molecular formula C9H17NO4 B555039 H-Glu-OtBu CAS No. 45120-30-7

H-Glu-OtBu

Katalognummer: B555039
CAS-Nummer: 45120-30-7
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: QVAQMUAKTNUNLN-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Glu-OtBu (CAS 45120-30-7), also known as L-Glutamic acid α-tert-butyl ester, is a protected amino acid derivative of fundamental importance in medicinal chemistry, pharmaceuticals, and organic synthesis . This compound serves as a crucial building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics, where its tert-butoxy ester group provides a protective moiety for the glutamic acid side chain that is stable under a variety of conditions but can be readily removed when needed . Its primary research value lies as an intermediate in the development of numerous biologically active compounds, including potential anticancer agents, analgesics, anti-inflammatory drugs, antibiotics, and enzyme inhibitors . Beyond pharmaceuticals, this compound is a valuable precursor in material science, particularly for synthesizing amino-acid-functionalized zwitterionic polymers. Recent research highlights that such glutamic acid-derived polymers show promising cancer cell specificity due to their interactions with amino acid transporters on cell membranes, making them relevant for designing targeted drug delivery systems and bioresponsive materials . The mechanism of action for the final bioactive molecules derived from this compound varies with the target but often involves the inhibition of specific enzymes or protein-protein interactions central to disease pathways . Supplied as a white to off-white crystalline powder with a typical purity of >99% , this product is intended for Research Use Only and is not approved for diagnostic or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQMUAKTNUNLN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963342
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45120-30-7, 25456-75-1
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45120-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl L-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a pivotal derivative of the amino acid L-glutamic acid. Its strategic application in peptide synthesis and as a building block in the creation of complex organic molecules has made it an indispensable tool for researchers in drug discovery and development. The tert-butyl ester protection of the α-carboxyl group allows for selective reactions at the γ-carboxyl and α-amino groups, a critical feature in the stepwise assembly of peptides and other intricate molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and essential experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. The tert-butyl ester group imparts specific solubility characteristics and is readily cleaved under acidic conditions, a property extensively utilized in synthetic chemistry.

Table 1: Chemical Identifiers and Synonyms
IdentifierValue
IUPAC Name (2S)-2-amino-5-tert-butoxy-5-oxopentanoic acid
Synonyms L-Glutamic acid α-tert-butyl ester, H-L-Glu(O-t-Bu)-OH, 1-tert-Butyl L-glutamate
CAS Number 45120-30-7
Molecular Formula C₉H₁₇NO₄[1]
SMILES CC(C)(C)OC(=O)C(CCC(=O)O)N
InChI Key QVAQMUAKTNUNLN-LURJTMIESA-N
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 203.24 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 140 °C[1]
Boiling Point 326.8 ± 32.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Predicted pKa 4.22 ± 0.10[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Experimental Protocols

The following sections detail essential experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from L-Glutamic Acid

This protocol describes the direct esterification of L-glutamic acid using tert-butyl acetate in the presence of a strong acid catalyst.

Materials:

  • L-Glutamic acid

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Sodium carbonate (Na₂CO₃)

  • Petroleum ether

  • Deionized water

  • Reaction flask (e.g., 2000 mL three-necked flask)

  • Stirring apparatus

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 581 g of tert-butyl acetate and 147 g of L-glutamic acid.[2]

  • Begin stirring the suspension.

  • Slowly add 100 mL of 70% perchloric acid dropwise to the reaction mixture, maintaining the temperature at 20 °C.[2]

  • Continue stirring the reaction mixture at 20 °C for 48 hours.[2]

  • After 48 hours, cool the reaction mixture to 0 °C using an ice bath.[2]

  • Slowly add 600 mL of cold deionized water to the flask.[2]

  • Neutralize the mixture to a pH of 8-9 by the gradual addition of sodium carbonate.[2]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer. Wash the aqueous layer three times with 100 mL of 1% aqueous sodium carbonate solution.[2]

  • Combine all aqueous phases and extract three times with 200 mL of petroleum ether.[2]

  • The combined organic extracts contain the crude this compound.

Purification by Crystallization

This protocol outlines the purification of crude this compound obtained from synthesis.

Materials:

  • Crude this compound

  • Ethanol

  • Ethyl acetate

  • Beaker

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the crude this compound solid to a beaker.

  • Add a minimal amount of ethanol and stir to dissolve the impurities, leaving the desired product as a solid.[4][5]

  • Filter the solid under suction using a Büchner funnel and wash with a small amount of cold ethanol.[4][5]

  • Dry the purified solid in a vacuum oven.[4][5]

  • To recover additional product, concentrate the mother liquor (the filtrate) under reduced pressure.[4][5]

  • To the resulting residue, add ethyl acetate and stir to induce crystallization.[4][5]

  • Filter the second crop of crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.[4][5]

  • Combine the batches of purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of this compound. A reversed-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Expected Chemical Shifts (in D₂O):

  • δ ~1.43 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).[6]

  • δ ~2.08 ppm (multiplet, 2H): Protons of the β-methylene group (-CH₂-CH₂-COOH).[6]

  • δ ~2.44 ppm (multiplet, 2H): Protons of the γ-methylene group (-CH₂-COOH).[6]

  • δ ~3.73 ppm (triplet, 1H): Proton of the α-carbon (-CH(NH₂)-).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of dry potassium bromide (KBr) into a fine powder.

  • Add a small amount of this compound (approximately 1% by weight) and mix thoroughly with the KBr.

  • Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Obtain the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3400-3000 cm⁻¹ (broad): N-H stretching of the primary amine and O-H stretching of the carboxylic acid.

  • ~2980-2850 cm⁻¹ (multiple bands): C-H stretching of the alkyl groups (tert-butyl and methylene).

  • ~1735 cm⁻¹ (strong, sharp): C=O stretching of the tert-butyl ester.[7]

  • ~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[7]

  • ~1600-1500 cm⁻¹: N-H bending of the primary amine.

  • ~1470-1365 cm⁻¹: C-H bending of the tert-butyl group.

  • ~1250-1000 cm⁻¹: C-O stretching of the ester and carboxylic acid.[7]

Logical Relationships in Peptide Synthesis

This compound is a key intermediate in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in the orthogonal protection strategy, where the α-amino group and the γ-carboxyl group can be selectively protected and deprotected. The following diagram illustrates the central role of this compound in the preparation of protected amino acid building blocks for SPPS.

H_Glu_OtBu_in_SPPS L_Glu L-Glutamic Acid H_Glu_OtBu This compound L_Glu->H_Glu_OtBu Esterification (tert-butyl acetate, H⁺) Fmoc_Glu_OtBu Fmoc-Glu(OtBu)-OH H_Glu_OtBu->Fmoc_Glu_OtBu Fmoc Protection (Fmoc-OSu) Boc_Glu_OtBu Boc-Glu(OtBu)-OH H_Glu_OtBu->Boc_Glu_OtBu Boc Protection ((Boc)₂O) SPPS Solid-Phase Peptide Synthesis Fmoc_Glu_OtBu->SPPS Incorporation into peptide chain Boc_Glu_OtBu->SPPS Incorporation into peptide chain

Role of this compound in SPPS Building Block Synthesis

Conclusion

This compound is a fundamentally important molecule in the field of peptide chemistry and drug development. A thorough understanding of its chemical properties, structure, and associated experimental protocols is crucial for its effective application. This guide provides a detailed technical overview to support researchers and scientists in their synthetic endeavors involving this versatile building block. The provided methodologies for synthesis, purification, and analysis serve as a solid foundation for the successful and efficient use of this compound in the laboratory.

References

The Versatile Cornerstone: L-Glutamic Acid α-tert-butyl Ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid α-tert-butyl ester has emerged as a pivotal building block in synthetic chemistry, prized for its unique combination of a chiral backbone and a selectively cleavable protecting group. This technical guide provides a comprehensive overview of its applications, focusing on its crucial role in peptide synthesis, its utility as a precursor to complex chiral molecules, and its application in the development of pharmacologically active agents. Detailed experimental protocols for key transformations, quantitative data on reaction efficiencies, and visualizations of relevant synthetic and biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent.

Introduction

L-Glutamic acid, a fundamental amino acid, plays a central role in biological processes, most notably as a primary excitatory neurotransmitter in the mammalian central nervous system.[1] Its inherent chirality and dicarboxylic acid functionality make it an attractive starting material for the synthesis of a wide array of complex molecules. However, the presence of multiple reactive functional groups necessitates a strategic approach to protection and deprotection to achieve desired chemical transformations with precision.

L-Glutamic acid α-tert-butyl ester, with its α-carboxyl group masked by a sterically hindered tert-butyl group, offers an elegant solution to this challenge. The tert-butyl ester is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, providing an orthogonal protecting group strategy that is fundamental to modern multi-step synthesis.[2][3] This guide will delve into the core applications of this compound, providing both the theoretical framework and practical methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Glutamic acid α-tert-butyl ester is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 45120-30-7[2][3][4]
Molecular Formula C₉H₁₇NO₄[2][4]
Molecular Weight 203.24 g/mol [2]
Appearance White powder
Melting Point 140 °C
Boiling Point 326.8 ± 32.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in various organic solvents[5]

Core Applications in Synthesis

Peptide Synthesis: A Cornerstone Building Block

The most prominent application of L-Glutamic acid α-tert-butyl ester is in peptide synthesis, where it is commonly used in its N-terminally protected form, such as Fmoc-L-Glu(OtBu)-OH or Boc-L-Glu(OtBu)-OH.[6] The tert-butyl esterification of the α-carboxyl group allows for the selective activation of the γ-carboxyl group for peptide bond formation, preventing the formation of undesired side products.[7]

In Fmoc-based SPPS, the orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl group is paramount. This strategy allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without affecting the side-chain protecting groups. The tert-butyl ester of the glutamic acid residue remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid).

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid, such as Fmoc-L-Glu(OtBu)-OH, to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-L-Glu(OtBu)-OH) (3 equivalents)

  • HBTU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Quantitative Data: Coupling Efficiency

The efficiency of the coupling reaction is critical for the synthesis of high-purity peptides. The use of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, has been shown to significantly improve coupling efficiency and reduce aggregation, leading to higher overall yields.[5]

Coupling ReagentSolventReaction Time (h)Yield (%)
HBTU/HOBt/DIEADMF2>95
HATU/DIPEADMF1-2>98[8]
PyBOP/DIPEADMF2>95
Synthesis of Chiral Building Blocks and Bioactive Molecules

Beyond peptide synthesis, L-Glutamic acid α-tert-butyl ester serves as a versatile chiral precursor for a variety of complex molecules. Its stereochemical integrity and modifiable functional groups make it an ideal starting material for the synthesis of glutamate receptor ligands, constrained amino acids, and pyroglutamic acid derivatives.

Pyroglutamic acid and its derivatives are found in numerous natural products and pharmaceuticals and are valuable chiral building blocks.[9] L-Glutamic acid α-tert-butyl ester can be readily converted to pyroglutamic acid derivatives through intramolecular cyclization.

Experimental Protocol: Synthesis of tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate

This protocol describes the synthesis of a pyroglutamate derivative from L-pyroglutamic acid, which can also be adapted from L-Glutamic acid α-tert-butyl ester derivatives.

Materials:

  • L-Pyroglutamic acid

  • tert-Butyl acetate

  • Perchloric acid

Procedure:

  • Dissolve L-Pyroglutamic acid in tert-butyl acetate.

  • Add a catalytic amount of perchloric acid to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Work-up the reaction to isolate the product.

Yield: 70%[7]

Quantitative Data: Synthesis of L-Glutamic Acid α-tert-butyl Ester and Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
L-Glutamic acid-γ-methyl esterL-Glutamic acid-α-tert-butyl ester1. Acid catalysis with reaction solvent; 2. Cbz-Osu; 3. Hydrolysis; 4. Hydrogenolysis with Pd/C95[10]
Z-Glu-OtBuL-Glutamic acid α-tert·butyl ester10% Pd/C, H₂, Methanol77[2]
L-Pyroglutamic acidtert-Butyl (S)-5-oxopyrrolidine-2-carboxylatetert-Butyl acetate, Perchloric acid70[7]
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate(Boc)₂O, DMAP, Et₃N, CH₂Cl₂87[7]

Deprotection Strategies

The selective removal of the tert-butyl ester is a critical step in the synthetic utility of L-Glutamic acid α-tert-butyl ester. The most common method for deprotection is acidolysis.

Acid-Catalyzed Deprotection

The tert-butyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS) to prevent side reactions.[11] Milder acidic conditions can also be employed for selective deprotection in the presence of other acid-labile groups.

Experimental Protocol: General Procedure for tert-Butyl Ester Deprotection

Materials:

  • tert-Butyl ester-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (optional scavenger)

Procedure:

  • Dissolve the tert-butyl ester-protected compound in DCM.

  • Add a solution of TFA in DCM (e.g., 25-50% v/v). If necessary, add TIPS.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the resulting carboxylic acid.

Quantitative Data: Comparison of Deprotection Methods

ReagentConditionsSubstrate CompatibilityYield (%)Reference
Trifluoroacetic acid (TFA)DCM, room temperatureCleaves most acid-labile protecting groupsHigh[11]
Aqueous Phosphoric AcidEnvironmentally benign, mildTolerates Cbz, benzyl esters, TBDMS ethersHigh[12]
Ferric Chloride (FeCl₃)DCM, room temperatureMild, compatible with Fmoc chemistryGood to High
Zinc Bromide (ZnBr₂)DCMCan be selective, but may affect Boc groupsVariable[13]

Visualizing Synthetic and Biological Pathways

The utility of L-Glutamic acid α-tert-butyl ester extends to its use as a tool to probe and understand biological systems.

Synthetic Workflow for a Protected Dipeptide

The following diagram illustrates a typical workflow for the synthesis of a protected dipeptide using L-Glutamic acid α-tert-butyl ester.

synthetic_workflow A N-Boc-L-Glutamic acid α-tert-butyl ester C Mitsunobu Reaction (DIAD, PPh₃, THF) A->C B Allyl Alcohol B->C D 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate C->D F SPPS Coupling D->F E Fmoc-Amino Acid-Resin E->F G Protected Dipeptide on Resin F->G

Caption: Synthetic workflow for a protected dipeptide.

Glutamate-Glutamine Cycle in the Central Nervous System

L-Glutamic acid is a key player in neurotransmission. Isotopically labeled versions of L-Glutamic acid α-tert-butyl ester can be used as tracers to study the glutamate-glutamine cycle, a critical pathway for replenishing the neurotransmitter pool of glutamate.[14]

glutamate_cycle cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamine_pre Glutamine PAG Phosphate-activated glutaminase (PAG) Glutamine_pre->PAG Glutamate_pre Glutamate PAG->Glutamate_pre VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_pre->VGLUT Vesicle Synaptic Vesicle VGLUT->Vesicle Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release Receptor Glutamate Receptor Glutamate_synapse->Receptor Binding EAAT Excitatory Amino Acid Transporter (EAAT) Glutamate_synapse->EAAT Glutamate_astro Glutamate EAAT->Glutamate_astro GS Glutamine Synthetase Glutamate_astro->GS Glutamine_astro Glutamine GS->Glutamine_astro GlnT Glutamine Transporter Glutamine_astro->GlnT Transport GlnT->Glutamine_pre Transport

Caption: The Glutamate-Glutamine Cycle.

Conclusion

L-Glutamic acid α-tert-butyl ester is an indispensable tool in modern synthetic chemistry. Its unique structural features provide chemists with a versatile platform for the construction of complex peptides and chiral molecules with a high degree of control and efficiency. The orthogonal protection offered by the tert-butyl ester group is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis. As the demand for sophisticated, stereochemically pure molecules in drug discovery and materials science continues to grow, the importance of L-Glutamic acid α-tert-butyl ester as a key synthetic intermediate is set to increase. A thorough understanding of its properties, applications, and associated synthetic methodologies, as outlined in this guide, is therefore essential for researchers at the forefront of chemical innovation.

References

H-Glu-OtBu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H-Glu-OtBu Derivatives in Peptide Synthesis and Drug Development

This technical guide provides a comprehensive overview of L-Glutamic acid tert-butyl ester derivatives, crucial building blocks for researchers, scientists, and drug development professionals. We will delve into their chemical properties, applications in peptide synthesis, and detailed experimental methodologies.

Core Quantitative Data

L-Glutamic acid tert-butyl esters are commercially available in several forms, primarily differing in the position of the tert-butyl ester group. This distinction is critical for their application in chemical synthesis. The most common derivatives are the α-ester (this compound), the γ-ester (H-Glu(OtBu)-OH), and the di-tert-butyl ester (H-Glu(OtBu)-OtBu).

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application
L-Glutamic acid α-tert-butyl esterThis compound45120-30-7C₉H₁₇NO₄203.24Side chain intermediate for peptide API synthesis.[1][2]
L-Glutamic acid γ-tert-butyl esterH-Glu(OtBu)-OH2419-56-9C₉H₁₇NO₄203.24Side-chain-protected building block in peptide synthesis.[3]
L-Glutamic acid di-tert-butyl ester hydrochlorideH-Glu(OtBu)-OtBu·HCl32677-01-3C₁₃H₂₆ClNO₄295.81Intermediate in the synthesis of peptides and neuroprotective agents.

Role in Peptide Synthesis

This compound and its derivatives are fundamental in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality of the glutamic acid side chain.[4] This protection is essential to prevent unwanted side reactions during the stepwise elongation of the peptide chain.[3]

The OtBu group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group, a cornerstone of modern peptide chemistry.[4][5] It is, however, readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the selective deprotection of the side chain when required.[4] This orthogonality with other common protecting groups is a key advantage in the synthesis of complex peptides.[6]

These derivatives are crucial intermediates in the synthesis of various biologically active peptides.[4] Notably, they are used in the production of GLP-1 (glucagon-like peptide-1) analogs, such as Semaglutide and Tirzepatide, which are important therapeutics for metabolic disorders.[1]

Experimental Protocols

The following section details a generalized protocol for the incorporation of an Fmoc-protected H-Glu(OtBu)-OH residue into a growing peptide chain during SPPS.

Protocol: Coupling of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the steps for coupling Fmoc-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminally deprotected peptide

  • Fmoc-Glu(OtBu)-OH

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: The solid support resin with the growing peptide chain is initially swelled in DMF. The N-terminal Fmoc group is then removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.[7]

  • Activation of Fmoc-Glu(OtBu)-OH: In a separate vessel, Fmoc-Glu(OtBu)-OH is pre-activated. This is achieved by dissolving it in DMF along with a coupling agent like HATU and a base such as DIPEA. This mixture is allowed to react for a few minutes to form the activated ester.[7]

  • Coupling Reaction: The activated Fmoc-Glu(OtBu)-OH solution is added to the resin. The reaction vessel is agitated to ensure thorough mixing, allowing the activated carboxylic acid to form a peptide bond with the free amine on the resin-bound peptide. The progress of the reaction can be monitored using a colorimetric test like the Kaiser test to confirm the disappearance of the free primary amine.[7]

  • Washing: Once the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and by-products.[7]

  • Cycle Repetition: These steps of deprotection, activation, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualization of Workflows

The following diagrams illustrate the key workflows in the application of this compound derivatives in peptide synthesis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling: Fmoc-Glu(OtBu)-OH + Coupling Agent + Base Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 End_Cycle Ready for Next Cycle Washing_2->End_Cycle

Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Scheme cluster_N_terminal N-Terminal Deprotection cluster_Side_Chain Side Chain Deprotection Fully_Protected_Peptide Resin-Bound Peptide with Fmoc-Glu(OtBu)-... Fmoc_Removal Fmoc Group Removal Fully_Protected_Peptide->Fmoc_Removal for chain elongation OtBu_Removal OtBu Group Removal Fully_Protected_Peptide->OtBu_Removal for side chain modification or final deprotection Base_Treatment Base Treatment (e.g., 20% Piperidine) Fmoc_Removal->Base_Treatment achieved by Acid_Treatment Acid Treatment (e.g., TFA) OtBu_Removal->Acid_Treatment achieved by

Caption: Orthogonal deprotection strategy for Fmoc and OtBu protecting groups.

Applications in Drug Discovery and Development

The utility of this compound derivatives extends beyond basic peptide synthesis into advanced drug discovery.

  • ADC Linkers: this compound has been identified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that deliver potent cytotoxic agents to cancer cells.

  • PROTACs: This molecule also serves as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.

  • Neuroscience Research: Derivatives of glutamic acid are utilized in the creation of neuroprotective agents and other bioactive molecules for neurological research. For instance, H-Glu(OtBu)-OtBu hydrochloride is an intermediate in the synthesis of probes targeting the prostate-specific membrane antigen (PSMA), which has implications for cancer imaging and therapy.[8]

  • Metabolic Diseases: As previously mentioned, these compounds are instrumental in synthesizing GLP-1 analogs, which have revolutionized the treatment of type 2 diabetes and obesity.[1]

References

An In-depth Technical Guide on the Solubility of H-Glu-OtBu in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid tert-butyl ester (H-Glu-OtBu), a crucial intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document presents available qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solubility assessment.

Introduction

L-Glutamic acid tert-butyl ester (this compound) exists in two isomeric forms: L-Glutamic acid 1-tert-butyl ester (α-ester) and L-Glutamic acid 5-tert-butyl ester (γ-ester). Both are widely used as building blocks in the synthesis of peptides and peptidomimetics, where the tert-butyl group serves as a protecting group for the carboxylic acid functionality. The solubility of these compounds is a critical physical property that influences their handling, reactivity, and application in various chemical processes.

Solubility Profile of this compound

While precise quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, qualitative solubility information has been reported for the individual isomers. The following table summarizes the available data for L-Glutamic acid 5-tert-butyl ester and provides an indication of suitable solvent systems for related compounds.

Table 1: Qualitative Solubility of L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH)

SolventQualitative SolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
WaterSparingly Soluble[1][2]
EthanolPractically Insoluble[1][2]
EtherPractically Insoluble[1][2]

Note: The solubility of L-Glutamic acid 1-tert-butyl ester is expected to be similar in many of these organic solvents due to its structural similarity.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask method" is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

3.1. Materials and Equipment

  • This compound (α- or γ-ester) of high purity

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or orbital incubator with temperature control

  • Small-volume vials with screw caps or other suitable sealed containers

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Pipettes and general laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or equipment for gravimetric analysis (vacuum oven, desiccator).

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[4]

  • Add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation during the experiment.

3.2.2. Equilibration

  • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

  • Shake the vials at a constant speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium.[4] This is typically between 24 and 72 hours. The exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]

3.2.3. Sample Collection and Preparation

  • After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[4]

3.3. Quantification

Two common methods for quantifying the concentration of the dissolved this compound are HPLC and the gravimetric method.

3.3.1. High-Performance Liquid Chromatography (HPLC) Method

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6] Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) as amino acid esters may lack a strong chromophore.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calculation: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

3.3.2. Gravimetric Method

  • Solvent Evaporation: Carefully evaporate the solvent from the filtered saturated solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.[8][9]

  • Drying: Once the solvent is removed, dry the vial containing the solid residue to a constant weight in a vacuum oven or desiccator.[8]

  • Weighing: Accurately weigh the vial with the dried solid residue.

  • Calculation: The solubility can be calculated as follows:

    • Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

    • Solubility (g/L) = (Mass of dissolved this compound / Volume of supernatant taken) * 1000

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Compound and Solvents prep Prepare Saturated Solutions (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with shaking) prep->equilibrate settle Settle Undissolved Solids (Cease agitation, >2h) equilibrate->settle sample Sample and Filter Supernatant (Use syringe filter, e.g., 0.22 µm) settle->sample quant_choice Choose Quantification Method sample->quant_choice hplc HPLC Analysis quant_choice->hplc  High Precision gravimetric Gravimetric Analysis quant_choice->gravimetric Simpler Setup   hplc_cal Prepare Calibration Curve hplc->hplc_cal grav_evap Evaporate Solvent gravimetric->grav_evap hplc_analyze Analyze Diluted Sample hplc_cal->hplc_analyze calculate Calculate Solubility (e.g., g/L, mg/mL) hplc_analyze->calculate grav_dry Dry Residue to Constant Weight grav_evap->grav_dry grav_dry->calculate end End: Report Data calculate->end

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides a solid foundation for researchers by summarizing the known qualitative solubility and presenting a detailed, robust experimental protocol for its quantitative determination. By following the outlined shake-flask method coupled with either HPLC or gravimetric analysis, scientists and drug development professionals can generate the precise solubility data necessary for their specific applications, thereby facilitating more efficient and informed process development and formulation design.

References

H-Glu-OtBu: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal building block in modern peptide synthesis, prized for its ability to introduce a glutamic acid residue with a selectively protectable side chain. The tert-butyl ester group offers orthogonality against many common N-terminal protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, making it an invaluable tool in the synthesis of complex peptides and pharmaceutical intermediates.[1] However, the inherent chemical nature of the tert-butyl ester necessitates a thorough understanding of its stability profile to ensure the integrity of the molecule throughout storage and handling, and to prevent the introduction of impurities during synthetic processes.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including its degradation pathways, analytical methods for purity assessment, and protocols for stability evaluation.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butyl ester bond. While generally stable under neutral and basic conditions, the ester is susceptible to cleavage under acidic conditions.

Summary of Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₇NO₄[2]
Molecular Weight 203.24 g/mol [2]
Appearance White solid/powder[2][3]
Melting Point ~140-182 °C[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of this compound. The following conditions are recommended based on manufacturer guidelines and the chemical nature of the compound.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C is widely recommended for short to medium-term storage. For long-term storage, -20°C is preferable.Lower temperatures slow down potential degradation processes.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects from moisture and atmospheric contaminants.
Light Protect from light.Although not explicitly stated in all sources, protection from light is a general good practice for complex organic molecules to prevent photochemical degradation.
Moisture Store in a dry, desiccated environment.The compound is susceptible to hydrolysis, especially in the presence of any acidic or basic impurities.
Handling Guidelines
  • Hygroscopicity: While not explicitly defined as highly hygroscopic, it is prudent to handle this compound in a controlled environment with low humidity to prevent moisture absorption.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester. This can be catalyzed by acids and, to a lesser extent, by strong bases, although the tert-butyl ester is generally considered stable to basic conditions commonly used in Fmoc-based peptide synthesis (e.g., piperidine).

Acid-Catalyzed Hydrolysis

The tert-butyl ester is readily cleaved by strong acids such as trifluoroacetic acid (TFA), a common reagent in the final deprotection step of peptide synthesis.[1] The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid (L-Glutamic acid).

The primary degradation products are:

  • L-Glutamic acid

  • tert-Butanol (from the reaction of the tert-butyl cation with water)

  • Isobutylene (from elimination from the tert-butyl cation)

A potential side reaction during acid cleavage is the alkylation of nucleophilic residues on a peptide chain by the tert-butyl cation. To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are typically added to the cleavage cocktail.[1]

This compound This compound Protonated_Ester Protonated Ester Intermediate This compound->Protonated_Ester + H+ (Acid) H+ H+ L-Glutamic_Acid L-Glutamic Acid Protonated_Ester->L-Glutamic_Acid tert-Butyl_Cation tert-Butyl Cation Protonated_Ester->tert-Butyl_Cation tert-Butanol tert-Butanol tert-Butyl_Cation->tert-Butanol + H2O Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene - H+ Water Water

Acid-Catalyzed Degradation Pathway of this compound.
Thermal Degradation

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.

cluster_stress Stress Conditions Acid_Stress Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis HPLC Analysis (Purity and Impurity Profiling) Acid_Stress->HPLC_Analysis Base_Stress Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Stress->HPLC_Analysis Oxidative_Stress Oxidation (e.g., 3% H2O2, RT) Oxidative_Stress->HPLC_Analysis Thermal_Stress Thermal Stress (e.g., 80°C) Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic Stress (e.g., UV/Vis light) Photolytic_Stress->HPLC_Analysis H-Glu-OtBu_Sample This compound Sample H-Glu-OtBu_Sample->Acid_Stress H-Glu-OtBu_Sample->Base_Stress H-Glu-OtBu_Sample->Oxidative_Stress H-Glu-OtBu_Sample->Thermal_Stress H-Glu-OtBu_Sample->Photolytic_Stress Peak_Purity Peak Purity Analysis (e.g., DAD) HPLC_Analysis->Peak_Purity Mass_Spec Mass Spectrometry (Identification of Degradants) HPLC_Analysis->Mass_Spec Method_Validation Stability-Indicating Method Validation Mass_Spec->Method_Validation

References

The Strategic Role of the Tert-Butyl Protecting Group in H-Glu-OtBu: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount to achieving the desired structure and biological function of the final molecule. This precision is largely orchestrated by the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. L-Glutamic acid 5-tert-butyl ester, commonly referred to as H-Glu-OtBu, is a pivotal building block in this domain. The tert-butyl (OtBu) ester on its side chain is not merely a passive modification; it is a critical tool that ensures the fidelity and efficiency of peptide chain elongation. This technical guide provides an in-depth examination of the core functions of the tert-butyl protecting group in this compound, detailing its role, the mechanisms of its application and removal, and its significance in modern drug development and research.

Chemical Properties and Structure

This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxyl group is protected as a tert-butyl ester. This structural modification is fundamental to its utility in peptide synthesis.

PropertyValueReference(s)
Chemical Name (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[1]
Common Name H-Glu(OtBu)-OH, L-Glutamic acid 5-tert-butyl ester
CAS Number 2419-56-9[2]
Molecular Formula C₉H₁₇NO₄[2]
Molecular Weight 203.236 g/mol [2]
Melting Point 182 °C[2]
Appearance White to light yellow powder or crystal[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

The Core Function of the Tert-Butyl (OtBu) Protecting Group

The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group.[4] This protection is essential for several reasons during the stepwise construction of a peptide.

  • Prevention of Side Reactions : During peptide bond formation, the activated α-carboxyl group of an incoming amino acid is intended to react with the free α-amino group of the resin-bound peptide chain. If the side-chain carboxyl of a glutamic acid residue were unprotected, it could compete in this reaction, leading to the formation of undesired branched peptides or other side products.[5][6]

  • Ensuring Regioselectivity : The OtBu group ensures that peptide bond formation occurs exclusively at the α-amino and α-carboxyl termini, thereby maintaining the correct linear sequence of the target peptide.

  • Orthogonality in Synthesis : The OtBu group is a cornerstone of the most common strategy in modern Solid-Phase Peptide Synthesis (SPPS): the Fmoc/tBu approach.[6] "Orthogonal" means that one type of protecting group can be removed under conditions that leave the other type intact.[7] The α-amino group is temporarily protected by the base-labile Fmoc group, while side chains of residues like glutamic acid, aspartic acid, serine, and tyrosine are protected by the acid-labile tert-butyl group. This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protections.[5][8]

Orthogonal_Strategy Fmoc/tBu Orthogonal Protection Strategy cluster_synthesis_cycle Peptide Synthesis Cycle Start Resin-Bound Peptide (Fmoc-AA-OtBu) Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Base Treatment Coupling Coupling (Next Fmoc-AA) Deprotection->Coupling Free N-terminus Washing Washing Steps Coupling->Washing Elongated Peptide Washing->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Global Deprotection (TFA) Washing->FinalCleavage Completed Sequence FinalPeptide Purified Peptide (All groups removed) FinalCleavage->FinalPeptide

Caption: Workflow of the Fmoc/tBu orthogonal strategy in SPPS.

Mechanism of Protection and Deprotection

Protection: Side-Chain Esterification

The tert-butyl ester is typically introduced onto the γ-carboxyl group of an N-terminally protected glutamic acid (e.g., Fmoc-Glu-OH) using a tert-butylating agent like tert-butyl acetate or isobutylene in the presence of a strong acid catalyst.[4] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the tert-butylating agent to form the stable ester.[4]

Protection_Mechanism Start Fmoc-Glu-OH + Isobutylene Protonation Protonated γ-Carboxylic Acid Start->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation Attack Nucleophilic Attack by Isobutylene Protonation->Attack Carbocation Tertiary Carbocation Intermediate Attack->Carbocation Product Fmoc-Glu(OtBu)-OH Carbocation->Product Deprotonation

Caption: Simplified mechanism for tert-butylation of the glutamic acid side chain.

Deprotection: Acid-Labile Cleavage (Acidolysis)

The removal of the OtBu group is a critical step, typically performed simultaneously with the cleavage of the peptide from the solid-phase resin at the end of the synthesis.[9] This process, known as acidolysis, uses a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][7]

The mechanism proceeds via an E1 elimination pathway:

  • Protonation : The strong acid (TFA) protonates the ester oxygen of the OtBu group.[4]

  • Carbocation Formation : The C-O bond cleaves, releasing the deprotected carboxylic acid side chain and forming a highly stable tertiary tert-butyl carbocation.[4]

  • Scavenging : This reactive carbocation can alkylate sensitive amino acid residues like tryptophan or cysteine.[4] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are added to the cleavage cocktail. These scavengers trap the carbocation, converting it to inert isobutane or tert-butanol.[4]

Deprotection_Mechanism Peptide Resin-Bound Peptide with Glu(OtBu) Protonation Protonation of Ester Oxygen Peptide->Protonation TFA TFA Cocktail TFA->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Products Deprotected Peptide (Free γ-COOH) Cleavage->Products Carbocation t-Butyl Carbocation (Reactive) Cleavage->Carbocation Inert Inert Products (Isobutylene, t-Butanol) Carbocation->Inert Scavengers Scavengers (e.g., TIS, H₂O) Scavengers->Inert

Caption: Mechanism of OtBu deprotection via acidolysis and carbocation scavenging.

Experimental Protocols

Protocol for Final Cleavage and Deprotection of a Peptide from Resin

This protocol describes the standard procedure for removing the OtBu protecting groups and cleaving the synthesized peptide from the resin.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: A common mixture is TFA/water/TIS (95:2.5:2.5, v/v/v).[10]

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Place the dried peptide-bound resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC if necessary.[9][10]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.[4]

  • Wash the resin with a small additional volume of neat TFA and combine the filtrates to maximize recovery.[4]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.[4]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

  • Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet twice with fresh cold ether to remove residual TFA and scavengers.[4][10]

  • Dry the final peptide pellet under a nitrogen stream or in a vacuum desiccator.

Protocol for a Standard Peptide Coupling Step

This protocol illustrates a coupling reaction where the OtBu group on a glutamic acid residue remains stable.

Materials:

  • Resin with a free N-terminal amine (e.g., H-Peptide-Resin)

  • Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 equivalents)

  • Coupling agent, e.g., HBTU (2.9 equivalents)

  • Base, e.g., DIPEA or Triethylamine (6 equivalents)

  • Solvent: Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add the base to the amino acid solution to activate it. Allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once complete, drain the reaction solvent and wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents. The OtBu group on any glutamic acid residues within the peptide chain will remain intact during this process.

Quantitative Data for Deprotection

The efficiency of OtBu deprotection is generally high under standard TFA conditions.

Protecting GroupDeprotection ReagentConditionsTimeYield/PurityReference(s)
OtBu 25-50% TFA in DCMRoom Temperature1-2 hours>90%[7]
OtBu 25% TFA in DCM (with TIPS scavenger)Room Temperature3 hours69% (for a specific multi-step synthesis)[11]
OtBu 1:1 Dichloromethane/TFARoom Temperature5 hours93% (for a specific Ugi product)[12]

Applications in Drug Development and Research

The use of this compound and its N-terminally protected derivatives (like Fmoc-Glu(OtBu)-OH) is widespread and critical for advancing pharmaceutical and biochemical research.

  • Therapeutic Peptides : It is a fundamental building block for the SPPS of complex therapeutic peptides and protein fragments used to target diseases like cancer and diabetes.[8]

  • Drug Delivery Systems : H-Glu(OtBu)-NH2 HCl, a related derivative, is used to create sophisticated dendritic polypeptides capable of encapsulating and delivering therapeutic agents with controlled release.[13]

  • PROTACs and ADCs : this compound has been identified as a non-cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and as a component in linkers for Proteolysis Targeting Chimeras (PROTACs), two cutting-edge modalities in drug discovery.[14]

  • Peptidomimetics : The precise control afforded by the OtBu group is essential for synthesizing peptidomimetics, where the peptide structure is modified to enhance properties like stability and bioactivity.

Conclusion

The tert-butyl protecting group in this compound is a cornerstone of modern peptide chemistry. Its role extends far beyond simple masking of a reactive group; it is an enabling tool that underpins the orthogonal Fmoc/tBu synthesis strategy, ensuring high-fidelity and efficient production of complex peptides. Its acid-lability, combined with its stability to the basic conditions used for Fmoc removal, provides the precise control required by researchers and drug developers. A thorough understanding of its chemical properties and the mechanisms of its use is fundamental for any scientist working to synthesize peptides for therapeutic, diagnostic, or basic research applications. The continued reliance on this elegant chemical strategy highlights its indispensable contribution to the advancement of medicinal chemistry and biotechnology.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal amino acid derivative indispensable in the field of peptide chemistry. Its strategic application, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, is fundamental to the successful construction of complex peptide sequences. This technical guide provides an in-depth exploration of this compound, its physicochemical properties, detailed experimental protocols for its use, and its relevance in the broader context of biological signaling pathways.

Core Properties of this compound

This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl (OtBu) ester. This protection is critical to prevent the side chain from participating in unwanted reactions during peptide bond formation. The α-amino group remains free for coupling unless it is temporarily protected, most commonly with the Fluorenylmethoxycarbonyl (Fmoc) group for SPPS.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its common N-protected forms.

PropertyThis compoundFmoc-Glu(OtBu)-OHH-Glu(OtBu)-OtBu·HCl
CAS Number 45120-30-7[1]71989-18-932677-01-3[2]
Molecular Formula C₉H₁₇NO₄[1]C₂₈H₃₃NO₆C₁₃H₂₅NO₄·HCl[2]
Molecular Weight 203.24 g/mol [1]483.57 g/mol 295.80 g/mol [2]
Appearance White to off-white solid[1]White powderWhite to light yellow powder[2]
Melting Point 135-145 °C86-92 °C118-124 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]Soluble in DMF, NMPSoluble in Methanol
Optical Rotation +14.4° (c=0.01g/mL in H₂O)[1]-18.5° (c=1 in DMF)+22.0° to +26.0° (c=1 in Ethanol)[2]
Storage Conditions 2-8°C, away from light and moisture-20°C2-8°C, sealed, away from moisture

The Role of the OtBu Protecting Group

The tert-butyl (OtBu) group is a cornerstone of the widely used orthogonal Fmoc/tBu strategy in SPPS. Its primary function is to mask the reactivity of the glutamic acid side-chain carboxyl group.

Key Advantages:

  • Stability: The OtBu group is exceptionally stable under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[4]

  • Acid Lability: It is readily and cleanly cleaved under strongly acidic conditions, most commonly with Trifluoroacetic acid (TFA).[5] This cleavage occurs concurrently with the final cleavage of the peptide from the resin support in SPPS.

The mechanism of acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.

Acid-catalyzed cleavage of the OtBu protecting group.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound and its derivatives in peptide synthesis.

Protocol: Nα-Fmoc Protection of this compound

This protocol describes the synthesis of Fmoc-Glu(OtBu)-OH, the standard building block for incorporating glutamic acid in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the this compound solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product (Fmoc-Glu(OtBu)-OH) with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol: Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol outlines a standard coupling cycle for adding an Fmoc-Glu(OtBu)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading)

  • Coupling reagent: HBTU (3.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproduct.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF.[6]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).[6] If the test is positive, the coupling step should be repeated.

Protocol: Final Cleavage and OtBu Deprotection

This protocol describes the final step of SPPS, where the completed peptide is cleaved from the resin and all side-chain protecting groups, including OtBu, are removed.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of additional TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).[7]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualizations

Standard Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of deprotection and coupling that forms the basis of Fmoc-based solid-phase peptide synthesis.

G start Start: Resin-Bound Amino Acid (Fmoc Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Coupling (Fmoc-Glu(OtBu)-OH + HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser kaiser->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Residue Added

Iterative workflow for Fmoc solid-phase peptide synthesis.
Biological Context: The Glutamatergic Synapse

This compound is a protected form of glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate central nervous system.[8] Understanding the biological role of glutamate provides context for the importance of synthesizing peptides that may interact with its signaling pathways. The diagram below outlines the key events at a glutamatergic synapse.

G Glutamatergic Synapse Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Glial Cell Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle vGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis AMPA AMPA Receptor Na_Influx Na⁺ Influx (Depolarization) AMPA->Na_Influx NMDA NMDA Receptor Ca_Signal Ca²⁺ Influx & Downstream Signaling NMDA->Ca_Signal mGluR mGlu Receptor G_Protein G-Protein Signaling mGluR->G_Protein Glutamate_cleft->AMPA Glutamate_cleft->NMDA Glutamate_cleft->mGluR EAAT EAAT Glutamate_cleft->EAAT Reuptake Glutamate_glia Glutamate EAAT->Glutamate_glia Glutamine_synth Glutamine Synthetase Glutamate_glia->Glutamine_synth Glutamine_glia Glutamine Glutamine_synth->Glutamine_glia Glutamine_glia->Glutamine Transport

Key events in the glutamatergic synapse signaling pathway.

Common Side Reactions and Considerations

While the Fmoc/tBu strategy is robust, awareness of potential side reactions is crucial for optimizing peptide purity and yield.

  • Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially during the activation step or prolonged exposure to basic conditions. This results in a mass loss of 18 Da and blocks further N-terminal sequencing.[9]

  • Aspartimide Formation: Although less direct, the conditions used in SPPS can sometimes promote aspartimide formation if aspartic acid is present, which can affect the integrity of the final peptide.

  • Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain can hinder reagent access, leading to incomplete reactions and deletion sequences.[10] Using efficient coupling reagents like HATU or incorporating pseudoprolines can mitigate this issue.[4]

Conclusion

This compound, and its N-protected form Fmoc-Glu(OtBu)-OH, are indispensable tools in modern peptide chemistry. The OtBu group provides robust, orthogonal protection for the glutamic acid side chain, enabling the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its properties, coupled with optimized experimental protocols and an awareness of potential side reactions, empowers researchers to successfully synthesize peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics that target pathways like glutamatergic signaling.

References

Technical Guide: L-Glutamic Acid α-tert-butyl Ester (H-Glu-OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-tert-butyl ester, commonly abbreviated as H-Glu-OtBu, is a pivotal derivative of the amino acid L-glutamic acid. Its strategic application lies in peptide synthesis, where the tert-butyl (OtBu) ester group serves as a protecting group for the α-carboxyl functionality. This protection is instrumental in preventing undesirable side reactions during the stepwise assembly of peptide chains, particularly in the synthesis of complex therapeutic peptides. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its application, and a logical workflow for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Characteristics

This compound is a white to off-white crystalline powder. The tert-butyl ester provides steric hindrance, preventing the α-carboxyl group from participating in coupling reactions while the γ-carboxyl group or the α-amino group (when protected) is intended to react. This selective protection is a cornerstone of modern peptide chemistry.

Chemical Identity
IdentifierValue
IUPAC Name (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid
Synonyms This compound, L-Glutamic acid α-tert-butyl ester, 1-tert-Butyl L-glutamate, (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
CAS Number 45120-30-7[1][2][3][4][5]
Molecular Formula C₉H₁₇NO₄[1][2][3][5]
Molecular Weight 203.24 g/mol [1][2][3][5]
InChI Key QVAQMUAKTNUNLN-LURJTMIESA-N[3]
Physicochemical Properties
PropertyValueReference
Appearance White to off-white solid/powder[1][3][5]
Melting Point 140 - 148 °C[1][3]
Boiling Point 326.8 ± 32.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7]
Storage Store at 2-8°C in a cool, dry place away from light.[3][5]

Role in Peptide Synthesis

This compound, typically in its Nα-protected form (e.g., Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH), is a fundamental building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester is stable under the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, making it an excellent orthogonal protecting group.[8] This characteristic is crucial for the synthesis of peptides where the side-chain carboxyl group of glutamic acid needs to remain protected until the final cleavage from the resin.

Workflow in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow of incorporating an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with growing peptide chain (free amine) Coupling Coupling: Fmoc-Glu(OtBu)-OH, Coupling Reagents (e.g., HBTU, DIEA) Resin->Coupling 1. Washing1 Washing (e.g., DMF, DCM) Coupling->Washing1 2. Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Washing1->Fmoc_Deprotection 3. Washing2 Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing2 4. Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle 5.

Fmoc-SPPS cycle for incorporation of Fmoc-Glu(OtBu)-OH.

Experimental Protocols

The following are generalized protocols relevant to the use of this compound derivatives in peptide synthesis. Researchers should optimize these protocols for their specific sequences and scales.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of Fmoc-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • Fmoc-Glu(OtBu)-OH (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF.

  • Add DIEA to the solution from step 3 and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next step, which is typically Fmoc deprotection.

Protocol for Tert-Butyl (OtBu) Group Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting group from the glutamic acid side chain.

Materials:

  • Peptide-resin with the fully assembled sequence

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • A white precipitate of the peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage reagents and scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude, deprotected peptide.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectral Characteristics (Expected)

While specific spectra are lot-dependent, the following are the expected spectral characteristics for this compound based on its chemical structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the glutamic acid backbone and the tert-butyl group. A peak consistent with the structure would be observed.[8][10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, including the four unique carbons of the tert-butyl group and the five carbons of the glutamic acid backbone.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the stretching vibrations of the various functional groups present in the molecule. Key expected peaks would include those for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and strong C=O stretching of the carboxylic acid and the tert-butyl ester.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable reagent in the field of peptide synthesis, enabling the precise and efficient construction of complex peptide molecules. Its key feature is the acid-labile tert-butyl ester protecting group, which provides orthogonal protection of the α-carboxyl group in conjunction with base-labile Nα-protecting groups like Fmoc. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and professionals in drug development and biochemical research to achieve high-purity, high-yield synthesis of target peptides.

References

H-Glu-OtBu: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Glutamic Acid Derivative H-Glu-OtBu

This guide provides a detailed overview of this compound (L-Glutamic acid α-tert-butyl ester), a critical glutamic acid derivative employed in synthetic chemistry, particularly in the fields of peptide synthesis and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a derivative of L-glutamic acid where the α-carboxyl group is protected by a tert-butyl ester. This strategic protection allows for the selective activation and reaction of the γ-carboxyl group, making it an invaluable building block in complex organic synthesis.

PropertyValueReferences
IUPAC Name (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid[1][2]
Synonyms L-Glutamic acid α-tert-butyl ester, 1-tert-Butyl L-glutamate[1][2][3]
CAS Number 45120-30-7[1][3]
Molecular Formula C₉H₁₇NO₄[1][3]
Molecular Weight 203.24 g/mol [1][3]
Appearance White to off-white powder/solid[1][3]
Melting Point 135-145 °C[3]
Boiling Point 326.8 ± 32.0 °C at 760 mmHg[1]
Density 1.133 ± 0.06 g/cm³[3]
Purity ≥98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Conditions Store at 2-8 °C in a cool, dry place[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Spectroscopy Characteristic Peaks/Shifts
¹H NMR Expected chemical shifts (δ, ppm): ~1.45 (s, 9H, C(CH₃)₃), ~2.0-2.2 (m, 2H, CH₂), ~2.4 (t, 2H, CH₂), ~3.5 (t, 1H, CH), NH₂ and COOH protons may be broad and their positions can vary.
FT-IR Characteristic absorption bands (cm⁻¹): ~3400-3000 (N-H and O-H stretching), ~2980 (C-H stretching of tert-butyl), ~1730 (C=O stretching of the ester), ~1640 (N-H bending), ~1250 (C-O stretching of the ester).

Role in Peptide Synthesis

This compound and its γ-protected counterpart, H-Glu(OtBu)-OH, are fundamental reagents in solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The tert-butyl (OtBu) group serves as a robust protecting group for the carboxylic acid side chain of glutamic acid.

Key Advantages of the OtBu Protecting Group:

  • Stability: The OtBu group is stable under the basic conditions used for the removal of the Fmoc protecting group (typically 20% piperidine in DMF), preventing unwanted side reactions at the glutamic acid residue during peptide chain elongation.[6]

  • Orthogonality: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups. This orthogonality is a cornerstone of the Fmoc/tBu protection strategy in SPPS.[6][7]

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Glu(OtBu)-OH

This protocol outlines the manual coupling of Fmoc-Glu(OtBu)-OH to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the peptide sequence.

Experimental Protocol: Deprotection of the Tert-butyl Ester Group

This protocol describes the cleavage of the OtBu protecting group from the glutamic acid side chain, typically performed concurrently with the final cleavage of the peptide from the resin.

Materials:

  • Peptide-resin with the fully assembled and protected peptide

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane) (as a scavenger)

  • Water (as a scavenger)

  • Cold diethyl ether

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Deprotection_Workflow Start Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage Agitation Agitate 2-3h at RT Cleavage->Agitation Filtration Filter to separate resin Agitation->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Purification Purify via RP-HPLC Precipitation->Purification End Pure Peptide Purification->End

Workflow for the final deprotection and cleavage of a peptide from the solid support.

Applications in Drug Development

This compound and its derivatives are instrumental in the synthesis of various therapeutic agents.

GLP-1 Receptor Agonists

H-Glu(OtBu)-OH is a key building block in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists such as Liraglutide and Semaglutide, which are used in the treatment of type 2 diabetes and obesity.[2][4][8][9][10][11][12][13][14][15] In these molecules, a fatty acid chain is attached to a lysine residue via a glutamic acid linker to prolong the half-life of the peptide. The use of H-Glu(OtBu)-OH allows for the specific attachment of the fatty acid moiety to the γ-carboxyl group of the glutamic acid linker.

GLP-1 Receptor Signaling Pathway:

GLP-1 receptor agonists bind to the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic β-cells.[3][16][17][18][19] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16][19] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[19] These signaling cascades ultimately lead to enhanced glucose-dependent insulin secretion, improved β-cell proliferation, and reduced apoptosis.[16][17][19]

GLP1_Signaling GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Epac2->Insulin

Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Antibody-Drug Conjugates (ADCs) and PROTACs

This compound can be utilized as a non-cleavable alkyl-based linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

  • ADCs: In ADCs, the this compound linker can be used to attach a cytotoxic payload to an antibody. The linker's stability ensures that the payload remains attached to the antibody until it reaches the target cancer cell.

  • PROTACs: In PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins, this compound can serve as a component of the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.

PSMA-Targeting Probes

Derivatives of this compound, such as H-Glu(OtBu)-OtBu, are key intermediates in the synthesis of prostate-specific membrane antigen (PSMA)-targeting probes for imaging and radioligand therapy of prostate cancer.[20][21][22][23][24][25][26][27] These probes often incorporate a urea-based motif that mimics the natural substrate of PSMA, with the glutamic acid derivative forming a crucial part of this targeting structure.

Mechanism of Action of PSMA-Targeting Radioligands:

PSMA-targeting radioligands consist of three main components: a PSMA-binding motif (often containing a glutamate-urea-lysine structure), a chelator for a radionuclide, and the radionuclide itself (e.g., Gallium-68 for PET imaging or Lutetium-177 for therapy).[22][23] The radioligand is administered to the patient and selectively binds to PSMA, which is highly expressed on the surface of prostate cancer cells.[1][28] Upon binding, the radioligand is internalized by the cancer cell.[22] The radionuclide then decays, emitting radiation (e.g., beta particles from Lutetium-177) that damages the DNA of the cancer cell, leading to cell death.[23]

PSMA_Targeting cluster_bloodstream Bloodstream cluster_cell Prostate Cancer Cell Radioligand PSMA Radioligand PSMA PSMA Receptor Radioligand->PSMA Binds to Internalization Internalization PSMA->Internalization Mediates DNA_Damage DNA Damage Internalization->DNA_Damage Releases Radiation Apoptosis Cell Death DNA_Damage->Apoptosis Induces

Mechanism of action of PSMA-targeting radioligand therapy.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition. Recommended storage temperature is 2-8°C.

  • Spills: In case of a spill, use appropriate tools to collect the spilled material and place it in a suitable container for disposal.

Conclusion

This compound is a versatile and indispensable glutamic acid derivative in modern organic and medicinal chemistry. Its unique properties as a protected amino acid make it a cornerstone in the synthesis of complex peptides, including important therapeutics like GLP-1 receptor agonists. Furthermore, its utility as a linker in the construction of ADCs and PROTACs, as well as a key component in PSMA-targeting agents, highlights its significance in the development of next-generation targeted therapies. A thorough understanding of its chemical properties, reaction protocols, and applications is essential for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

H-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu) is a frequently incorporated amino acid in bioactive peptides and therapeutic proteins. In Solid-Phase Peptide Synthesis (SPPS), proper protection of its reactive side-chain carboxyl group is critical to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. The tert-butyl (OtBu) protected glutamic acid derivative, H-Glu-OtBu (or its N-terminally protected form, Fmoc-Glu(OtBu)-OH), is a cornerstone building block in the widely used Fmoc/tBu SPPS strategy. The OtBu group provides robust protection under the basic conditions required for Fmoc removal, yet it is readily cleaved during the final trifluoroacetic acid (TFA) treatment, ensuring the generation of the native peptide.[1]

This document provides detailed application notes and experimental protocols for the efficient and successful incorporation of this compound in SPPS, with a focus on quantitative data, practical methodologies, and visual workflows.

Data Presentation: Performance of Coupling Reagents for Fmoc-Glu(OtBu)-OH Incorporation

The choice of coupling reagent is a critical factor influencing the efficiency, yield, and purity of peptide synthesis, particularly for potentially challenging couplings. While comprehensive head-to-head quantitative data for Fmoc-Glu(OtBu)-OH with all common coupling reagents is not extensively published in a single study, the following table summarizes the performance characteristics based on established principles and data from the synthesis of complex peptides.

Coupling Reagent/MethodTypical Reaction TimeCoupling Efficiency/YieldPurity of Crude PeptideKey Considerations
HATU / DIPEAMinutesVery HighHigher PurityConsidered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[2][3]
HBTU / DIPEAMinutes to < 1 hourHighHighA widely used and cost-effective standard reagent, though may be slightly less effective than HATU for difficult sequences.[3]
DIC / HOBt 30 - 90 minutesHighHighA classic and effective method that minimizes racemization. The by-product, diisopropylurea, is soluble in common washing solvents.[4][5]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-Glu(OtBu)-OH Incorporation

This protocol outlines a standard manual Fmoc-SPPS cycle for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (using HATU):

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH + HATU) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Deprotection Next amino acid FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) KaiserTest->FinalCleavage Final amino acid Start Start: Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification FinalProduct Final Peptide Purification->FinalProduct GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_Protein G-protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GLP1_Agonist GLP-1 Agonist (e.g., Liraglutide) GLP1_Agonist->GLP1R Binds G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis EPAC2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

References

Application Notes and Protocols for the Synthesis of GLP-1 Analogs like Semaglutide using H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the GLP-1 analog Semaglutide, with a specific focus on the incorporation of the protected amino acid derivative, H-Glu-OtBu. The information compiled is intended to guide researchers through the complex process of solid-phase peptide synthesis (SPPS) of Semaglutide, from the initial resin preparation to the final purification of the active pharmaceutical ingredient.

Introduction

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and chronic weight management.[1] Its structure is a 31-amino acid peptide chain that is a modified version of human GLP-1.[1] Key modifications include the substitution of Alanine at position 8 with α-aminoisobutyric acid (Aib) to confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and the attachment of a C18 fatty acid chain to Lysine at position 26, which facilitates strong binding to albumin and extends the half-life of the drug to approximately 160 hours.[1]

The synthesis of Semaglutide is a complex process, typically achieved through solid-phase peptide synthesis (SPPS).[2] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.[3] The use of protected amino acids, such as Fmoc-Glu(OtBu)-OH (the Fmoc-protected form of this compound), is crucial to prevent unwanted side reactions during the synthesis. The tert-butyl (OtBu) protecting group on the side chain of glutamic acid is stable during the coupling steps and is typically removed during the final cleavage of the peptide from the resin under acidic conditions.

Data Presentation

Table 1: Purification of Synthetic Semaglutide

The following table summarizes representative quantitative data for the purification of Semaglutide produced via SPPS. The process often involves a multi-step approach to achieve the high purity required for pharmaceutical applications.

Purification StepInitial Purity (%)Final Purity (%)Recovery Rate (%)Sample Loading (% of column capacity)
Case Study 1: Low Initial Purity
Primary Purification59.6594.56800.6
Secondary Purification94.5699.65710.56
Overall59.6599.6556.8
Case Study 2: High Initial Purity
Single-Step Purification82.7599.15710.62

Data adapted from Welch Materials, 2023.[4]

Experimental Protocols

The synthesis of Semaglutide is a multi-step process involving the sequential coupling of amino acids on a solid support. The following protocols provide a generalized methodology for the key stages of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Semaglutide Backbone

This protocol outlines the general steps for the assembly of the linear peptide chain of Semaglutide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or similar)[2]

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

    • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling (incorporating Fmoc-Glu(OtBu)-OH):

    • In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) by dissolving it in DMF with a coupling reagent cocktail (e.g., HBTU, HOBt, and DIPEA).[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the Semaglutide sequence.

Protocol 2: Side-Chain Acylation

After the full peptide backbone is assembled, the fatty acid side chain is attached to the Lysine at position 26. This often involves the use of an orthogonally protected Lysine (e.g., Fmoc-Lys(Alloc)-OH) during the main chain synthesis.

Materials:

  • Peptide-resin with deprotected Lys(26) side chain

  • Activated C18 fatty diacid-linker moiety (e.g., octadecanedioic acid mono-tert-butyl ester coupled to a linker)[5]

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvent: DMF

Procedure:

  • Selective Deprotection: If an orthogonal protecting group was used for the Lys(26) side chain, selectively remove it according to the specific chemistry (e.g., using a palladium catalyst for Alloc deprotection).

  • Side-Chain Coupling:

    • Activate the C18 fatty diacid-linker moiety with a suitable coupling reagent.

    • Couple the activated side chain to the deprotected ε-amino group of Lys(26) on the resin-bound peptide.

    • Allow the reaction to proceed until completion.

  • Washing: Wash the resin extensively with DMF and other solvents like DCM to remove all soluble reagents.

Protocol 3: Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the OtBu group from glutamic acid residues.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Collection and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification of Semaglutide

The crude peptide is purified using multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve pharmaceutical-grade purity.[6][7]

Materials:

  • Crude Semaglutide

  • HPLC-grade water, acetonitrile (ACN), and acid modifiers (e.g., trifluoroacetic acid (TFA) or formic acid (FA))

  • Preparative and analytical C18 HPLC columns

Procedure:

  • Primary Purification:

    • Dissolve the crude peptide in a suitable solvent.

    • Load the solution onto a preparative C18 column.

    • Elute the peptide using a gradient of ACN in water with an acidic modifier.

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Secondary Purification (if necessary):

    • Pool the fractions of desired purity from the primary step.

    • Perform a second round of preparative RP-HPLC, potentially with a different mobile phase pH or a different C18 column, to remove closely eluting impurities.

  • Final Analysis and Lypophilization:

    • Analyze the final pooled fractions for purity.

    • Lyophilize the purified peptide solution to obtain the final product as a white powder.

Mandatory Visualizations

GLP1_Signaling_Pathway cluster_cell Pancreatic β-cell GLP1 GLP-1/Semaglutide GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH + HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids? wash2->repeat repeat->deprotection Yes side_chain Side-Chain Acylation (Lys26) repeat->side_chain No cleavage Cleavage & Deprotection (TFA Cocktail) side_chain->cleavage purification HPLC Purification cleavage->purification end Final Product: Semaglutide purification->end

Caption: General Workflow for Solid-Phase Peptide Synthesis of Semaglutide.

References

Application Notes and Protocols for Coupling H-Glu-OtBu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a critical building block in peptide synthesis, allowing for the incorporation of glutamic acid residues with a protected α-carboxyl group. The tert-butyl (OtBu) ester provides robust protection under various coupling conditions and can be selectively removed under mild acidic conditions, making it orthogonal to many common protecting groups like Fmoc and Cbz.[1] The successful incorporation of this compound into a growing peptide chain is paramount for the synthesis of peptides with desired biological activities. The choice of coupling method directly impacts the yield, purity, and potential for side reactions. This document provides detailed application notes, experimental protocols, and a comparative analysis of common coupling methods for this compound.

Key Considerations for Coupling this compound

Several factors must be considered when choosing a coupling strategy for this compound to maximize efficiency and minimize side reactions:

  • Steric Hindrance: The bulky tert-butyl group on the α-carboxyl of the incoming amino acid (if using a protected amino acid like Fmoc-Glu(OtBu)-OH) or on the side chain can create steric hindrance, potentially slowing down the reaction rate and leading to incomplete coupling.[2] The choice of a highly efficient coupling reagent is crucial to overcome this challenge.

  • Racemization: During the activation of the carboxyl group, there is a risk of epimerization at the α-carbon of the amino acid. This is a critical concern as it can lead to the formation of diastereomeric peptides that are difficult to separate and can have altered biological activity. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[2][3] Urethane-based protecting groups, such as Fmoc and Cbz, are known to reduce the propensity for racemization compared to acyl protecting groups.[2]

  • Pyroglutamate Formation: N-terminal glutamic acid or glutamine residues can undergo cyclization to form pyroglutamic acid (pGlu).[1][4][5] This side reaction is more prevalent with glutamine but can also occur with glutamic acid, especially under acidic or elevated temperature conditions.[4][6] While this is primarily a concern for the N-terminal residue of the final peptide, it's a potential side reaction to be aware of during synthesis and workup.

  • Byproducts of Coupling Reagents: Some coupling reagents can generate byproducts that may be difficult to remove during purification. For instance, dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble in many organic solvents, making it problematic for solid-phase peptide synthesis (SPPS).[3]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical determinant of the success of the peptide synthesis. Modern coupling reagents, particularly uronium/aminium and phosphonium salts, have largely replaced older methods due to their high efficiency and ability to suppress side reactions. Below is a comparative summary of commonly used coupling reagents for incorporating this compound.

Coupling ReagentClassRelative EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium/Aminium SaltVery HighVery LowFast reaction times, highly effective for sterically hindered couplings, low racemization due to the HOAt moiety.[3][7][8]Higher cost, can react with the N-terminus if used in excess.[3]
HBTU Uronium/Aminium SaltHighLowEfficient and widely used, cost-effective compared to HATU.[3][7]Less reactive than HATU, can also cause guanidinylation of the N-terminus if used in excess.[3]
DIC/HOBt CarbodiimideGood to HighLowCost-effective, the urea byproduct is soluble in common solvents, making it suitable for SPPS.[3][9]Slower reaction times compared to uronium salts, potential for side reactions if HOBt is not used.[9]
PyBOP Phosphonium SaltHighLowGood for hindered couplings, avoids the guanidinylation side reaction associated with HBTU/HATU.[8]Byproducts can be challenging to remove.
COMU Uronium SaltVery HighVery LowHigh coupling efficiency, excellent safety profile (non-explosive), and water-soluble byproducts.[8][10]May be less effective on certain resins compared to HBTU/HCTU.[8]
Active Esters (e.g., -ONp) Pre-activated Amino AcidModerate to HighLowStable and isolable, no additional coupling reagent needed.[11]Slow reaction rates, may require elevated temperatures which can increase the risk of side reactions.[11]

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS). These protocols are generalized for a 0.1 mmol scale and should be optimized for specific peptide sequences and resin loadings.

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings, including those involving sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Glu(OtBu)-OH (4 eq., 0.4 mmol, ~170 mg)

  • HATU (3.9 eq., 0.39 mmol, ~148 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, ~139 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Activation of Amino Acid: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF (approx. 2 mL). Add DIPEA to the solution and vortex gently. Allow the pre-activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL) to prepare for the next deprotection step.

Protocol 2: Coupling using HBTU

A widely used and cost-effective method for routine peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Glu(OtBu)-OH (2 eq., 0.2 mmol, ~85 mg)

  • HBTU (2 eq., 0.2 mmol, ~76 mg)

  • DIPEA (4 eq., 0.4 mmol, ~70 µL)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of Amino Acid: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF (approx. 2 mL). Add DIPEA and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the activated amino acid solution.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress with a ninhydrin test. If the test is positive after 2 hours, the coupling can be repeated.

  • Washing: Upon completion, drain the reaction solution and wash the resin as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

A classic and economical coupling method.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-Glu(OtBu)-OH (5 eq., 0.5 mmol, ~213 mg)

  • HOBt (5.5 eq., 0.55 mmol, ~84 mg)

  • Diisopropylcarbodiimide (DIC) (5.5 eq., 0.55 mmol, ~86 µL)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes, then suspend in DCM (approx. 10 mL per gram of resin).[12]

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HOBt in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin suspension. Add DIC to the mixture.

  • Reaction Monitoring: Agitate the reaction at room temperature. Due to the slower kinetics, this method may require longer reaction times (2-4 hours or overnight).[9] Monitor the reaction with a ninhydrin test. If the test is not negative within four hours, the coupling procedure can be repeated.[12]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and the soluble diisopropylurea byproduct. Follow with DCM and DMF washes.

Visualizations

Experimental Workflow for Peptide Coupling

G General Workflow for this compound Coupling in SPPS cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash with DMF Deprotection->Washing1 AA_Activation Activate Fmoc-Glu(OtBu)-OH (Coupling Reagent + Base) Washing1->AA_Activation Coupling Couple to Resin AA_Activation->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 Monitoring Ninhydrin Test Washing2->Monitoring Complete Coupling Complete Monitoring->Complete Incomplete Incomplete Monitoring->Incomplete Complete->Resin Proceed to next cycle Recouple Recouple or Cap Incomplete->Recouple If positive Recouple->Washing1

Caption: General workflow for solid-phase peptide synthesis (SPPS) coupling of this compound.

Logical Relationships of Coupling Reagents

G Selection of Coupling Reagent for this compound Start Start: Coupling of Fmoc-Glu(OtBu)-OH HATU HATU Start->HATU COMU COMU Start->COMU HBTU HBTU Start->HBTU PyBOP PyBOP Start->PyBOP DIC_HOBt DIC/HOBt Start->DIC_HOBt

Caption: Decision guide for selecting a coupling reagent for this compound based on application needs.

References

Deprotection of the O-tert-butyl (OtBu) Group from Glutamic Acid Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the O-tert-butyl (OtBu) protecting group from glutamic acid residues, a critical step in peptide synthesis and the development of peptide-based therapeutics. The information compiled herein offers a comprehensive guide to reaction conditions, reagents, and methodologies to ensure efficient and high-purity deprotection.

Introduction

The tert-butyl (OtBu) ester is a widely employed protecting group for the γ-carboxyl group of glutamic acid in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its stability under the basic conditions used for Fmoc group removal and its clean cleavage under acidic conditions make it a cornerstone of orthogonal protection strategies.[1][2] The selective and efficient removal of the OtBu group is crucial for obtaining the final peptide with high purity and yield. This document outlines the most common and effective methods for OtBu deprotection from glutamic acid residues.

Deprotection Strategies and Mechanisms

The primary strategy for the removal of the OtBu group is acidolysis.[1] The mechanism involves protonation of the ester oxygen by a strong acid, followed by the formation of a stable tert-butyl carbocation and the free carboxylic acid.

A critical consideration during the deprotection of glutamic acid derivatives is the potential for side reactions, such as the formation of a pyroglutamate byproduct, an intramolecular cyclization that can occur at the N-terminus of a peptide chain.[3] The use of a side-chain protecting group like OtBu helps to minimize this side reaction.[3]

Reagents and Quantitative Data for OtBu Deprotection

The most common reagent for OtBu deprotection is trifluoroacetic acid (TFA).[1] Cleavage cocktails, typically containing TFA along with scavengers, are used to prevent side reactions caused by the reactive tert-butyl cation. Alternative reagents have also been explored for specific applications.

Deprotection Reagent/CocktailTypical ConcentrationScavengersReaction TimeYieldKey Considerations
Trifluoroacetic Acid (TFA) 25-95% in a suitable solvent (e.g., DCM)Water, Triisopropylsilane (TIS)1-3 hours>90%[4]The most common and robust method. Scavengers are crucial to prevent side reactions.[1][4]
Ferric Chloride (FeCl₃) 1.5 - 5 equivalentsNone specified1.5 hours (on-resin)80% (isolated)[5]A milder Lewis acid-based method compatible with Fmoc chemistry for on-resin deprotection.[5]
Zinc Bromide (ZnBr₂) Not specifiedNone specified24-72 hoursComparative to FeCl₃[5]Another Lewis acid alternative, but generally requires longer reaction times.[5]
Hydrogen Bromide (HBr) in Acetic Acid 33%None specified1-2 hoursNot specifiedA strong acid condition, often used for simultaneous deprotection of Z and OtBu groups.[3]

Experimental Protocols

Standard TFA-Mediated Deprotection Protocol (Post-SPPS)

This protocol describes the final cleavage and deprotection of a peptide from the solid support, including the removal of the OtBu group from glutamic acid residues.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen stream or rotary evaporator

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a vacuum.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.[4]

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether several times to remove residual TFA and scavengers.[6]

  • Drying: Dry the peptide pellet under a nitrogen stream or using a rotary evaporator.[6]

On-Resin OtBu Deprotection using Ferric Chloride (FeCl₃)

This protocol allows for the selective deprotection of the OtBu group while the peptide remains attached to the resin, enabling further on-resin modifications.[5]

Materials:

  • Peptide-resin with OtBu-protected glutamic acid

  • Ferric Chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection: Add a solution of FeCl₃ (5 equivalents) in DCM to the resin and agitate for 1.5 hours.[5]

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF (at least 10 times) to remove the excess FeCl₃.[5] The resin is now ready for subsequent on-resin modifications.

Diagrams

Deprotection_Workflow start_end start_end process process decision decision output output start Start: OtBu-Protected Glutamic Acid Residue deprotection_choice Select Deprotection Strategy start->deprotection_choice tfa_deprotection Acidolysis with TFA (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) deprotection_choice->tfa_deprotection Standard Cleavage lewis_acid_deprotection Lewis Acid-Mediated Deprotection (e.g., FeCl3) deprotection_choice->lewis_acid_deprotection On-Resin Selective monitoring Monitor Reaction (TLC or HPLC) tfa_deprotection->monitoring lewis_acid_deprotection->monitoring workup Work-up and Purification (Precipitation, Washing) monitoring->workup deprotected_product Deprotected Glutamic Acid Residue workup->deprotected_product end End deprotected_product->end

Caption: General workflow for the deprotection of the OtBu group from glutamic acid.

Orthogonal_Protection_Strategy peptide peptide process process condition condition start_peptide Fmoc-NH-...-Glu(OtBu)-...-Resin fmoc_deprotection Fmoc Deprotection start_peptide->fmoc_deprotection deprotected_amine H2N-...-Glu(OtBu)-...-Resin fmoc_deprotection->deprotected_amine piperidine 20% Piperidine in DMF piperidine->fmoc_deprotection coupling Amino Acid Coupling deprotected_amine->coupling elongated_peptide Fmoc-AA-NH-...-Glu(OtBu)-...-Resin coupling->elongated_peptide final_cleavage Final Cleavage and Side-Chain Deprotection elongated_peptide->final_cleavage Repeat cycles for peptide elongation final_product H2N-Peptide-COOH final_cleavage->final_product tfa_cocktail TFA / Scavengers tfa_cocktail->final_cleavage

Caption: Orthogonal protection/deprotection scheme in Fmoc-based SPPS.

Conclusion

The deprotection of the OtBu group from glutamic acid residues is a well-established and reliable process, with TFA-based methods being the most prevalent. The choice of the specific deprotection cocktail and reaction conditions should be tailored to the specific peptide sequence and the presence of other sensitive functional groups. For applications requiring selective on-resin side-chain deprotection, alternative methods using Lewis acids like FeCl₃ offer a viable strategy. Careful monitoring and purification are essential to ensure the high quality of the final peptide product.

References

Application Notes and Protocols for the Incorporation of H-Glu(OtBu)-OH in Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu) is a frequently incorporated amino acid in peptide-based therapeutics and research compounds, contributing to their solubility, charge, and biological activity. The successful synthesis of complex peptides containing glutamic acid hinges on the effective protection of its reactive side-chain γ-carboxyl group to prevent unwanted side reactions. H-Glu(OtBu)-OH, with its tert-butyl (OtBu) ester side-chain protection, is a critical building block in modern peptide synthesis, particularly within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]

The OtBu group offers robust protection under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) while being readily cleavable under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2] This orthogonality is fundamental to the stepwise assembly of complex peptide sequences.[3][4] These application notes provide detailed protocols, comparative data, and troubleshooting guidance for the efficient incorporation of H-Glu(OtBu)-OH (most commonly used as its N-α-Fmoc protected form, Fmoc-Glu(OtBu)-OH) into complex peptide sequences.

Key Advantages of Using Fmoc-Glu(OtBu)-OH

  • Orthogonality: The OtBu group is stable to the basic conditions used for Fmoc deprotection, allowing for selective N-terminal elongation without compromising side-chain integrity.[3][4]

  • Acid Lability: The OtBu group is easily removed during the final TFA cleavage step, which simultaneously cleaves the peptide from most standard resins.[1]

  • Reduced Side Reactions: Protection of the γ-carboxyl group minimizes the risk of side reactions such as pyroglutamate formation, especially when glutamic acid is at the N-terminus.[3]

  • Improved Solubility: The tert-butyl ester can enhance the solubility of the protected amino acid derivative in organic solvents commonly used in SPPS.

Data Presentation

Table 1: Comparison of Common Glutamic Acid Derivatives in Peptide Synthesis
DerivativeSynthesis StrategyNα-Protection RemovalSide-Chain Protection RemovalKey AdvantagesCommon Issues
Fmoc-Glu(OtBu)-OH Fmoc/tBu SPPS20% Piperidine in DMFTFAMild deprotection cycles; high efficiency with modern coupling reagents.[5]Potential for aggregation in long sequences.[4]
Boc-Glu(OBzl)-OH Boc/Bzl SPPSTFAHF, TFMSARobust for complex peptides.Harsh final cleavage; repeated acid treatment can degrade sensitive sequences.[5]
Z-Glu(OtBu)-ONp Solution-Phase / SPPSCatalytic Hydrogenation / HBr in Acetic AcidTFAPre-activated for coupling; minimizes racemization.[6][7]Slower coupling kinetics; harsh Z-group removal.[5][6]
Table 2: Typical Coupling Efficiencies and Purity for Fmoc-Glu(OtBu)-OH
Coupling ReagentAdditiveTypical Coupling TimeEstimated Purity (Crude)Reference
HBTU / HATUHOBt / HOAt, DIPEA30-60 min>95%[8]
DICOxymaPure®60-120 min>90%[9]
PyBOPDIPEA30-90 min>95%[8]

Note: Purity is sequence-dependent and can be influenced by factors such as peptide length, aggregation, and steric hindrance. The values presented are illustrative.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Glu(OtBu)-OH Incorporation

This protocol outlines a single coupling cycle for adding an Fmoc-Glu(OtBu)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).[4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) followed by DCM (2-3 times) and DMF (2-3 times).

    • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

    • Add DIPEA to the activation solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by a yellow/colorless result). If the reaction is incomplete, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. This is followed by thorough washing.

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Concentrate the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_cycle Single Coupling Cycle Resin Peptide-Resin (Free Amine) Coupling Couple to Resin Resin->Coupling Add Activated AA Activation Activate Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) Activation->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 Deprotection Fmoc Removal (20% Piperidine) Washing1->Deprotection Washing2 Wash (DMF, DCM) Deprotection->Washing2 Next_Cycle Ready for Next Amino Acid Washing2->Next_Cycle Final_Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Final_Cleavage After final AA Start Start with Resin-bound AA Start->Resin Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for incorporating Fmoc-Glu(OtBu)-OH via SPPS.

Orthogonal_Protection Peptide Fmoc-NH-...-Glu(OtBu)-...-Resin Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide:n->Fmoc_Removal Orthogonal Step 1 OtBu_Removal OtBu Removal (Acid: TFA) Peptide->OtBu_Removal Orthogonal Step 2 (During Final Cleavage) Free_Amine H2N-...-Glu(OtBu)-...-Resin (Ready for next coupling) Fmoc_Removal->Free_Amine Free_Acid Fmoc-NH-...-Glu(OH)-...-Resin (Side-chain deprotected) OtBu_Removal->Free_Acid

Caption: Orthogonal deprotection strategy for Fmoc and OtBu groups.

Troubleshooting and Side Reactions

  • Pyroglutamate Formation: This intramolecular cyclization can occur at an N-terminal glutamic acid residue. Using a side-chain protecting group like OtBu significantly minimizes this risk.[3] Ensure complete coupling to the N-terminal Glu residue before proceeding.

  • Incomplete Coupling: Steric hindrance or peptide aggregation can lead to incomplete coupling, resulting in deletion sequences. Using highly efficient coupling reagents like HATU or PyBOP, increasing coupling times, or performing a double coupling can mitigate this issue.[4]

  • Racemization: While minimal with standard urethane-protected amino acids (Fmoc, Boc, Z), racemization can be influenced by the choice of base and coupling reagent.[10][11] Using a sterically hindered base like DIPEA and additives such as HOBt or OxymaPure helps to suppress this side reaction.[8][10]

  • Aspartimide Formation (by analogy): While more prevalent with aspartic acid, a similar cyclization can occur with glutamic acid under basic conditions, though it is less common.[12][13] The risk is low but can be reduced by minimizing exposure to the basic deprotection solution.

By understanding the principles of orthogonal protection and employing optimized protocols, researchers can successfully incorporate H-Glu(OtBu)-OH into complex peptide sequences, achieving high yields and purity for their desired therapeutic and research applications.

References

H-Glu-OtBu: A Versatile Intermediate for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a pivotal protected amino acid derivative extensively utilized as a pharmaceutical intermediate in the synthesis of complex therapeutic agents. Its unique structural features, particularly the tert-butyl ester protecting group on the α-carboxyl group, offer strategic advantages in peptide synthesis and the construction of targeted drug conjugates. This document provides detailed application notes and experimental protocols for the use of this compound and its N-protected derivatives in the development of GLP-1 receptor agonists, prostate-specific membrane antigen (PSMA) inhibitors, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Handling

This compound is a white to off-white solid with the molecular formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol .[1][2] It is essential to handle this reagent under anhydrous conditions to prevent hydrolysis of the tert-butyl ester.

PropertyValueReference
CAS Number 45120-30-7[1][2]
Molecular Formula C₉H₁₇NO₄[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to Off-White Solid[1][2]
Melting Point 140 °C[1]
Purity ≥98%[1]
Storage 2-8°C, under inert atmosphere[2]
Solubility Soluble in common organic solvents like DMF, DCM, and THF.[3]

Applications in Drug Development

The primary application of this compound in pharmaceutical development is as a precursor for N-protected derivatives, most commonly Fmoc-Glu(OtBu)-OH, which are workhorses in solid-phase peptide synthesis (SPPS). The tert-butyl group provides orthogonal protection to the Fmoc group, allowing for selective deprotection strategies that are fundamental to building complex peptide sequences.[4]

GLP-1 Receptor Agonists: Semaglutide and Tirzepatide

This compound is a key building block in the synthesis of blockbuster drugs Semaglutide and Tirzepatide, which are used in the treatment of type 2 diabetes and obesity.[1] In these syntheses, Fmoc-Glu(OtBu)-OH is incorporated into the peptide chain, and the glutamic acid residue often serves as an attachment point for a fatty acid side chain, which enhances the drug's half-life.

Signaling Pathway of GLP-1 Receptor Agonists:

GLP-1 receptor agonists like Semaglutide and Tirzepatide mimic the action of the endogenous hormone GLP-1 by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This binding primarily activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn potentiate glucose-stimulated insulin secretion from pancreatic β-cells. The signaling cascade also promotes β-cell proliferation and survival.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Analog GLP-1 Analog (e.g., Semaglutide) GLP-1R GLP-1 Receptor GLP-1_Analog->GLP-1R Binds G_Protein Gαs GLP-1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Beta_Cell_Health ↑ β-cell Proliferation ↓ β-cell Apoptosis PKA->Beta_Cell_Health Epac->Insulin_Secretion

GLP-1 Receptor Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) Inhibitors

This compound derivatives are fundamental in constructing the Glu-urea-Glu (EuE) or Lys-urea-Glu (KuE) pharmacophores of PSMA inhibitors.[5][6] These small molecules are used for both imaging (e.g., with ⁶⁸Ga or ¹⁸F) and therapy (e.g., with ¹⁷⁷Lu) of prostate cancer. The glutamic acid moieties are crucial for high-affinity binding to the active site of PSMA.

Mechanism of PSMA-Targeted Drug Delivery:

PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. PSMA-targeted drugs, built with a Glu-urea-Glu core, bind with high affinity to the extracellular domain of PSMA. Upon binding, the PSMA-drug complex is internalized into the cancer cell via endocytosis. Once inside, the therapeutic payload (e.g., a radionuclide or a cytotoxic drug) is released, leading to selective destruction of the cancer cell.

PSMA_Targeting PSMA_Inhibitor PSMA Inhibitor (Glu-urea-Glu core) PSMA PSMA Receptor PSMA_Inhibitor->PSMA Binds Endocytosis Endocytosis PSMA->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Payload_Release Payload Release Endosome->Payload_Release Cell_Death Cancer Cell Death Payload_Release->Cell_Death

PSMA-Targeted Drug Delivery Mechanism
Antibody-Drug Conjugates (ADCs) and PROTACs

This compound serves as a versatile linker component in the synthesis of ADCs and PROTACs.[7] In ADCs, the glutamic acid derivative can be part of a cleavable or non-cleavable linker that connects a monoclonal antibody to a cytotoxic payload. For PROTACs, this compound can be incorporated into the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

Experimental Protocols

The following protocols are generalized representations based on published literature and patents. Researchers should optimize conditions for their specific applications.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog Fragment

This protocol outlines the manual synthesis of a peptide fragment using Fmoc-Glu(OtBu)-OH.

Workflow for SPPS:

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Glu(OtBu)-OH) with HBTU/DIEA in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage No Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End Lyophilize to obtain Pure Peptide Purification->End

General SPPS Workflow

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Quantitative Data for SPPS of a Semaglutide Fragment:

The following table provides illustrative yields for the synthesis of a Semaglutide fragment, as derived from patent literature. Actual yields may vary depending on the specific sequence and synthesis conditions.

StepParameterTypical ValueReference
Resin LoadingSubstitution0.5 - 1.0 mmol/g[8]
Coupling EfficiencyPer Step>99%[8]
Overall Crude YieldBased on initial resin loading50-70%[8][9]
Purity after HPLCFinal Product>98%[8]
Protocol for Deprotection of the tert-Butyl (OtBu) Group

This protocol is for the selective removal of the OtBu group in solution phase, for instance, after a fragment condensation.

Materials:

  • OtBu-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the OtBu-protected peptide in a mixture of TFA and DCM (typically 1:1 v/v).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Precipitation: Concentrate the solution under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Deprotection Efficiency:

Protecting GroupReagentsReaction Time (h)Typical Yield (%)
OtBu50% TFA in DCM1-2>95%

Conclusion

This compound is an indispensable intermediate in modern pharmaceutical chemistry, enabling the efficient and controlled synthesis of a wide range of complex therapeutic molecules. Its application in the production of leading peptide-based drugs and targeted therapies underscores its importance in addressing significant unmet medical needs. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes: Incorporation of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the predominant method for chemically synthesizing peptides in research and industrial settings.[1] This strategy relies on the base-lability of the Nα-Fmoc group for iterative chain elongation and the use of acid-labile protecting groups for the amino acid side chains.[2] For the incorporation of glutamic acid, the side chain γ-carboxyl group must be protected to prevent side reactions, such as chain branching.[3]

The most common and effective protecting group for this purpose is the tert-butyl (OtBu) ester, making Fmoc-Glu(OtBu)-OH the standard building block.[4] The OtBu group is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5] This orthogonality is fundamental to the success of the Fmoc/tBu strategy.[6][7] These application notes provide a detailed protocol for the efficient incorporation of Fmoc-Glu(OtBu)-OH into a peptide sequence using manual or automated SPPS.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support (resin). The cycle is repeated for each amino acid in the sequence.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30-60 minutes at room temperature to ensure optimal reaction kinetics.[8]

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5-7 minutes. For some sequences, a two-step deprotection (e.g., 2 minutes followed by 8 minutes) is used to minimize aggregation.[8]

  • Drain the piperidine solution. The dibenzofulvene-piperidine adduct formed is a chromophore, and its concentration can be measured by UV spectroscopy to quantify Fmoc release.[1]

  • Wash the resin thoroughly with DMF (e.g., 5-6 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • This step involves activating the incoming Fmoc-amino acid and coupling it to the newly exposed N-terminal amine of the resin-bound peptide. See Protocol 2 for specific details on coupling Fmoc-Glu(OtBu)-OH.

4. Washing:

  • After the coupling reaction is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.

This cycle (steps 2-4) is repeated until the desired peptide sequence is fully assembled.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH + HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid End Final Peptide on Resin Wash2->End Start Start: Swollen Resin Start->Deprotection Cleavage_Deprotection PeptideResin Fully Assembled Peptide on Resin (with Fmoc, OtBu, Boc, Trt groups) Reaction Cleavage & Global Deprotection (2-3 hours, RT) PeptideResin->Reaction TFA_Cocktail TFA Cleavage Cocktail (TFA / Scavengers / H₂O) TFA_Cocktail->Reaction CrudePeptide Crude Peptide in Solution (Deprotected) Reaction->CrudePeptide Byproducts Byproducts: - Resin - Cleaved Protecting Groups - Scavenger Adducts Reaction->Byproducts

References

Application Notes and Protocols: The Role of H-Glu(OtBu)-OH in the Synthesis of Biologically Active Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the precise assembly of amino acids is critical to achieving the desired structure and biological activity of the target molecule. Glutamic acid, with its acidic side-chain, is a key component in numerous biologically active peptides. To ensure the selective formation of peptide bonds at the α-amino group without interference from the γ-carboxyl group, a strategic use of protecting groups is essential. H-Glu(OtBu)-OH, L-Glutamic acid γ-tert-butyl ester, is a pivotal building block in modern peptide synthesis. The tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing it from participating in unwanted reactions during peptide chain elongation. This protection is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).

The OtBu group is stable under the basic conditions used to remove the temporary N-α-Fmoc protecting group (typically with piperidine) but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) during the final step of cleaving the peptide from the resin support.[1][2] This orthogonality allows for the efficient and high-fidelity synthesis of complex peptides. This document provides detailed protocols and data for the application of H-Glu(OtBu)-OH and its N-α-protected derivatives (primarily Fmoc-Glu(OtBu)-OH) in the synthesis of prominent therapeutic peptides, such as GLP-1 receptor agonists.

Core Principle: The Fmoc/tBu Orthogonal Protection Strategy

The success of SPPS relies on an orthogonal protection scheme, where the N-α-protecting group and the side-chain protecting groups can be removed under different conditions. The Fmoc/tBu strategy is a prime example. The Fmoc group is base-labile, while the tBu-based side-chain protecting groups (like OtBu for glutamic acid) are acid-labile. This allows for the iterative deprotection of the N-terminus for chain elongation without affecting the side chains until the final cleavage step.

Orthogonal_Protection Start Resin-Bound Peptide Fmoc-AA(PG)-...-Glu(OtBu)-...-Resin Step1 N-α-Deprotection (Piperidine in DMF) Start->Step1 Removes Fmoc Step3 Final Cleavage & Deprotection (TFA Cocktail) Start->Step3 Removes OtBu & other PGs Cleaves from Resin Intermediate Free N-Terminus H-AA(PG)-...-Glu(OtBu)-...-Resin Step1->Intermediate Step2 Coupling (Fmoc-AA-OH, Activator) Intermediate->Step2 Elongates Chain Step2->Start Repeats Cycle Final Free Peptide in Solution H-AA-...-Glu-...-OH Step3->Final

Caption: Orthogonal deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Application in the Synthesis of GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide and Semaglutide, are critical therapeutics for the management of type 2 diabetes. The synthesis of these complex peptides heavily relies on the use of protected glutamic acid derivatives, not only within the main peptide backbone but also as a linker for fatty acid side chains that extend the drug's half-life.[3][4]

General Workflow for Liraglutide Synthesis

The synthesis of Liraglutide involves standard Fmoc-SPPS for the peptide backbone, incorporating Fmoc-Glu(OtBu)-OH at the required positions. A key step is the attachment of a palmitic acid moiety to a lysine residue via a glutamic acid spacer, which also utilizes a protected glutamic acid derivative.[5][6][7]

Liraglutide_Workflow SPPS Workflow for Liraglutide Synthesis cluster_0 Peptide Chain Elongation cluster_1 Side-Chain Modification cluster_2 Final Steps Resin 1. Start with Fmoc-Gly-Resin Deprotection 2. Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling 3. Couple next Fmoc-AA-OH (e.g., Fmoc-Arg(Pbf)-OH) Deprotection->Coupling Loop 4. Repeat Deprotection/Coupling for all 31 residues Coupling->Loop Lys_Alloc 5. Incorporate Fmoc-Lys(Alloc)-OH at position 27 Glu_OtBu 6. Incorporate Fmoc-Glu(OtBu)-OH at relevant positions Alloc_Deprotect 7. Selective Alloc Deprotection Glu_OtBu->Alloc_Deprotect Side_Chain_Couple 8. Couple Palm-Glu(OSu)-OtBu Alloc_Deprotect->Side_Chain_Couple Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA) Side_Chain_Couple->Cleavage Purification 10. HPLC Purification Cleavage->Purification Lyo 11. Lyophilization Purification->Lyo Final_Peptide Pure Liraglutide Lyo->Final_Peptide

Caption: General workflow for the solid-phase synthesis of Liraglutide.

Quantitative Data from Peptide Synthesis

The efficiency of peptide synthesis is measured by coupling yields and the purity of the final product. The use of high-quality reagents like Fmoc-Glu(OtBu)-OH is essential for maximizing these outcomes.

Synthesis StageParameterValuePeptide ExampleReference
Synthesis of Tagged-Fragment 2 (8 steps)Overall Yield72%Semaglutide[8]
Synthesis of Tagged-Fragment 1 (6 steps)Overall Yield68%Semaglutide[8]
Liraglutide Precursor (before side-chain attachment)Crude Yield78%Liraglutide[7]
Liraglutide Precursor (before side-chain attachment)Crude Purity65.1 A/A%Liraglutide[7]
Final Purified ProductPurity>98%Exenatide[9]
Final Purified ProductPurity99.36%Semaglutide[10]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH in SPPS

This protocol describes a typical coupling cycle for incorporating an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain on a solid support.

Materials and Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3-5 equivalents)

  • Coupling Reagent: HATU (2.9 equivalents) or a DIC/OxymaPure mixture (3 equivalents each)[6][11]

  • Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a suitable reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (5x).[5]

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling reagent (e.g., HATU) in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.[11]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.[11]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.[11] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Acylation of Lysine with Palm-Glu(OSu)-OtBu

This protocol details the modification of a lysine side chain, a key step in the synthesis of Liraglutide.[6]

Materials and Reagents:

  • Peptide-resin containing a Lys residue with a deprotected side-chain amine (e.g., from Fmoc-Lys(Alloc)-OH after Alloc removal).

  • Palm-Glu(OSu)-OtBu (5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DCM.

  • Acylation Reaction: Dissolve Palm-Glu(OSu)-OtBu and DIEA in DCM. Add this solution to the swollen resin.

  • Incubation: Shake the reaction mixture at room temperature for 16 hours or until the reaction is complete, as monitored by a relevant test (e.g., ninhydrin test for the disappearance of the free amine).[6]

  • Washing: After the reaction, thoroughly wash the resin with DCM (5x) and DMF (5x) to remove all soluble reagents.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including OtBu, are removed.

Materials and Reagents:

  • Fully synthesized, protected peptide on resin.

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.[13]

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Reaction: Add the TFA cleavage cocktail to the resin in a fume hood. Stir or agitate the slurry at room temperature for 2-4 hours.[2][13]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide under a vacuum. The peptide is now ready for purification by HPLC.

Application in the Synthesis of Neurotensin Analogues

Neurotensin (NT) is a tridecapeptide involved in various physiological processes. The synthesis of NT analogues is a strategy to develop more stable and potent molecules for research and therapeutic purposes.[14][15] While many analogues focus on modifying the peptide backbone, the incorporation of glutamic acid at specific positions would follow standard SPPS protocols using Fmoc-Glu(OtBu)-OH.

Studies on analogues of the neurotensin fragment NT(8-13) have shown that modifications to the peptide sequence can dramatically affect biological activity.

Biological Activity of Neurotensin (8-13) Analogues
AnalogueModificationPotency vs. Parent CompoundReference
H- and Boc-[psi 8,9] derivativesReduced peptide bond between residues 8-9At least as potent[14]
Analogues with reduced bonds at 9-10, 10-11, 11-12, 12-13Reduced peptide bond at indicated positionsMarked reduction (2-4 orders of magnitude)[14]

The synthesis of these analogues, even with backbone modifications, relies on the same principles of side-chain protection. Should glutamic acid be part of a designed analogue, Fmoc-Glu(OtBu)-OH would be the reagent of choice to ensure the integrity of the side-chain carboxyl group during synthesis.

Signaling Pathway of Peptide Hormones (GnRH Example)

Many biologically active peptides, including analogues of Gonadotropin-Releasing Hormone (GnRH) whose synthesis can involve protected glutamic acid, exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.[13] This initiates an intracellular signaling cascade.

Signaling_Pathway Generalized GPCR Signaling Pathway for a Peptide Hormone Peptide Bioactive Peptide (e.g., GnRH analogue) Receptor GPCR (on cell membrane) Peptide->Receptor Binds to G_Protein G-Protein Activation (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Response Cellular Response (e.g., Hormone Secretion) PKC->Response Ca_Release->Response

References

Application Notes and Protocols for H-Glu-OtBu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing coupling reactions with L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu). It includes detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), a comparison of common coupling reagents, and troubleshooting strategies to overcome common challenges.

Introduction to this compound Coupling Reactions

The formation of an amide bond, also known as a peptide bond, is a fundamental reaction in peptide synthesis and drug development.[1][2][3] this compound is a valuable building block where the α-carboxyl group is protected as a tert-butyl (OtBu) ester, leaving the γ-carboxyl group and the α-amino group available for chemical modification. Typically, the α-amino group is protected (e.g., with Fmoc or Z-groups) to allow for selective coupling at the γ-carboxyl group. Conversely, if coupling is desired at the α-amino group, a derivative with a protected γ-carboxyl group (e.g., Fmoc-Glu(OtBu)-OH) is used.[4][5]

The success of the coupling reaction is highly dependent on the choice of coupling reagent, solvent, and base, as well as the reaction conditions.[2][5] Common challenges include steric hindrance from the bulky OtBu group, potential for racemization, and the formation of byproducts, which can complicate purification and reduce yields.[5]

Reaction Mechanism Overview

The core of the coupling reaction involves the activation of a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.[2][6][7] This process can be visualized as follows:

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Protected Amino Acid) ActivatedEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActivatedEster + Coupling Reagent + Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, HBTU) PeptideBond R-CO-NH-R' (Peptide Bond Formed) ActivatedEster->PeptideBond + Amine Amine H₂N-R' (this compound or other amine) Amine->PeptideBond

Caption: General mechanism of peptide bond formation.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[6][8] Onium salt-based reagents like HBTU and HATU are highly efficient but require careful control of conditions to prevent racemization.[8] Carbodiimides such as DCC and DIC are also widely used, often in conjunction with additives like HOBt or OxymaPure to suppress side reactions.[5][6][9]

Coupling Reagent/MethodTypical Reaction TimeRelative EfficiencyPotential for RacemizationKey Considerations
DCC/HOBt 2 - 12 hoursHigh (80-98%)Low with HOBtThe byproduct dicyclohexylurea (DCU) is insoluble and requires filtration for removal.[5][10]
DIC/HOBt 2 - 12 hoursHighLow with HOBtThe byproduct diisopropylurea (DIU) is soluble, making it preferable for solid-phase synthesis.[5]
HBTU/DIPEA 1 - 4 hoursVery High (>95%)LowFast and efficient, requires a non-nucleophilic base like DIPEA.[6][10]
HATU/DIPEA 0.5 - 2 hoursVery High (>95%)Very LowHighly effective, especially for sterically hindered amino acids.[10][11]
Z-Glu(OtBu)-ONp 4 - 24 hoursGood to High (70-95%)Low to ModerateStable and isolable active ester. Reaction progress can be monitored by the release of the yellow p-nitrophenolate.[10]

Experimental Protocols

Solution-Phase Coupling using HATU

This protocol describes a general procedure for coupling a protected amino acid (e.g., Z-AA-OH) to this compound using HATU as the coupling reagent.

Materials:

  • Z-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Workflow Diagram:

G start Start dissolve Dissolve Z-AA-OH and This compound in anhydrous DMF start->dissolve cool Cool solution to 0°C dissolve->cool add_reagents Add HATU (1.1 eq) followed by DIPEA (2.0 eq) cool->add_reagents react Stir at room temperature (2-4 hours) add_reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Perform aqueous work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash organic layer with 1M HCl, sat. NaHCO₃, and brine extract->wash dry Dry organic layer (Na₂SO₄ or MgSO₄) and concentrate wash->dry purify Purify by column chromatography or crystallization dry->purify end End purify->end

Caption: Workflow for solution-phase this compound coupling.

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Z-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq).[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Extraction: Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired dipeptide.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the coupling of Fmoc-Glu(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3 eq relative to resin loading)

  • Coupling reagent (e.g., HBTU, 3 eq)

  • Base (e.g., DIPEA, 6 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.[8]

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group and expose the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq) to the solution and mix for a few minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.[8]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[8]

  • Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative Kaiser test (colorless or yellow beads) indicates complete coupling.[13]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection and coupling cycle.

Deprotection of the OtBu Group

The tert-butyl (OtBu) protecting group is acid-labile and is typically removed at the final stage of synthesis.

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail, commonly consisting of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the protected peptide (either on-resin for SPPS or in a flask for solution-phase) and stir at room temperature for 1-2 hours.[12]

  • Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.[12]

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold diethyl ether to remove residual TFA and scavengers.[12]

  • Drying: Dry the final peptide product under vacuum.

Troubleshooting Guide

Low yields and the presence of impurities are common issues in peptide coupling reactions. This guide provides a systematic approach to troubleshooting these problems.

G start Problem: Low Yield or Incomplete Coupling cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Poor Solubility start->cause2 cause3 Possible Cause: Reagent Degradation/ Moisture Contamination start->cause3 cause4 Possible Cause: Racemization start->cause4 sol1a Solution: Switch to a more powerful coupling reagent (e.g., HATU) cause1->sol1a sol1b Solution: Increase reaction time and/or temperature cause1->sol1b sol2 Solution: Optimize solvent (e.g., NMP) or use a solvent mixture. Sonication may help. cause2->sol2 sol3 Solution: Use fresh, high-purity reagents and anhydrous solvents. cause3->sol3 sol4a Solution: Add racemization suppressant (e.g., HOBt, OxymaPure) cause4->sol4a sol4b Solution: Use a hindered base (e.g., DIPEA, collidine) and minimize pre-activation time. cause4->sol4b

Caption: Troubleshooting common issues in coupling reactions.

Common Problems and Solutions:

  • Incomplete Reaction: If starting material remains, this could be due to steric hindrance from the OtBu group or insufficient reagent activity.[5]

    • Solution: Switch to a more potent coupling reagent like HATU, extend the reaction time, or slightly increase the temperature while monitoring for racemization.[5][14] In SPPS, performing a "double coupling" with a fresh solution of activated amino acid can also improve yields.[14]

  • Presence of Byproducts (Racemization): The formation of the D-diastereomer is a significant side reaction.[5]

    • Solution: Add a racemization suppressant like HOBt or HOAt to the reaction mixture.[5] Optimize the base used, employing the minimum necessary amount of a hindered base like DIPEA or 2,4,6-collidine.[5][8] Also, minimize the pre-activation time before adding the amine component.[8]

  • Poor Solubility: Reactants may not be fully dissolved, leading to a slow or incomplete reaction.

    • Solution: Ensure all components are fully dissolved. Consider switching to a solvent with better solubilizing properties, such as N-Methyl-2-pyrrolidone (NMP), or using a solvent mixture (e.g., DMF/DCM).[5][14]

  • Hydrolysis of Activated Species: Moisture in the reaction can quench the activated ester, leading to the formation of the carboxylic acid starting material and low yields.[15]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store coupling reagents in a desiccator.[15][16]

References

Application Notes and Protocols for H-Glu-OtBu in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a critical building block in solution-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the side-chain carboxyl group of glutamic acid, preventing its participation in unwanted side reactions during peptide bond formation. This protection is stable under various coupling conditions and can be selectively removed under mild acidic conditions, making it an essential component of orthogonal synthesis strategies.[1][2] These application notes provide detailed protocols and data for the effective use of this compound and its N-protected derivatives in the synthesis of peptides in solution.

The OtBu group is favored for its stability and the clean, facile cleavage using acids like trifluoroacetic acid (TFA).[1][2] In conjunction with N-terminal protecting groups such as Carbobenzoxy (Z) or 9-fluorenylmethoxycarbonyl (Fmoc), this compound allows for the precise and sequential assembly of peptide chains.[1][3] The Z-group is typically removed by catalytic hydrogenation, while the Fmoc group is cleaved by a mild base like piperidine, providing orthogonal protection schemes that are fundamental to modern peptide chemistry.[1][4]

Key Applications and Advantages

  • Orthogonal Protection: The OtBu group is compatible with N-terminal protecting groups like Z and Fmoc, allowing for selective deprotection and chain elongation.[1][4]

  • Prevention of Side Reactions: Protection of the γ-carboxyl group prevents the formation of byproducts and ensures the correct peptide sequence.

  • Enhanced Solubility: The protected form of glutamic acid often exhibits improved solubility in organic solvents commonly used in peptide synthesis.[5]

  • Suitability for Large-Scale Synthesis: Solution-phase synthesis using building blocks like this compound derivatives is often preferred for the large-scale production of shorter peptides and peptide fragments.[1]

Experimental Data

The following tables summarize representative reaction conditions and yields for dipeptide synthesis using N-protected this compound derivatives in solution-phase synthesis. Actual yields may vary depending on the specific amino acids, coupling reagents, and reaction conditions.

Table 1: Dipeptide Synthesis via Activated Ester Coupling

N-Protected Glu DerivativeCoupling PartnerCoupling ReagentSolventReaction Time (h)Typical Yield (%)
Z-Glu(OtBu)-ONpH-Ala-OMe·HClTEADMF4-685-95
Z-Glu(OtBu)-ONpH-Gly-OEt·HClDIPEADMF4-880-90
Z-Glu(OtBu)-ONpH-Leu-OBn·HClNMMCH₂Cl₂/DMF6-1282-92

Data synthesized from protocols described in search results.[1][6]

Table 2: Dipeptide Synthesis using Carbodiimide Coupling

N-Protected Glu DerivativeCoupling PartnerCoupling ReagentAdditiveSolventReaction Time (h)Typical Yield (%)
Z-Glu(OtBu)-OHH-Phe-OMe·HClDCCHOBtCH₂Cl₂12-2480-90
Boc-Glu(OtBu)-OHH-Val-OBn·HClEDC·HClHOBtDMF12-2475-85
Fmoc-Glu(OtBu)-OHH-Ile-OtBu·HClDICHOBtDMF12-2485-95

Data synthesized from protocols described in search results.[7][8]

Experimental Workflows and Schemes

The following diagrams illustrate the general workflow for solution-phase peptide synthesis using a protected glutamic acid derivative and the principle of orthogonal protection.

G cluster_coupling Peptide Coupling Step cluster_deprotection Deprotection & Elongation cluster_final_deprotection Final Deprotection N_Protected_Glu N-Protected-Glu(OtBu)-OH/ Activated Ester Coupling Coupling Reagent (e.g., DCC, EDC) or Base (for ONp) N_Protected_Glu->Coupling Amino_Ester H-AA-OR' Amino_Ester->Coupling Dipeptide N-Protected-Glu(OtBu)-AA-OR' Coupling->Dipeptide Peptide Bond Formation N_Deprotection N-Terminal Deprotection (e.g., H₂/Pd for Z, Piperidine for Fmoc) Dipeptide->N_Deprotection Free_Amine_Dipeptide H-Glu(OtBu)-AA-OR' N_Deprotection->Free_Amine_Dipeptide Elongation Couple with next N-Protected-AA-OH Free_Amine_Dipeptide->Elongation Side_Chain_Deprotection Side-Chain Deprotection (e.g., TFA for OtBu) Elongation->Side_Chain_Deprotection After chain assembly Final_Peptide H-Glu(...)-AA-OH Side_Chain_Deprotection->Final_Peptide

Caption: General workflow for solution-phase peptide synthesis.

G cluster_N_deprotection N-Terminal Deprotection cluster_C_deprotection Side-Chain Deprotection Peptide Z-Glu(OtBu)-Peptide-OR Z_removal H₂ / Pd (Z-group removal) Peptide->Z_removal OtBu_removal TFA (OtBu-group removal) Peptide->OtBu_removal N_deprotected H-Glu(OtBu)-Peptide-OR Z_removal->N_deprotected Allows N-terminal elongation C_deprotected Z-Glu-Peptide-OR OtBu_removal->C_deprotected Allows side-chain modification

Caption: Orthogonal deprotection strategy for Z and OtBu groups.

Detailed Experimental Protocols

Protocol 1: Dipeptide Synthesis using Z-Glu(OtBu)-ONp

This protocol describes the synthesis of a dipeptide, for example, Z-Glu(OtBu)-Ala-OMe, by coupling Z-Glu(OtBu)-ONp with L-Alanine methyl ester hydrochloride.[1]

Materials:

  • Z-Glu(OtBu)-ONp

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.[1]

  • Neutralization: Cool the solution to 0 °C in an ice bath and add triethylamine (1.0 equivalent) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.[1]

  • Coupling Reaction: To the neutralized amino acid ester solution, add Z-Glu(OtBu)-ONp (1.0 equivalent) in one portion. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]

  • Reaction Monitoring: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials.[1]

  • Work-up and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude protected dipeptide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[1]

Protocol 2: N-Terminal Z-Group Deprotection

This protocol describes the removal of the N-terminal Z-group from the synthesized peptide via catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol or another suitable solvent.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Side-Chain OtBu-Group Deprotection

This protocol describes the removal of the tert-butyl protecting group from the glutamic acid side chain.

Materials:

  • OtBu-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, as needed)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the peptide sequence.[9]

  • Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete in 1-2 hours.[1]

  • Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.[1]

  • Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers. Dry the final peptide product under vacuum.[1]

Troubleshooting and Optimization

  • Incomplete Coupling: If coupling reactions are slow or incomplete, especially with sterically hindered amino acids, consider increasing the reaction time, slightly increasing the temperature, or adding a catalyst like 1-hydroxybenzotriazole (HOBt).[6][7]

  • Hydrolysis of Activated Esters: Z-Glu(OtBu)-ONp can be hydrolyzed by moisture. Ensure all solvents and reagents are anhydrous to prevent deactivation of the amino acid derivative.[6]

  • Racemization: While active esters like ONp minimize racemization, the use of carbodiimides can increase this risk. The addition of HOBt is crucial to suppress racemization during carbodiimide-mediated couplings.[6][7]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly if proline is one of the first two residues. To minimize this, it is advisable to proceed with the next coupling step immediately after N-terminal deprotection of the dipeptide.[6][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing H-Glu-OtBu Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling efficiency of H-Glu-OtBu in peptide synthesis.

Troubleshooting Guide & FAQs

Q1: My coupling reaction with this compound is incomplete. What are the common causes and how can I troubleshoot this?

A1: Incomplete coupling of this compound is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Steric Hindrance: The tert-butyl (OtBu) group on the glutamic acid side chain is bulky and can sterically hinder the approach of the coupling reagents and the N-terminal amine of the peptide chain.

    • Solution: Switch to a more powerful coupling reagent known to be effective for hindered amino acids, such as HATU, HCTU, or PyBOP.[1] Phosphonium-based reagents like PyBOP are often effective for hindered couplings.[1] Increasing the reaction time and/or cautiously elevating the temperature (e.g., to 35-40°C) can also improve coupling efficiency, but must be monitored to prevent side reactions like racemization.[1]

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of the incoming Fmoc-Glu(OtBu)-OH.

    • Solution: Ensure you are using fresh, high-quality coupling reagents and anhydrous solvents.[1] Moisture can deactivate the activated species.[1] Consider pre-activation of the amino acid before adding it to the resin.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.

    • Solution: Employ solvents known to disrupt secondary structures and improve solvation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM.[1][2] The addition of chaotropic salts like LiCl (0.5 M) to the coupling mixture can also be beneficial.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the growing peptide chain.

    • Solution: Ensure the resin is properly swelled in the chosen solvent (e.g., DMF) for at least 30 minutes before the first coupling step.[2]

Below is a troubleshooting workflow for incomplete coupling:

G Troubleshooting Incomplete this compound Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Check Reagent Quality (Freshness, Anhydrous Solvents) start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature (e.g., 4-6h, 35-40°C) check_reagents->increase_time_temp Reagents OK double_couple Perform a Double Coupling increase_time_temp->double_couple Still Incomplete proceed Proceed to Next Step increase_time_temp->proceed Coupling Complete change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) address_aggregation Address Potential Aggregation (Change solvent to NMP, add LiCl) change_reagent->address_aggregation Still Incomplete change_reagent->proceed Coupling Complete cap_unreacted Cap Unreacted Amines (e.g., with Acetic Anhydride) address_aggregation->cap_unreacted Still Incomplete address_aggregation->proceed Coupling Complete double_couple->change_reagent Still Incomplete double_couple->proceed Coupling Complete cap_unreacted->proceed

Troubleshooting workflow for incomplete coupling.

Q2: I am observing a mass loss of 18 Da in my final peptide, and N-terminal sequencing is blocked. What is the likely cause?

A2: This is a classic indication of pyroglutamate formation from the N-terminal glutamic acid residue. This occurs through the intramolecular cyclization of the N-terminal amine with the side-chain carboxylic acid, resulting in the loss of a water molecule (18 Da) and the formation of a lactam ring. This modification blocks the N-terminal amine, preventing Edman degradation.

Mechanism of Pyroglutamate Formation:

The N-terminal primary amine attacks the side-chain carboxyl group of the glutamic acid, leading to the formation of a five-membered ring and the elimination of water. This reaction can occur spontaneously, particularly under acidic or elevated temperature conditions during cleavage or purification.

G Pyroglutamate Formation from N-terminal this compound start H-Glu(OtBu)-Peptide N-terminal Glutamic Acid intermediate Cyclic Intermediate start->intermediate Intramolecular Nucleophilic Attack (N-terminal amine on side-chain carboxyl) product Pyroglutamyl-Peptide Blocked N-terminus (-18 Da) intermediate->product - H2O

Mechanism of pyroglutamate formation.

Prevention Strategies:

  • Use of appropriate coupling conditions: While pyroglutamate formation is more common from N-terminal glutamine, it can also occur from glutamic acid. Using mild coupling conditions and avoiding prolonged exposure to basic or acidic environments can help minimize this side reaction.

  • Protection of the N-terminus: If the peptide sequence allows, keeping the N-terminus protected until the final cleavage step can prevent cyclization.

  • Careful cleavage and purification: Minimize the time the peptide is exposed to acidic cleavage cocktails and consider using scavengers. During purification, maintain a neutral pH where possible.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids like this compound. The following table summarizes a comparison of common coupling reagents used in solid-phase peptide synthesis (SPPS).

Coupling ReagentActivating AdditiveBaseTypical Coupling Time (hours)Estimated Coupling Efficiency (%)Key Remarks
DIC HOBtDIPEA4 - 885 - 95Standard, cost-effective method, but can be slow for hindered residues.
HBTU -DIPEA2 - 495 - 99Efficient, but can cause guanidinylation of the N-terminus if used in excess.
HATU -DIPEA1 - 2> 99Highly efficient, fast, and associated with low racemization. Recommended for difficult couplings.[1][3]
PyBOP -DIPEA2 - 4> 98A phosphonium salt-based reagent that is very effective for hindered couplings.[1]
COMU -DIPEA1 - 3> 99A newer generation uronium salt reported to be highly efficient and soluble.[3]

Note: Efficiencies are estimates for sterically hindered amino acids and can be sequence-dependent. Optimization for each specific sequence is recommended.

Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling of Fmoc-Glu(OtBu)-OH in SPPS

This protocol is recommended for coupling Fmoc-Glu(OtBu)-OH, especially in sequences where steric hindrance is a concern.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a sensitive qualitative test for the presence of primary amines on the resin.

Materials:

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine

  • Small glass test tube

  • Heating block or oven at 100-110°C

Procedure:

  • Sample Preparation: Place a few resin beads (10-15) in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the three reagents (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[2][4]

  • Observation:

    • Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain colorless or turn a faint yellow/brown.

Protocol 3: HPLC Monitoring of a Solution-Phase Coupling Reaction

For solution-phase synthesis, HPLC is a quantitative method to monitor reaction progress.

Materials:

  • Reaction mixture aliquot (e.g., 10 µL)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: At specified time points (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot of the reaction mixture.[5]

  • Quenching: Quench the reaction in the aliquot by diluting it with a mixture of Mobile Phase A and Mobile Phase B (e.g., 1:1) in an HPLC vial to a final volume of approximately 1 mL.[5]

  • Analysis: Inject the diluted sample onto the HPLC system.

  • Monitoring: Monitor the decrease in the peak area of the starting materials (this compound containing peptide and the activated amino acid) and the increase in the peak area of the desired product over time. This allows for the determination of the reaction endpoint.[5]

References

avoiding side reactions with H-Glu-OtBu during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu-OtBu (L-Glutamic acid 5-tert-butyl ester). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions and ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in peptide synthesis?

A1: this compound is a protected form of L-glutamic acid. Its primary function is to mask the reactive γ-carboxyl group on the side chain with a tert-butyl (OtBu) ester.[1] This protection prevents the side chain from participating in undesired reactions, such as branching or side-chain acylation, during peptide bond formation at the α-amino and α-carboxyl groups.[1] The OtBu group is stable under the basic conditions used for Fmoc deprotection but is easily removed with strong acids like trifluoroacetic acid (TFA), making it ideal for orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2]

Q2: What are the most common side reactions associated with this compound?

A2: The most prevalent side reactions involve the N-terminal glutamic acid residue. These include:

  • Pyroglutamate (pGlu) Formation: Intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered pyroglutamate ring. This is a common modification that can occur during synthesis, cleavage, or storage.[3][4]

  • Lactam Formation: Intramolecular cyclization involving the α-amino group and an activated α-carboxyl group, which can occur during the coupling step.[5][6]

  • Premature Deprotection: Loss of the acid-labile OtBu group if the peptide is exposed to acidic conditions before the final cleavage step.[2]

Q3: What is an orthogonal protection strategy and how does this compound fit in?

A3: An orthogonal protection strategy uses multiple protecting groups in a single synthesis, where each type of group can be removed by a specific chemical reaction without affecting the others.[7][8] H-Glu(OtBu) is a key component of the most common orthogonal strategy in SPPS:

  • α-Amino Group Protection: Typically protected with the base-labile Fmoc group.

  • Side Chain Protection: Protected with acid-labile groups like tert-butyl (OtBu).[1] This allows for the selective removal of the Fmoc group with a base (like piperidine) to elongate the peptide chain, while the OtBu group on the glutamic acid side chain remains intact until the final deprotection step with a strong acid (like TFA).[1][9]

Orthogonal_Protection cluster_steps Synthetic Steps Peptide Fmoc-NH Peptide Chain C-terminus Glu_Residue α-Amino (Fmoc Protected) Glutamic Acid Residue γ-Carboxyl (OtBu Protected) Step1 1. Fmoc Deprotection (Base, e.g., Piperidine) Glu_Residue->Step1 Fmoc group removed Step2 2. Coupling (Next Fmoc-AA) Step1->Step2 Free α-amino group Step3 3. Final Cleavage (Acid, e.g., TFA) Step2->Step3 Completed Peptide Chain Step3->Glu_Residue:f2 OtBu group removed

Caption: Orthogonal protection strategy in Fmoc/tBu peptide synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem: During mass spectrometry analysis of my final peptide, I observe a significant peak with a mass 18 Da lower than the expected mass.

Probable Cause: You are likely observing the formation of pyroglutamate (pGlu) at an N-terminal glutamic acid residue. This involves an intramolecular nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, leading to cyclization and the loss of a water molecule.

Pyroglutamate_Formation Start N-Terminal Glu(OH)-Peptide (After OtBu deprotection) Attack Intramolecular Nucleophilic Attack Start->Attack Weak Acid/Base or Heat Intermediate Tetrahedral Intermediate Attack->Intermediate Product Pyroglutamate (pGlu) Peptide (Mass -18 Da) Intermediate->Product Water H₂O Intermediate->Water Elimination Troubleshooting_Workflow Start Problem Encountered During Synthesis MassSpec Unexpected Mass in MS? Start->MassSpec LowYield Low Coupling Yield? Start->LowYield MassLoss18 Mass Loss of ~18 Da? MassSpec->MassLoss18 Yes MassLoss56 Mass Loss of ~56 Da? MassSpec->MassLoss56 Yes NTermGlu Is Glu at N-Terminus? LowYield->NTermGlu Result_pGlu Likely Pyroglutamate Formation. Review pH, temperature, and coupling conditions. MassLoss18->Result_pGlu Result_Deprotection Premature OtBu Deprotection. Check for unintended acid exposure (e.g., from reagents). MassLoss56->Result_Deprotection Result_Lactam Likely Lactam Formation. Use in-situ activation, lower temp, and faster coupling reagents. NTermGlu->Result_Lactam Yes

References

challenges in Z-Glu-OtBu coupling and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Glu-OtBu coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu-OtBu) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the coupling of Z-Glu-OtBu?

The primary challenges in Z-Glu-OtBu coupling are:

  • Pyroglutamate Formation: An intramolecular cyclization reaction where the deprotected N-terminal amine of the growing peptide chain attacks the γ-carbonyl of the glutamic acid side chain, leading to the formation of a pyroglutamyl residue and the loss of the OtBu group. This side reaction is irreversible and results in a truncated peptide.

  • Racemization: The Z-protecting group can increase the susceptibility of the activated amino acid to racemization, particularly with certain coupling reagents or under basic conditions.[1] This leads to the incorporation of D-Glu instead of L-Glu, affecting the peptide's final structure and biological activity.

  • Low Coupling Efficiency: Steric hindrance from the bulky Z and OtBu groups can sometimes lead to incomplete or slow coupling reactions, resulting in low yields of the desired peptide.

  • Side Reactions with Coupling Reagents: Certain coupling reagents can have their own side reactions, such as the formation of inactive N-acylurea when using carbodiimides like DCC or DIC without additives.

Q2: Which coupling reagents are recommended for Z-Glu-OtBu, and why?

The choice of coupling reagent is critical for a successful Z-Glu-OtBu coupling. Here are some recommendations:

  • Carbodiimides with Additives (e.g., DCC/HOBt, DIC/HOBt): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[2] However, they should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt. These additives act as activated ester intermediates, which increases coupling efficiency and, crucially, suppresses racemization.[2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling reactions.[2][3] HATU is generally considered superior for difficult couplings and for minimizing racemization due to the nature of its HOAt-based active ester.

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that can be particularly useful for sterically hindered couplings.[4]

For challenging couplings, HATU is often the preferred reagent due to its high reactivity and low racemization potential.

Q3: How can I prevent pyroglutamate formation?

Pyroglutamate formation is a significant risk when the N-terminal amino acid is glutamic acid.[5][6] Here are some strategies to minimize this side reaction:

  • Use a Suitable Coupling Reagent: Employ a fast-acting coupling reagent like HATU to ensure the peptide bond formation is significantly faster than the intramolecular cyclization.

  • Control the Stoichiometry: Use a slight excess of the activated Z-Glu-OtBu to drive the intermolecular coupling reaction to completion quickly.

  • Maintain Anhydrous Conditions: Water can facilitate the cyclization reaction. Ensure all solvents and reagents are anhydrous.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of the cyclization side reaction.

Q4: What is the role of the OtBu side-chain protection on glutamic acid?

The tert-butyl (OtBu) ester protects the γ-carboxyl group of glutamic acid, preventing it from participating in undesired side reactions, such as branching of the peptide chain.[7] It is a crucial protecting group that is stable under the conditions used for Z-group cleavage (hydrogenolysis) and can be removed later with moderate to strong acids like trifluoroacetic acid (TFA).

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired peptide 1. Incomplete coupling reaction.1a. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).1b. Increase the coupling time or temperature (monitor for side reactions).1c. Use a slight excess (1.1-1.5 equivalents) of Z-Glu-OtBu and the coupling reagent.
2. Pyroglutamate formation leading to a truncated product.2a. Ensure the N-terminal amine of the peptide is fully protonated before coupling.2b. Use a rapid coupling protocol with a highly efficient reagent like HATU.2c. Perform the reaction at 0 °C.
Presence of an unexpected peak in HPLC/MS corresponding to the peptide minus 74 Da Intramolecular cyclization to form pyroglutamate, resulting in the loss of the OtBu group (56 Da) and water (18 Da).[8]1. Implement strategies to prevent pyroglutamate formation (see FAQ Q3).2. Purify the desired peptide from the byproduct using preparative HPLC.
Presence of a diastereomeric impurity (double peak in chiral HPLC) Racemization of the Z-Glu-OtBu during activation/coupling.1. Add a racemization suppressant like HOBt or HOAt to your coupling reaction.[2]2. Avoid using excess tertiary base (e.g., DIPEA), especially for extended periods.3. Perform the coupling at a lower temperature (0 °C).4. Consider using a coupling reagent known for low racemization, such as COMU or HATU.
Unreacted starting materials 1. Inefficient activation of Z-Glu-OtBu.1a. Check the quality and age of your coupling reagents.1b. Ensure anhydrous conditions, as moisture can deactivate coupling reagents.
2. Steric hindrance.2a. Use a more potent coupling reagent like HATU or PyBOP.2b. Increase the reaction time.

Experimental Protocols

Protocol 1: Z-Glu-OtBu Coupling using DIC/HOBt

This protocol is a standard and cost-effective method for coupling Z-Glu-OtBu.

  • Preparation:

    • Dissolve the N-terminal deprotected peptide (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve Z-Glu-OtBu (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation:

    • Cool the Z-Glu-OtBu/HOBt solution to 0 °C in an ice bath.

    • Add DIC (1.2 equivalents) to the cooled solution and stir for 15-20 minutes at 0 °C. A white precipitate of diisopropylurea (DIU) may form.

  • Coupling:

    • Add the activated Z-Glu-OtBu solution to the peptide solution.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC or HPLC).

  • Work-up:

    • Filter off the DIU precipitate.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Z-Glu-OtBu Coupling using HATU/DIPEA

This protocol is recommended for difficult couplings or when racemization is a concern.

  • Preparation:

    • Dissolve the N-terminal deprotected peptide (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve Z-Glu-OtBu (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Coupling:

    • Cool the peptide solution to 0 °C in an ice bath.

    • Add the Z-Glu-OtBu/HATU solution to the peptide solution.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 15 minutes, then at room temperature for 2-4 hours or until completion.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Z-Glu-OtBu Coupling start Start: Analyze Crude Product (HPLC/MS) check_yield Is Yield Acceptable? start->check_yield check_purity Are there unexpected peaks? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No check_racemization Is there a diastereomer peak? check_purity->check_racemization No pyroglutamate Pyroglutamate (-74 Da) check_purity->pyroglutamate Yes end_ok End: Product is OK check_racemization->end_ok No racemization Racemization check_racemization->racemization Yes end_purify End: Purify Product solution_yield Solution: - Use stronger coupling reagent (HATU) - Increase equivalents/time - Check reagent quality low_yield->solution_yield solution_pyro Solution: - Use fast coupling (HATU) - Lower temperature (0°C) - Ensure anhydrous conditions pyroglutamate->solution_pyro solution_race Solution: - Add HOBt/HOAt - Reduce base - Lower temperature (0°C) racemization->solution_race solution_yield->end_purify solution_pyro->end_purify solution_race->end_purify

Caption: Troubleshooting workflow for Z-Glu-OtBu coupling.

G cluster_coupling Z-Glu-OtBu Coupling Mechanism with Side Reactions Z_Glu Z-Glu-OtBu Activated_Ester Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) Z_Glu->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_Ester Desired_Peptide Z-Glu(OtBu)-Peptide Activated_Ester->Desired_Peptide + H2N-Peptide Racemization Racemization Activated_Ester->Racemization epimerization Peptide_NH2 H2N-Peptide Pyro_Peptide PyroGlu-Peptide Pyroglutamate Pyroglutamate Formation Desired_Peptide->Pyroglutamate intramolecular cyclization (if N-terminal Glu) D_Peptide Z-D-Glu(OtBu)-Peptide Racemization->D_Peptide coupling Pyroglutamate->Pyro_Peptide

Caption: Z-Glu-OtBu coupling pathways and potential side reactions.

References

how to prevent racemization when using H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu-OtBu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of using this compound, and why is it a significant concern?

A1: Racemization is the conversion of the desired L-enantiomer of this compound into a mixture of both L- and D-enantiomers during the peptide coupling reaction.[1] This loss of stereochemical integrity is a major concern in peptide synthesis as it leads to the formation of diastereomeric impurities. These impurities can be difficult to separate from the target peptide, may exhibit altered biological activity or immunogenicity, and can compromise the overall efficacy and safety of a potential therapeutic peptide.[1]

Q2: What is the primary mechanism that causes racemization when activating this compound?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] When the carboxylic acid of the N-protected glutamic acid derivative is activated by a coupling reagent, it can cyclize to form this planar intermediate. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-isomers.[2] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated carboxylic acid.[2]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization during the coupling of this compound:

  • Coupling Reagent: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC can lead to significant racemization if used without an additive.[2][3] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient but can also promote racemization under non-optimized conditions.[1][2]

  • Additives: The use of racemization-suppressing additives is crucial, especially when using carbodiimide-based coupling reagents.[4] Common and effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure.[1][4]

  • Base: The type and concentration of the base used for the activation of the carboxylic acid play a crucial role. Strong, sterically unhindered bases can increase the rate of racemization.[1]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can lead to increased epimerization.[1]

  • Temperature: Elevated temperatures, while often used to accelerate coupling, can also significantly increase the rate of racemization.[1]

  • Solvent: The purity and nature of the solvent can affect reaction kinetics and the propensity for side reactions, including racemization.[1]

Q4: How do racemization-suppressing additives like HOBt and OxymaPure work?

A4: Racemization-suppressing additives function by reacting with the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide) to generate an active ester.[5][6] This newly formed intermediate is more stable and less prone to cyclizing into the racemization-susceptible oxazolone intermediate.[5] OxymaPure has been shown to be particularly effective, in some cases superior to HOBt, in minimizing racemization.[6][7]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing a glutamic acid residue, suggesting racemization of the this compound.

This troubleshooting guide will help you identify the potential cause and implement corrective actions to minimize racemization.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of an appropriate additive are the most critical factors in controlling racemization.

Coupling Reagent/System Additive Relative Racemization Risk Recommendations and Notes
DIC/DCC NoneHighNot recommended without an additive due to a high risk of racemization.[1]
DIC/DCC HOBtLowA standard and effective combination for suppressing racemization.[1][8]
DIC/DCC OxymaPureVery LowHighly recommended for minimizing racemization; often more effective than HOBt.[1][7]
HBTU, TBTU, HCTU -Moderate to HighEfficient but can promote racemization, especially with sensitive amino acids.[1] Consider switching to a different reagent system if racemization persists.
HATU -ModerateGenerally considered to result in less racemization than HBTU, but the risk remains.[1][3]
COMU -Very LowAn Oxyma-based uronium salt with built-in racemization suppression.[2]
Phosphonium Reagents (e.g., PyBOP, PyAOP) -Low to ModerateGenerally a safer choice than uronium/aminium-based reagents for minimizing racemization.[2]

Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for this compound under all these exact conditions is limited.

Quantitative Comparison of Additives in a Model Segment Coupling (Z-Phe-Val-OH + H-Pro-NH2):

Additive % DL Epimer Yield
HOAt LowHigh
OxymaPure Comparable to HOAt~90%
HOBt Higher than OxymaPure and HOAtLower

Data adapted from a study by Subirós-Funosas, et al. (2009), which demonstrates the high efficiency of OxymaPure in suppressing racemization.[7]

Step 2: Assess the Base and Solvent Used

The choice of base and solvent can significantly impact the rate of racemization.

Parameter Observation Recommendation
Base Use of a strong, non-sterically hindered base (e.g., DIPEA).Switch to a more sterically hindered base like 2,4,6-collidine.[4] Use the minimum effective concentration of the base.
Solvent Use of polar aprotic solvents like DMF.While common, be aware that the solvent can influence racemization rates. Ensure the use of high-purity, anhydrous solvents.
Step 3: Review Your Experimental Protocol

Procedural details can have a substantial effect on the level of racemization.

Parameter Observation Recommendation
Pre-activation Time Prolonged pre-activation of the amino acid before coupling.Minimize the pre-activation time. Add the activated this compound solution to the resin immediately after preparation.[1]
Temperature Elevated coupling temperature (e.g., in microwave-assisted synthesis).Perform the coupling at a lower temperature, such as 0°C or room temperature. While this may slow down the reaction, it will significantly reduce the rate of racemization.[1]
Reaction Time Excessively long coupling times.Monitor the reaction progress using a qualitative test (e.g., Kaiser test) and stop the reaction once complete.[1]

Experimental Protocols

Low-Racemization Coupling Protocol for Fmoc-Glu(OtBu)-OH using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Glu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling:

    • Add DIC (3 equivalents) to the amino acid/additive solution.

    • Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Visualizations

Troubleshooting Workflow for Racemization

The following diagram illustrates a logical workflow for troubleshooting racemization issues when using this compound.

G Troubleshooting Workflow for Racemization cluster_reagent Reagent/Additive Check cluster_base Base/Solvent Check cluster_protocol Protocol Check start Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Solvent reagent->base If racemization persists r1 Using DIC/DCC without additive? -> Add OxymaPure or HOBt protocol Step 3: Review Experimental Protocol base->protocol If racemization persists b1 Using strong, non-hindered base? -> Switch to hindered base (e.g., 2,4,6-collidine) solution Implement Optimized Conditions protocol->solution p1 Long pre-activation? -> Minimize pre-activation time end_node Racemization Minimized solution->end_node r2 Using HBTU/HATU? -> Consider Phosphonium reagent or DIC/Oxyma p2 High temperature? -> Lower reaction temperature

Caption: A decision-making workflow for troubleshooting and mitigating racemization.

Mechanism of Racemization and Suppression

This diagram illustrates the competing reaction pathways that lead to either peptide bond formation or racemization, and the role of suppressing additives.

G Racemization Mechanism and Suppression cluster_0 Activation cluster_1 Racemization Pathway cluster_2 Desired Pathway with Suppressing Additive AminoAcid N-Protected This compound ActivatedIntermediate Highly Reactive Intermediate (O-Acylisourea) AminoAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedIntermediate->Oxazolone - Base (Fast, Undesired) ActiveEster Stable Active Ester ActivatedIntermediate->ActiveEster + Additive (Fast, Desired) RacemizedProduct D/L Peptide Mixture Oxazolone->RacemizedProduct + Amine Additive Additive (e.g., OxymaPure) DesiredPeptide L-Peptide (No Racemization) ActiveEster->DesiredPeptide + Amine

Caption: Competing pathways of racemization and desired peptide bond formation.

References

Technical Support Center: Optimizing H-Glu-OtBu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of glutamic acid tert-butyl ester derivatives in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the complexities of this specific coupling reaction. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling an N-protected Glu(OtBu) derivative? A1: The main challenges include potential racemization at the alpha-carbon during activation, steric hindrance from the bulky tert-butyl (OtBu) group which can slow down the reaction, and the formation of byproducts.[1] The choice of coupling reagent, base, and solvent is critical to mitigate these issues.[1] Another potential side reaction, especially if the N-terminal glutamic acid is deprotected, is the formation of pyroglutamate.[2]

Q2: Which coupling reagent is most effective for this reaction? A2: The choice depends on the specific requirements of the synthesis.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and lead to fast reaction times, making them excellent for sterically hindered couplings.[3] HATU is often considered one of the most effective reagents due to its high reactivity and ability to suppress racemization.[4]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective but do not pose the risk of guanidinylation of the free amine, which can be a side reaction with uronium reagents when used in excess.[5]

  • Carbodiimides (e.g., DCC, DIC): These are cost-effective and widely used.[6] However, they require the addition of a racemization suppressant like HOBt or HOAt and can lead to the formation of N-acylurea byproducts.[1][6] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble than that of DCC.[6]

Q3: How can I minimize racemization during the coupling step? A3: To minimize racemization, you should use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][6] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) and using a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in the minimum necessary amount also helps reduce this risk.[1][7]

Q4: What are the recommended solvents and reaction temperatures? A4: The most commonly used solvents are anhydrous polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7][8] It is crucial that the solvent is anhydrous to prevent the hydrolysis of activated species.[7] Reactions are typically run between 0 °C and room temperature. While a slight increase in temperature (e.g., to 30-40°C) can help drive sluggish reactions to completion, it also increases the risk of side reactions like racemization.[1][7]

Q5: Why is my coupling reaction slow or incomplete? A5: A slow or incomplete reaction can be due to several factors: steric hindrance from the OtBu group or adjacent amino acids, poor solubility of reactants, peptide aggregation (especially in longer chains), or insufficient activation of the carboxylic acid.[1][8] Ensuring all reactants are fully dissolved and using a more powerful coupling reagent like HATU can often resolve these issues.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Activation: Coupling reagent is not potent enough.[1] 2. Steric Hindrance: Bulky OtBu group or peptide sequence is slowing the reaction.[8] 3. Poor Solubility: Reactants are not fully dissolved.[1] 4. Moisture: Water is quenching the activated species.[9]1. Change to a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP).[1] 2. Increase reaction time and/or temperature slightly (e.g., to 40°C), while monitoring for racemization.[7] 3. Optimize the solvent system; consider NMP or a co-solvent like DCM.[8] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][10]
Presence of Multiple Byproducts 1. Racemization: Formation of the D-diastereomer.[1] 2. N-acylurea Formation: Occurs with carbodiimide reagents (DCC, DIC).[1] 3. Pyroglutamate Formation: Intramolecular cyclization of an N-terminal glutamic acid residue.[2]1. Add a racemization suppressant (e.g., HOBt, HOAt, OxymaPure).[11] Keep the temperature low (0 °C to RT). 2. Choose a different class of coupling reagent (uronium or phosphonium salt). 3. Ensure the N-terminus is protected during coupling. If it must be free, perform the coupling at low temperatures with minimal activation time.[2]
Difficulty in Purification 1. Dicyclohexylurea (DCU) byproduct: Insoluble byproduct from DCC coupling.[6] 2. p-Nitrophenol byproduct: Yellow, acidic byproduct from ONp active ester coupling.[7]1. Filter the reaction mixture before work-up to remove the precipitated DCU.[6] 2. During work-up, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) to extract the acidic p-nitrophenol.[4][7]

Comparative Data on Coupling Reagents

The following table summarizes common coupling reagent systems used for Fmoc-Glu(OtBu)-OH.

Reagent SystemReagent Equivalents (vs. Acid)Base (Equivalents)Typical Reaction TimeKey Considerations
HATU 1.1 - 1.2DIPEA (2.0)0.5 - 2 hoursHighly efficient, especially for hindered couplings; low racemization.[3][4]
HBTU 1.1 - 1.2DIPEA (2.0)1 - 4 hoursVery effective and widely used; slightly less reactive than HATU.[4][11]
DIC / HOBt DIC (1.1), HOBt (1.1)N/A (or DIPEA if amine salt)2 - 12 hoursCost-effective; requires HOBt to suppress racemization; DCU byproduct can be difficult to remove in solution phase.[4]
Z-Glu(OtBu)-ONp 1.05 - 1.2TEA or DIPEA (1.0, if amine salt)4 - 24 hoursStable active ester; minimizes racemization; reaction progress monitored by release of yellow p-nitrophenolate.[4][12]

Experimental Protocols

Protocol 1: General Coupling using HATU

This protocol is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

  • Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the N-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) (1.0 eq) in anhydrous DMF.

  • Amine Component: Add the amine component (1.0-1.2 eq). If the amine is a hydrochloride salt, add DIPEA (1.0 eq) and stir for 10-15 minutes to neutralize it before proceeding.[1]

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reactions are typically complete within 2-4 hours.[4]

  • Work-up (for solution-phase): Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

Protocol 2: Classical Coupling using DIC/HOBt

This protocol details a standard carbodiimide-mediated coupling.

  • Preparation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes.

  • Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (for solution-phase): Once complete, filter the reaction mixture to remove the precipitated diisopropylurea byproduct. The filtrate can then be subjected to a standard aqueous work-up as described in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation p1 Dissolve N-Protected Fmoc-Glu(OtBu)-OH r1 Combine & Add Coupling Reagent + Base (e.g., HATU + DIPEA) p1->r1 p2 Prepare Amine Component (Neutralize if salt) p2->r1 r2 Stir at 0°C to RT r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Aqueous Work-up (Wash) r3->w1 Reaction Complete w2 Dry & Concentrate w1->w2 w3 Purify (Chromatography) w2->w3 G start Coupling Reaction Issue? q_yield Low Yield / Incomplete Reaction? start->q_yield Yes q_byprod Multiple Byproducts? start->q_byprod No c_sm Starting Material Remains? q_yield->c_sm s_reagent Switch to stronger reagent (e.g., HATU, PyAOP) c_sm->s_reagent Yes s_conditions Increase time / temp Use anhydrous solvent c_sm->s_conditions No c_rac Racemization Suspected? q_byprod->c_rac s_additives Add HOBt / HOAt Lower Temperature Use DIPEA c_rac->s_additives Yes s_reagent_class If using carbodiimide, check for N-acylurea. Switch reagent class. c_rac->s_reagent_class No

References

Technical Support Center: Purification of Peptides Containing H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic peptides containing the H-Glu-OtBu residue, where the N-terminus is deprotected and the glutamic acid side chain is protected by an acid-labile tert-butyl (OtBu) group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

The main challenges stem from the physicochemical properties of the OtBu group and potential side products from the synthesis. The bulky, hydrophobic OtBu group can lead to poor solubility in aqueous solutions and a tendency for the peptide to aggregate.[1] Furthermore, if a p-nitrophenyl (ONp) ester was used for coupling, residual p-nitrophenol (PNP) can contaminate the product.[2] A critical challenge is the acid-labile nature of the OtBu group; exposure to even mildly acidic conditions during purification can cause premature deprotection, leading to a mixture of protected and deprotected peptides.[3][4]

Q2: My crude peptide solution is yellow after synthesis. What causes this and how can it be removed?

A persistent yellow color is typically due to residual p-nitrophenol (PNP), a byproduct from the coupling reaction if a p-nitrophenyl (ONp) active ester, such as Z-Glu(OtBu)-ONp or Fmoc-Glu(OtBu)-ONp, was used.[2] PNP is acidic and can be effectively removed during an aqueous workup by washing the organic solution of the peptide multiple times with a mild base, such as 5% aqueous sodium bicarbonate (NaHCO₃).[2][5] The yellow p-nitrophenolate anion will be extracted into the aqueous basic layer.

Q3: How do I separate my target peptide from very similar impurities, like deletion sequences?

Separating closely related impurities is a common challenge in peptide purification.[2] For separations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), several strategies can be employed:

  • Optimize the Gradient: Use a shallower, more gradual elution gradient in the region where the target peptide and impurities elute to increase resolution.[2]

  • Change the Mobile Phase Modifier: Switching the ion-pairing agent can alter selectivity. If using 0.1% trifluoroacetic acid (TFA), consider trying 0.1% formic acid (FA) or a phosphate buffer, which can change the retention behavior of the peptides.[2]

  • Alternative Chromatography Modes: For particularly difficult separations, consider alternative methods like ion-exchange chromatography if the target peptide and impurities have different net charges.[2]

Q4: When is it better to use flash chromatography instead of preparative HPLC?

The choice depends on the scale of the synthesis and the required final purity.

  • Flash Chromatography is ideal for purifying larger quantities of crude peptide quickly. It serves as an excellent primary purification or pre-cleaning step to remove the bulk of impurities before a final HPLC polishing step.[6][7][8] It uses less solvent and has a higher loading capacity than prep-HPLC, making it more cost-effective for large-scale work.[6][7]

  • Preparative RP-HPLC offers the highest resolution and is considered the gold standard for achieving very high purity (>99%), which is often required for final products in drug development.[2][9] It is best suited for smaller sample loads or for the final polishing step after initial cleanup by other methods.

Q5: How can I avoid premature cleavage of the OtBu group during purification?

The OtBu group is highly sensitive to acid.[4] To prevent its premature removal, avoid acidic conditions throughout the purification workflow. When using RP-HPLC, standard TFA-containing mobile phases can cause some cleavage. If this is a concern, consider using a mobile phase buffered at a neutral pH, such as a phosphate buffer, provided the column matrix is stable under these conditions. Always perform the final, intentional deprotection with a strong acid like TFA as the very last step after all other purifications are complete.[5][10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
Persistent Yellow Color in Product Residual p-nitrophenol (PNP) from an ONp-ester coupling reaction.[2]Perform an aqueous workup. Dissolve the crude peptide in an organic solvent (e.g., ethyl acetate) and wash repeatedly (3-5 times) with 5% NaHCO₃ solution.[2]
Co-elution of Impurities in HPLC Impurities (e.g., deletion or truncated sequences) have similar hydrophobicity to the target peptide.[2]1. Optimize Gradient: Use a shallower gradient (e.g., 0.5% B/min).[2] 2. Change Modifier: Switch from TFA to formic acid to alter selectivity.[2] 3. Different Stationary Phase: Try a different column chemistry (e.g., C4 or Phenyl instead of C18).[9]
Low Yield After Crystallization The peptide is too soluble in the chosen solvent system, or impurities are inhibiting crystal formation.[2]1. Optimize Solvents: Experiment with different solvent/anti-solvent pairs (e.g., ethyl acetate/hexane, methanol/water).[2] 2. Control Cooling: Cool the solution slowly to promote crystal growth. 3. Seeding: Add a small seed crystal of pure product to induce crystallization.[2] 4. Pre-purify: Ensure the starting material is at least >85% pure using another method like flash chromatography first.[2]
Product Contains a Mix of OtBu-Protected and Deprotected Peptide The peptide was exposed to acidic conditions during workup or purification.[4]Avoid all acidic conditions prior to the final cleavage step. Use neutral pH buffers for chromatography if possible. Ensure all solvents are free of acidic contaminants.
Peptide Aggregation or Poor Solubility The protected peptide is highly hydrophobic.[1]1. Use Chaotropic Agents: Add salts like LiCl to the coupling mixture to disrupt secondary structures. 2. Solvent Choice: Use more powerful solvents like N-methyl-2-pyrrolidone (NMP) or solvent mixtures during purification.[11] 3. Backbone Protection: For future syntheses, consider incorporating backbone protecting groups (e.g., Dmb, Hmb) to improve solubility.[12]

Data Summary

Table 1: Comparison of Common Purification Techniques for this compound Peptides
TechniqueTypical PurityTypical YieldThroughputCostBest For
Aqueous Liquid-Liquid Extraction Low-MediumHighHighLowRemoving bulk, water-soluble impurities like p-nitrophenol (PNP) and salts.[2]
Crystallization Very High (>99%)Variable (50-90%)LowLowObtaining highly pure protected peptide intermediates, if the peptide crystallizes well.[2][13]
Flash Chromatography Medium-High (90-98%)Good (70-95%)HighMediumRapid, large-scale initial purification or enrichment before a final HPLC step.[2][6]
Preparative RP-HPLC Very High (>99%)Good (60-90%)LowHighFinal purification step to achieve the highest possible purity for the target peptide.[2][14]

Data adapted from comparative studies for similar peptides.[2]

Experimental Protocols

Protocol 1: Aqueous Workup for p-Nitrophenol (PNP) Removal

This protocol is for the initial cleanup of a crude peptide synthesized using an ONp active ester.

  • Dissolution: Dissolve the crude peptide residue in an organic solvent where the peptide is soluble but has limited water solubility (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl to remove any unreacted basic components.

  • Base Wash: Wash the organic layer with 5% aqueous NaHCO₃ solution. Repeat this wash 3-5 times. The yellow PNP will be extracted into the aqueous basic layer, which can be monitored visually.[2]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide, now free of PNP.[5]

Protocol 2: Preparative RP-HPLC

This is the standard method for high-resolution final purification.

  • Sample Preparation: Dissolve the crude or partially purified peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter.[15]

  • HPLC System and Column: Use a preparative RP-HPLC system with a UV detector. A C18 column is most common for peptides.[14][15]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[15]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[15]

  • Gradient Elution: Equilibrate the column with 95% A / 5% B. After sample injection, elute the peptide using a linear gradient, for example, from 5% B to 65% B over 40-60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specification.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Protocol 3: Final OtBu Deprotection

This protocol is performed after the peptide has been purified to homogeneity.

  • Cleavage Reaction: Dissolve the purified, OtBu-protected peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[5] Stir the solution at room temperature for 1-2 hours.[10]

  • Precipitation and Isolation: Reduce the volume of TFA under a stream of nitrogen. Add this concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the fully deprotected peptide.[16]

  • Washing: Isolate the peptide precipitate by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[10][16]

  • Drying: Dry the final peptide product under high vacuum.[10]

Visualizations

Purification_Workflow start Crude Peptide (Post-Synthesis) check_pnp Yellow Color (PNP Present)? start->check_pnp workup Aqueous Workup (Basic Wash) check_pnp->workup Yes chrom_choice Choose Purification Scale check_pnp->chrom_choice No workup->chrom_choice flash Flash Chromatography chrom_choice->flash Large Scale / Pre-purification hplc Preparative RP-HPLC chrom_choice->hplc Small Scale / Final Purity analyze_flash Analyze Fractions (Purity > 95%?) flash->analyze_flash analyze_hplc Analyze Fractions (Purity > 99%?) hplc->analyze_hplc analyze_flash->hplc No, needs polishing pool Pool Pure Fractions analyze_flash->pool Yes analyze_hplc->hplc No, re-purify analyze_hplc->pool Yes deprotect Final Deprotection (TFA Cleavage of OtBu) pool->deprotect lyo Lyophilization deprotect->lyo end_product Pure Final Peptide lyo->end_product

Caption: General purification workflow for peptides containing this compound.

Decision_Tree q1 What is the scale of your purification? q2 Is the crude purity very low (<50%)? q1->q2 < 1 gram res2 Strategy: Flash Chromatography followed by Prep HPLC q1->res2 > 1 gram q3 Is final purity >99% required? q2->q3 No (>50% pure) q2->res2 Yes (<50% pure) res4 Strategy: Crystallization (if feasible) followed by Prep HPLC q2->res4 Consider if peptide is known to crystallize res1 Strategy: Direct Preparative HPLC q3->res1 Yes res3 Strategy: Flash Chromatography only q3->res3 No (95-98% is sufficient)

Caption: Decision tree for selecting a purification strategy.

Orthogonal_Protection start_peptide N-Protected-Peptide-Glu(OtBu)-Resin Z- or Fmoc- -OtBu step1_deprotect N-terminal Deprotection start_peptide->step1_deprotect Base (Piperidine for Fmoc) or H₂/Pd (for Z) intermediate H-Peptide-Glu(OtBu)-Resin H- -OtBu step1_deprotect->intermediate step2_cleave Resin Cleavage & Side-Chain Deprotection intermediate->step2_cleave Strong Acid (TFA) purification_point Purification Point for H-Glu(OtBu) intermediate (Flash, HPLC, etc.) intermediate->purification_point final_peptide H-Peptide-Glu-OH H- -OH step2_cleave->final_peptide

Caption: Orthogonal strategy showing the stage for purifying this compound peptides.

References

Technical Support Center: Overcoming Steric Hindrance with H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using H-Glu-OtBu to overcome steric hindrance in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its tert-butyl group help overcome steric hindrance?

This compound, or L-Glutamic acid α-tert-butyl ester, is a derivative of L-glutamic acid where the α-carboxyl group is protected by a tert-butyl (OtBu) ester.[1][2] This bulky protecting group plays a crucial role in overcoming steric hindrance through several mechanisms:

  • Conformational Locking: The significant steric demand of the tert-butyl group can lock the conformation of the molecule. This effect can orient the reactive sites of the molecule into a more favorable position for a reaction to occur, effectively minimizing steric clashes that would otherwise hinder the reaction.[3]

  • Metabolic Shielding: In drug development, the tert-butyl group can shield a metabolically susceptible part of a molecule from enzymatic degradation, which increases the drug's half-life.[3]

  • Preventing Undesired Reactions: By physically blocking access to a reactive site, the tert-butyl group can prevent unwanted side reactions.

The primary utility of this compound is in peptide synthesis, where it allows for the selective protection of the side chain, which is essential for building complex peptide structures.[1][4]

Q2: I'm experiencing low coupling efficiency when using a sterically hindered amino acid. How can I improve my yield?

Low coupling efficiency is a common problem when dealing with sterically hindered amino acids.[5][6] Here are several strategies to troubleshoot and improve your reaction yield:

  • Choice of Coupling Reagent: Standard coupling reagents may be insufficient for sterically demanding couplings.[6] More potent reagents are often required. HATU, HCTU, and COMU are highly effective for coupling bulky amino acids due to their rapid activation and coupling kinetics.[7][8]

  • Reaction Conditions: Increasing the reaction time or temperature can help overcome the higher activation energy associated with sterically hindered reactions.[9]

  • Solvent Choice: The choice of solvent can impact the solvation of the peptide chain and reduce aggregation, which can contribute to steric hindrance.[5] N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for difficult sequences.[5]

  • Use of Additives: Additives like HOBt and HOAt can enhance the reaction rate and reduce racemization.[10][11] For particularly difficult couplings, HOAt-derived reagents are generally more efficient.[10]

Q3: What are the best practices for deprotecting the tert-butyl group of this compound, especially in the presence of other acid-labile protecting groups?

The tert-butyl (OtBu) group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] However, selective deprotection in the presence of other acid-labile groups like Boc or trityl can be challenging.

  • Standard Deprotection: A solution of TFA in a suitable solvent like dichloromethane (DCM) is the standard method. The reaction forms a stable tert-butyl cation, which needs to be "scavenged" to prevent side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine.[12]

  • Selective Deprotection: Achieving selective deprotection requires milder conditions. The use of Lewis acids like ZnBr₂ in DCM has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups.[13] Another method involves using Cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile, which can selectively cleave the tert-butyl ester while leaving an N-Boc group intact.[14]

Troubleshooting Guide

This guide addresses common problems encountered during peptide synthesis involving sterically hindered amino acids and the use of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Coupling Reagent: The coupling reagent is not powerful enough to overcome the steric hindrance.[6]Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[7][8] The addition of HOAt can also improve efficiency.[10]
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[5]Change the solvent to NMP or use a solvent mixture.[5] Adding chaotropic salts like LiCl can also help disrupt secondary structures.[15]
Presence of Deletion Sequences Incomplete Fmoc Deprotection: The Fmoc group was not fully removed, preventing the next amino acid from coupling.[5]Perform a Kaiser test to check for free amines. If negative, extend the deprotection time or perform a second deprotection step.[5]
Incomplete Coupling: The coupling reaction did not go to completion.Increase the coupling time, use a more potent coupling reagent, or consider "capping" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[16]
Side Reactions During Deprotection Cation Scavenging Issues: The tert-butyl cations generated during TFA deprotection are reacting with sensitive amino acid side chains (e.g., Trp, Met).[12]Use a "cleavage cocktail" containing TFA and scavengers like water, thioanisole, or 1,2-ethanedithiol (EDT) to trap the cations.[7]
Unselective Deprotection Harsh Acidic Conditions: The conditions used for OtBu removal are also cleaving other acid-sensitive protecting groups (e.g., Boc).Use milder, selective deprotection methods, such as ZnBr₂ in DCM[13] or CeCl₃·7H₂O/NaI in acetonitrile.[14]

Experimental Protocols

Protocol 1: General Peptide Coupling for a Sterically Hindered Amino Acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.[5]

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For highly hindered couplings, the reaction time may be extended overnight.

  • Washing: Drain the reaction vessel and wash the resin with DMF, DCM, and Methanol.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[16]

Protocol 2: Cleavage and Deprotection of the Peptide
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify using reverse-phase HPLC.

Visualizations

G start Low Coupling Yield kaiser_test Perform Kaiser Test on resin sample start->kaiser_test incomplete_deprotection Incomplete Fmoc Deprotection kaiser_test->incomplete_deprotection Negative (Yellow) coupling_issue Coupling Issue Detected kaiser_test->coupling_issue Positive (Blue) extend_deprotection Solution: - Extend deprotection time - Perform double deprotection incomplete_deprotection->extend_deprotection end Yield Improved extend_deprotection->end reagent_check Is coupling reagent strong enough (e.g., HATU)? coupling_issue->reagent_check upgrade_reagent Solution: - Switch to HATU, HCTU, or COMU - Add HOAt reagent_check->upgrade_reagent No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes upgrade_reagent->end optimize_conditions Solution: - Increase reaction time/temp - Switch solvent (e.g., NMP) conditions_check->optimize_conditions No aggregation_check Suspect Peptide Aggregation? conditions_check->aggregation_check Yes optimize_conditions->end disrupt_aggregation Solution: - Use chaotropic salts (LiCl) - Use aggregation-disrupting amino acid derivatives aggregation_check->disrupt_aggregation Yes aggregation_check->end No disrupt_aggregation->end

G cluster_0 Without Bulky Group cluster_1 With this compound Molecule1 Reactant A Reactant1 Reactant B TransitionState1 High Energy Transition State Product1 Low Yield of Product Hindrance Steric Hindrance Molecule2 Reactant A with OtBu Group Reactant2 Reactant B TransitionState2 Favorable Transition State Product2 High Yield of Product ConformationalLock Conformational Locking

References

Technical Support Center: Managing Poor Solubility of Peptide Chains with H-Glu(OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of peptide chains containing H-Glu(OtBu) during and after synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of peptides containing H-Glu(OtBu).

Q1: My peptide, which contains H-Glu(OtBu), is showing poor solubility in standard solvents like DMF during solid-phase peptide synthesis (SPPS). What can I do?

A1: Poor solubility on-resin is a common issue, often leading to incomplete coupling and deprotection steps.[1] The presence of the hydrophobic tert-butyl (OtBu) group on glutamic acid can contribute to this, especially in sequences with multiple hydrophobic residues. Here are several strategies to improve solubility and manage aggregation during synthesis:

  • Solvent Screening: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for aggregating sequences due to its superior solvating properties.[2] You can also try a mixture of solvents, such as DCM/DMF/NMP.[3]

  • Chaotropic Agents: The addition of chaotropic agents like LiCl or KSCN to the solvent can help disrupt secondary structures and improve solvation.[1][2][4]

  • Elevated Temperature: Gently increasing the temperature of the reaction vessel (e.g., to 30-40°C) can enhance reaction rates and disrupt aggregation.[1][2] However, be cautious as higher temperatures can also promote side reactions like racemization.[2]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate the synthesis process and reduce aggregation by providing energy to disrupt intermolecular interactions.[5][6]

  • Resin Choice: Using a low-substitution resin or a resin with a more flexible linker, like a PEG-based resin (e.g., TentaGel), can help to improve solvation of the growing peptide chain.[1]

Q2: After cleavage from the resin and purification, my H-Glu(OtBu)-containing peptide has very low solubility in aqueous buffers. How can I dissolve it?

A2: Poor solubility of the final peptide product is a significant challenge. The overall amino acid composition, net charge, and secondary structure are key factors.[7] Here’s a systematic approach to solubilizing your peptide:

  • Assess the Peptide's Properties:

    • Calculate the Net Charge: Determine if your peptide is acidic, basic, or neutral at a given pH.[8][9]

      • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

      • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

    • Hydrophobicity: If your peptide has a high proportion of hydrophobic amino acids (e.g., >50%), it is likely to be poorly soluble in aqueous solutions.[8][10][11]

  • Select an Appropriate Solvent:

    • For Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution, such as 0.1M ammonium bicarbonate, and then dilute with water.

    • For Basic Peptides (net positive charge): Use a small amount of an acidic solution, like 10-25% acetic acid, to dissolve the peptide before diluting with water.[9]

    • For Neutral or Highly Hydrophobic Peptides: These are often the most challenging. Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN).[10] Once dissolved, slowly add your aqueous buffer to the peptide solution with gentle vortexing. Note: DMSO can oxidize peptides containing Cys or Met.

  • Employ Physical Methods:

    • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.[8]

    • Warming: Gentle warming can also aid solubility.[10]

  • Use Solubility-Enhancing Agents:

    • Chaotropic Agents: Guanidine hydrochloride or urea can disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation.

    • Organic Co-solvents: For very hydrophobic peptides, trifluoroethanol (TFE) can be an effective co-solvent to maintain solubility in aqueous buffers.[12]

Q3: I suspect my peptide is aggregating. What are the signs and how can I prevent this during synthesis?

A3: Peptide aggregation during SPPS is a major cause of failed or low-yield syntheses.[1][3] It occurs when peptide chains self-associate through hydrogen bonding, forming insoluble secondary structures.[1][3]

Signs of Aggregation:

  • Failure of the resin to swell properly.[1]

  • Slow or incomplete coupling reactions (positive Kaiser test after extended coupling times).[4]

  • Incomplete Fmoc-deprotection.[1]

  • Shrinking of the resin bed.[3]

Prevention Strategies:

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures.[1][13]

  • Backbone Protection: Using derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent hydrogen bonding between peptide chains.[1][5][14]

  • "Magic Mixture": For difficult couplings, a "magic mixture" containing DCM, DMF, NMP, Triton X-100, and ethylene carbonate at an elevated temperature can be used.[3]

Frequently Asked Questions (FAQs)

Q: Does the H-Glu(OtBu) residue itself cause poor solubility?

A: While the tert-butyl (OtBu) protecting group on the glutamic acid side chain is hydrophobic and contributes to the overall hydrophobicity of the peptide, it is rarely the sole cause of poor solubility.[15] Solubility is more dependent on the entire amino acid sequence, the peptide's length, its net charge, and its tendency to form secondary structures like beta-sheets.[7] Peptides with a high content of non-polar amino acids are more prone to solubility issues.[7]

Q: What analytical techniques can I use to assess the solubility and aggregation of my peptide?

A: Several techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity and solubility of your peptide. A decrease in the main peak area or the appearance of broad peaks can indicate aggregation.[16][17]

  • Mass Spectrometry (MS): MS is used to confirm the identity and purity of the peptide.[16][17]

  • Turbidimetric Solubility Assay (TSA): This is a rapid method to determine solubility using small amounts of peptide by measuring the turbidity of the solution.[18]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the peptide in solution and can indicate the presence of beta-sheet structures, which are often associated with aggregation.[16]

Q: Can I modify my peptide sequence to improve its solubility?

A: Yes, if your experimental design allows for it. Strategies include:

  • Replacing Hydrophobic Residues: Substituting some hydrophobic amino acids with more hydrophilic or charged ones can significantly improve solubility.[7][19]

  • Adding Charged Residues: Incorporating charged amino acids like Lys or Arg at the N- or C-terminus can enhance interaction with aqueous solvents.[11][19]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield, which can dramatically increase solubility.[7]

Data Presentation

Table 1: Common Solvents for Initial Peptide Dissolution

Peptide CharacteristicPrimary Solvent ChoiceSecondary Solvent/Additive
Acidic (Net negative charge)Deionized Water0.1M Ammonium Bicarbonate
Basic (Net positive charge)Deionized Water10-25% Acetic Acid
Neutral/Hydrophobic DMSO, DMF, ACNGuanidine HCl, Urea, TFE

Data compiled from multiple sources.[8][9][10][12]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide

  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[8][10] Centrifuge the vial briefly to collect all the powder at the bottom.[8]

  • Initial Solvent Addition: Based on the peptide's characteristics (see Table 1), add a small, precise volume of the recommended initial solvent (e.g., sterile water, 10% acetic acid, or DMSO).

  • Dissolution: Vortex the sample gently. If the peptide does not dissolve, sonicate the vial in a water bath for short bursts (e.g., 10-20 seconds), allowing the sample to cool in between to prevent heating.[8]

  • Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your final aqueous buffer to the peptide solution drop-wise while gently agitating. This prevents localized high concentrations that can cause the peptide to precipitate.

  • Final Check: The final solution should be clear and free of particulates. If the solution is cloudy, the peptide is likely suspended rather than dissolved.

Protocol 2: On-Resin Solubility Test for Difficult Sequences

  • Sample Collection: After a coupling step that you suspect may be incomplete due to aggregation, take a small sample of the resin beads.

  • Kaiser Test: Perform a Kaiser test on the resin beads. A positive result (blue beads) indicates the presence of free primary amines and thus an incomplete coupling reaction.

  • Solvent Wash: Wash the remaining resin with a different solvent system (e.g., NMP instead of DMF) or a solvent containing a chaotropic agent (e.g., 0.4M LiCl in DMF).[2][4]

  • Recoupling: Repeat the coupling reaction in the new solvent system.

  • Re-evaluation: Perform another Kaiser test. A negative result (colorless or yellowish beads) suggests that the change in solvent conditions improved the solubility and allowed the reaction to proceed to completion.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_solubilization Solubilization & Analysis start Start SPPS (Solid-Phase Peptide Synthesis) synthesis Elongation with H-Glu(OtBu) & other AAs start->synthesis monitoring Monitor for Aggregation (e.g., resin swelling, Kaiser test) synthesis->monitoring troubleshoot Troubleshooting? (e.g., change solvent, add chaotropes) monitoring->troubleshoot troubleshoot->synthesis Yes cleavage Cleavage from Resin & Deprotection troubleshoot->cleavage No lyophilization Lyophilization cleavage->lyophilization end_synthesis Crude Peptide lyophilization->end_synthesis start_sol Crude Peptide assess Assess Peptide Properties (Charge, Hydrophobicity) start_sol->assess solvent_choice Select Initial Solvent (Aqueous/Organic) assess->solvent_choice dissolve Dissolve Peptide (Vortex, Sonicate) solvent_choice->dissolve check_sol Soluble? dissolve->check_sol check_sol->solvent_choice No, try another solvent dilute Dilute with Aqueous Buffer check_sol->dilute Yes purify Purification (e.g., HPLC) dilute->purify analyze Analysis (MS, HPLC, CD) purify->analyze final_product Soluble, Pure Peptide analyze->final_product

Caption: Workflow for synthesis and solubilization of H-Glu(OtBu) peptides.

troubleshooting_logic cluster_assessment Problem Assessment cluster_solutions_resin On-Resin Solutions cluster_solutions_post_cleavage Post-Cleavage Solutions start Peptide Insoluble is_on_resin Is peptide on resin? start->is_on_resin is_hydrophobic Is peptide hydrophobic or neutral? is_on_resin->is_hydrophobic No change_solvent Use NMP or 'Magic Mixture' is_on_resin->change_solvent Yes add_chaotrope Add Chaotropic Agents (LiCl, KSCN) is_on_resin->add_chaotrope Yes increase_temp Increase Temperature or Use Microwave is_on_resin->increase_temp Yes use_organic Use Organic Solvent (DMSO, DMF, ACN) is_hydrophobic->use_organic Yes adjust_ph Adjust pH (Acidic/Basic Buffer) is_hydrophobic->adjust_ph No (Charged) additives Use Additives (Urea, Guanidine HCl) use_organic->additives

Caption: Troubleshooting logic for insoluble H-Glu(OtBu) peptides.

References

compatibility of H-Glu-OtBu with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of H-Glu-OtBu in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the compatibility of this compound with various coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound or its N-protected derivatives?

A1: The primary challenges in coupling this compound or its N-protected forms (like Z-Glu-OtBu) include:

  • Steric Hindrance: The bulky tert-butyl (OtBu) group on the side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially slowing down the reaction rate and leading to incomplete coupling.[1][2]

  • Incomplete Coupling: Due to steric hindrance or suboptimal activation, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.[1]

  • Racemization: During the activation of the carboxyl group, there is a risk of racemization, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the peptide.[2][3]

  • Side Reactions: Depending on the coupling reagent and reaction conditions, various side reactions can occur, such as the formation of N-acylurea with carbodiimides or guanidinylation of the N-terminus with excess uronium/aminium reagents.[2]

Q2: Which coupling reagents are recommended for coupling this compound?

A2: For challenging couplings involving sterically hindered amino acids like this compound, more powerful coupling reagents are often necessary. While standard carbodiimide reagents like DIC in the presence of an additive like HOBt can be used, uronium/aminium salts and phosphonium salts are generally more effective.[1] Highly recommended reagents include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often preferred for its rapid reaction rates, high efficiency, and ability to suppress racemization.[1][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient coupling reagent, though care must be taken to avoid using it in excess to prevent guanidinylation of the N-terminus.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is very effective for hindered couplings and does not have the guanidinylation side reaction associated with uronium salts.[1]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation uronium salt with high coupling efficiency, good solubility, and a better safety profile compared to benzotriazole-based reagents.[5]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial in peptide coupling for several reasons:

  • They react with the activated amino acid to form an active ester, which is less prone to racemization than the intermediate formed with the coupling reagent alone.[3][4]

  • They can accelerate the coupling reaction.[6]

  • OxymaPure is a non-explosive alternative to HOBt and has been shown to be as effective, or even more so, in suppressing racemization and improving coupling efficiency.[7][8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: Incomplete Coupling or Low Yield

Symptoms:

  • Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.[1][9]

  • Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.

  • Low overall yield of the desired peptide.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight.[1] 2. Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid.[1] 3. Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C, while carefully monitoring for racemization.[1]
Inadequate Activation 1. Switch to a Stronger Coupling Reagent: Use more potent reagents like HATU, HBTU, or PyBOP.[1] 2. Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents, as moisture can deactivate the activated species.[1]
Peptide Aggregation 1. Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[1] 2. Solvent Choice: Use a solvent mixture like DMF/DCM or switch to a solvent known to reduce aggregation, such as NMP.[1][6]
Issue 2: Presence of Impurities and Side Products

Symptoms:

  • Multiple peaks observed in the HPLC analysis of the crude peptide.

  • Mass spectrometry data indicates the presence of unexpected molecular weights.

Potential Causes and Solutions:

Side Product/Impurity Cause Mitigation Strategy
Diastereomeric Impurity Racemization 1. Use an Additive: Always include an additive like HOBt or OxymaPure in your coupling reaction.[2][3] 2. Optimize Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine, and use the minimum amount necessary.[3][10] 3. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation.[3]
N-acylurea Carbodiimide Reagents (DCC, DIC) 1. Switch to a Different Coupling Reagent: Use a uronium (e.g., HATU) or phosphonium (e.g., PyBOP) salt.[2] 2. Optimize Chromatography: If using carbodiimides, choose a chromatography method that effectively separates the urea byproduct.[2]
Guanidinylation of N-terminus Excess Uronium/Aminium Reagents (e.g., HBTU, HATU) 1. Use Stoichiometric Amounts: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[4] 2. Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used for coupling this compound and its N-protected derivatives. The efficiencies and reaction times are estimates and can be sequence-dependent.[1]

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Coupling Efficiency (%)Key Considerations
DIC HOBt/OxymaPureDIPEA4 - 885 - 95Standard, cost-effective, but can be slow for hindered residues.[1]
HBTU -DIPEA2 - 495 - 99Efficient, but can cause guanidinylation of the N-terminus if used in excess.[1][4]
HATU -DIPEA1 - 2> 99Highly efficient, fast, and low racemization. Recommended for difficult couplings.[1][4]
PyBOP -DIPEA2 - 4> 98Phosphonium salt, very effective for hindered couplings, avoids guanidinylation.[1]
COMU -DIPEA1 - 3> 98High efficiency, good solubility, and improved safety profile.[5]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of Z-Glu-OtBu

This protocol is suitable for standard peptide couplings where steric hindrance is not extreme.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes, then drain the solvent.[1]

  • Amino Acid Activation: In a separate vessel, dissolve Z-Glu-OtBu (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.[1]

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]

Protocol 2: High-Efficiency HATU Coupling of Z-Glu-OtBu

This protocol is recommended for difficult couplings, including sterically hindered residues.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.

  • Activation and Coupling:

    • In a separate vessel, dissolve Z-Glu-OtBu (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: After a negative Kaiser test, wash the resin extensively with DMF, DCM, and then DMF.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring_washing Monitoring & Washing resin Resin-bound Peptide (Free N-terminus) swell Swell in DMF (30 min) resin->swell coupling Add Activated AA to Resin swell->coupling aa This compound activated_aa Activated This compound aa->activated_aa Mix reagents Coupling Reagent + Additive/Base reagents->activated_aa activated_aa->coupling agitate Agitate (1-8 hours) coupling->agitate kaiser Kaiser Test agitate->kaiser washing Wash Resin (DMF, DCM) kaiser->washing Negative washing->kaiser Positive -> Recouple

Caption: General workflow for the coupling of this compound in solid-phase peptide synthesis.

troubleshooting_logic cluster_solutions start Incomplete Coupling? extend_time Extend Reaction Time start->extend_time Yes end Coupling Complete start->end No stronger_reagent Use Stronger Reagent (HATU, PyBOP) extend_time->stronger_reagent Still Incomplete extend_time->end Complete double_couple Perform Double Coupling stronger_reagent->double_couple Still Incomplete stronger_reagent->end Complete increase_temp Increase Temperature double_couple->increase_temp Still Incomplete double_couple->end Complete increase_temp->end Complete

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. H-Glu-OtBu (L-Glutamic acid γ-tert-butyl ester) is a critical building block in peptide synthesis, and its purity directly impacts the quality and efficacy of the final peptide product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds. This guide provides an objective comparison of common HPLC methods for the purity analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Reversed-Phase HPLC Columns

Reversed-phase HPLC (RP-HPLC) is the most common technique for purity analysis of this compound. The choice of the stationary phase is critical for achieving optimal separation of the main compound from its potential impurities.

Column TypeStationary PhaseKey Performance CharacteristicsIdeal For
Standard C18 Octadecyl-silane (C18)Good retention for moderately polar to non-polar compounds. May show peak tailing for highly polar or basic compounds.Routine purity analysis where critical impurity separation is not a major concern.
Polar-Embedded C18 C18 with embedded polar groupsEnhanced retention of polar compounds like this compound, improved peak shape, and compatibility with highly aqueous mobile phases.Achieving better resolution and symmetric peaks for this compound and its polar impurities.
Phenyl-Hexyl Phenyl-HexylAlternative selectivity to C18, particularly for compounds with aromatic moieties. Can provide better separation of impurities that co-elute on a C18 column.Orthogonal method development and resolving complex impurity profiles.

Enantiomeric Purity Analysis by Chiral HPLC

Since this compound is a chiral molecule, determining its enantiomeric purity is often a regulatory requirement, especially in pharmaceutical applications. Chiral HPLC is the method of choice for separating and quantifying the L- and D-enantiomers.

Column TypeChiral SelectorPrinciple of SeparationKey Performance Characteristics
Teicoplanin-based Macrocyclic glycopeptideForms transient diastereomeric complexes with the enantiomers, leading to differential retention.Broad enantioselectivity for a wide range of amino acids and their derivatives.[1]
Crown Ether-based Chiral crown etherThe primary amine of the amino acid complexes with the crown ether cavity, with stereospecific interactions leading to separation.Particularly well-suited for the separation of D- and L-amino acid enantiomers.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This protocol describes a general method for the analysis of this compound chemical purity using a standard C18 column.

HPLC System: A standard analytical HPLC system with a UV detector.

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[3]

Mobile Phase:

  • A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Gradient: A linear gradient from a high percentage of A to a high percentage of B over a specified time. A typical starting point would be 5% B, ramping to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.[3]

Detection: UV at 210-220 nm.[3]

Column Temperature: 25-30 °C.[3]

Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of this compound using a crown ether-based chiral stationary phase.

HPLC System: A standard analytical HPLC system with a UV detector.

Column: Chiral Stationary Phase (e.g., Crown ether-based, such as ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm).[2]

Mobile Phase: A mixture of an organic solvent (e.g., Methanol) and an aqueous solution containing an acid (e.g., 5 mM Perchloric Acid). A typical composition is 84% Methanol / 16% Water with 5 mM HClO₄.[2]

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210-220 nm.

Column Temperature: Ambient or controlled.

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the HPLC purity analysis of this compound, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Sample This compound Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: A typical workflow for the HPLC purity analysis of this compound.

Logical Relationship for Method Selection

The choice between a standard reversed-phase method and a chiral method depends on the analytical objective. The following diagram illustrates the decision-making process.

Method_Selection Start Define Analytical Goal Decision Is Enantiomeric Purity Required? Start->Decision RP_HPLC Perform Reversed-Phase HPLC Analysis Decision->RP_HPLC No Chiral_HPLC Perform Chiral HPLC Analysis Decision->Chiral_HPLC Yes Report_Chem Report Chemical Purity RP_HPLC->Report_Chem Report_Enantio Report Enantiomeric Purity Chiral_HPLC->Report_Enantio

Caption: Decision tree for selecting the appropriate HPLC method.

References

A Comparative Guide to H-Glu-OtBu and Other Protected Glutamic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides an objective comparison of H-Glu-OtBu (L-Glutamic acid γ-tert-butyl ester) with other commonly used protected glutamic acid derivatives. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

The strategic protection of the γ-carboxyl group of glutamic acid is essential to prevent side reactions during peptide chain elongation.[1] The choice of protecting group influences solubility, stability, and the deprotection strategy, ultimately impacting the yield and purity of the final peptide.[2]

Performance Comparison of Glutamic Acid Protecting Groups

The most prevalent protecting groups for the glutamic acid side chain in modern peptide synthesis are the tert-butyl (OtBu) ester, benzyl (Bzl) ester, and allyl (OAll) ester. Each offers distinct advantages and is suited to different synthetic strategies.[1]

Protecting GroupKey AdvantagesKey DisadvantagesCommon Applications
tert-Butyl (OtBu) - High stability under the basic conditions of Fmoc deprotection.- Efficiently prevents pyroglutamate and glutarimide formation.[1]- Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[1][3]- Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[1]- Routine Fmoc-based solid-phase peptide synthesis (SPPS).- Synthesis of GLP-1 analogs like Semaglutide and Tirzepatide.[4][5]
Benzyl (Bzl) - Orthogonal to the Fmoc group.- Can be removed by catalytic hydrogenation (e.g., H₂/Pd), allowing for the synthesis of protected peptide fragments.[1]- Requires an additional deprotection step.- The catalyst can sometimes be difficult to remove from the final product.- Synthesis of protected peptide fragments.- Peptides where TFA-labile side chains must be preserved.
Allyl (OAll) - Orthogonal to both Fmoc and tBu-based protecting groups.[6]- Can be selectively removed on-resin using a palladium catalyst.[1][6]- Requires specific and sometimes costly palladium catalysts.- Potential for palladium contamination of the final peptide.- On-resin side-chain modification.- Synthesis of cyclic peptides via side-chain lactamization.[7]

Experimental Data: A Comparative Overview

The following table summarizes typical performance metrics for different protected glutamic acid derivatives in the context of Fmoc-based solid-phase peptide synthesis. The data is a composite from various literature sources and should be considered representative. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

DerivativeCoupling Efficiency (%)Deprotection ConditionDeprotection Efficiency (%)Final Peptide Purity (%)
Fmoc-Glu(OtBu)-OH >9995% TFA>98High
Fmoc-Glu(OBzl)-OH >99H₂/Pd>95High
Fmoc-Glu(OAll)-OH >99Pd(PPh₃)₄/PhSiH₃>95High

Note: Coupling efficiency is typically monitored in real-time during synthesis using tests like the Kaiser test.[8] Final peptide purity is determined by techniques such as HPLC.

Experimental Protocols

Standard Coupling Protocol for Fmoc-Glu(OtBu)-OH in SPPS

This protocol describes a standard automated solid-phase peptide synthesis cycle for incorporating an Fmoc-Glu(OtBu)-OH residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Glu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • Dissolve Fmoc-Glu(OtBu)-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]

  • Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Global Deprotection and Cleavage Protocol

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under vacuum.

Selective Deprotection of the Allyl (OAll) Group

This protocol describes the selective removal of the allyl protecting group from a glutamic acid side chain while the peptide is still attached to the resin.[1][7]

Materials:

  • Peptide-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection: Add a solution of Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (25 eq.) in DCM to the resin.

  • Agitation: Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.[1]

Visualizing Synthesis Workflows

The following diagrams illustrate the logical workflows for utilizing different protected glutamic acid derivatives in peptide synthesis.

Fmoc_SPPS_Workflow_with_Glu_OtBu Start Start: Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Couple_AA Couple Next Fmoc-AA-OH Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Couple_Glu_OtBu Couple Fmoc-Glu(OtBu)-OH Repeat Repeat Cycles Wash2->Repeat More AAs? Wash3 Wash Couple_Glu_OtBu->Wash3 Wash3->Repeat More AAs? Repeat->Deprotection1 Yes Repeat->Couple_Glu_OtBu No, Add Glu Final_Deprotection Final Cleavage & Deprotection (TFA) Repeat->Final_Deprotection No End Purified Peptide Final_Deprotection->End

Caption: Workflow for Fmoc-SPPS using Fmoc-Glu(OtBu)-OH.

Orthogonal_Deprotection_Workflow Start Peptide-Resin with Fmoc-Glu(OAll)-OH & AA(OtBu) Selective_OAll_Deprotection Selective OAll Deprotection (Pd(PPh₃)₄ / PhSiH₃) Start->Selective_OAll_Deprotection Wash_Chelate Wash with Chelating Agent Selective_OAll_Deprotection->Wash_Chelate Side_Chain_Modification On-Resin Side-Chain Modification (e.g., Cyclization) Wash_Chelate->Side_Chain_Modification Final_Cleavage Final Cleavage & Global Deprotection (TFA) Side_Chain_Modification->Final_Cleavage End Modified Peptide Final_Cleavage->End

Caption: Workflow for orthogonal deprotection of Glu(OAll).

References

A Researcher's Guide to Side Chain Protection of Glutamic Acid: Alternatives to H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of a side-chain protecting group for glutamic acid (Glu) is particularly critical, influencing coupling efficiency, preventing side reactions, and ultimately determining the yield and purity of the final peptide. While the tert-butyl (OtBu) ester (H-Glu-OtBu) is a widely used and reliable choice, a range of alternative protecting groups offers unique advantages for specific synthetic challenges, such as the synthesis of protected peptide fragments or the construction of complex, cyclized peptides.

This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data and detailed protocols. We will explore the strengths and weaknesses of Benzyl (Bzl), Allyl (OAll), and 2-phenylisopropyl (O-2-PhiPr) esters, enabling you to make an informed decision for your next peptide synthesis project.

Performance Comparison of Glutamic Acid Protecting Groups

Parametertert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)2-Phenylisopropyl (O-2-PhiPr)
Deprotection Condition Strong acid (e.g., >90% TFA)Catalytic Hydrogenation (e.g., H₂/Pd)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerMild acid (e.g., 1-2% TFA in DCM)
Orthogonality to Fmoc/tBu Strategy No (cleaved with tBu groups)YesYesYes
Coupling Efficiency HighHighHighHigh
Prevention of Pyroglutamate Formation Excellent[1]ModerateGoodGood
Prevention of Glutarimide Formation Excellent[1]ModerateGoodExcellent[2]
Suitability for Protected Fragments NoYesYesYes
Key Advantage High stability, minimal side reactions in standard SPPS.[1]Orthogonal to acid/base labile groups, suitable for protected fragments.Fully orthogonal to both acid- and base-labile groups, enabling on-resin modifications.[1]Highly acid-labile, allowing for selective deprotection in the presence of tBu groups.[2][3]
Key Disadvantage Not suitable for synthesizing protected peptide fragments.[1]Requires catalytic hydrogenation which may not be compatible with all residues (e.g., Met, Cys).Requires a specific palladium catalyst, which can be expensive and sometimes difficult to remove completely.[1]Less commonly used, and the 2-phenylisopropyl carbocation generated upon cleavage needs to be efficiently scavenged.
Common Side Reactions Minimal in standard Fmoc-SPPS.[1]Potential for incomplete deprotection or catalyst poisoning.Incomplete deprotection if the catalyst is poisoned or sterically hindered.[1]Potential for side reactions if the carbocation scavenger is not effective.

Experimental Protocols

Detailed methodologies for the incorporation and selective deprotection of glutamic acid residues with various side-chain protecting groups are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Glu(P)-OH

This protocol describes the coupling of any Fmoc-protected glutamic acid derivative to the growing peptide chain on a solid support.

Materials:

  • Fmoc-Glu(P)-OH (P = OtBu, OBzl, OAll, or O-2-PhiPr) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (2.9-4.9 equivalents)

  • Base (e.g., DIPEA, Collidine) (6-10 equivalents)

  • Solvent (e.g., DMF, NMP)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Glu(P)-OH and coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Selective Deprotection of Benzyl (Bzl) Ester

This protocol outlines the removal of the benzyl protecting group via catalytic transfer hydrogenation.

Materials:

  • Peptide-resin with a Glu(OBzl) residue

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen donor (e.g., cyclohexene, formic acid, ammonium formate)

  • Solvent (e.g., EtOH, MeOH, THF)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the Pd/C catalyst and the hydrogen donor to the resin suspension.

  • Agitate the mixture under an inert atmosphere (e.g., Argon) at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate and reaction conditions.[4][5]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS analysis of a cleaved test sample).

  • After complete deprotection, filter off the catalyst and thoroughly wash the resin with the solvent, followed by DMF and DCM.

Protocol 3: Selective Deprotection of Allyl (OAll) Ester

This protocol describes the palladium(0)-catalyzed removal of the allyl protecting group.

Materials:

  • Peptide-resin with a Glu(OAll) residue

  • Pd(PPh₃)₄ (0.2-0.5 equivalents)

  • Allyl cation scavenger (e.g., phenylsilane (PhSiH₃), Meldrum's acid) (10-25 equivalents)

  • Solvent (e.g., dry DCM or THF)

Procedure:

  • Swell the peptide-resin in the chosen solvent under an inert atmosphere.

  • In a separate flask, dissolve the Pd(PPh₃)₄ and the scavenger in the solvent.

  • Add the catalyst/scavenger solution to the resin suspension.

  • Agitate the mixture at room temperature for 1-3 hours. The reaction is typically carried out in the dark.

  • Monitor the deprotection by HPLC-MS of a small, cleaved sample.

  • After completion, wash the resin extensively with the solvent, a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by DMF and DCM.[6]

Protocol 4: Selective Deprotection of 2-Phenylisopropyl (O-2-PhiPr) Ester

This protocol details the mild acid cleavage of the 2-phenylisopropyl protecting group.

Materials:

  • Peptide-resin with a Glu(O-2-PhiPr) residue

  • 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS)) (optional, but recommended)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution of 1-2% TFA in DCM. The addition of a scavenger like TIS (1-5%) can help to prevent side reactions.[2]

  • Treat the resin with the deprotection solution for a short period (e.g., 2 x 10 minutes).

  • Monitor the cleavage progress carefully to avoid premature cleavage of other acid-labile protecting groups.

  • After complete deprotection, wash the resin thoroughly with DCM, a weak base solution (e.g., 10% DIPEA in DCM) to neutralize the acid, followed by DMF and DCM.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the selection and application of glutamic acid protecting groups in peptide synthesis.

G Decision Workflow for Glutamic Acid Side-Chain Protection start Start: Peptide Synthesis Plan q1 Need for on-resin side-chain modification or cyclization? start->q1 q2 Synthesis of a protected peptide fragment? q1->q2 No pg_oall Use Fmoc-Glu(OAll)-OH q1->pg_oall Yes q3 Presence of catalyst-sensitive residues (e.g., Met, Cys)? q2->q3 Yes pg_otbu Use Fmoc-Glu(OtBu)-OH q2->pg_otbu No pg_obzl Use Fmoc-Glu(OBzl)-OH q3->pg_obzl No pg_phiPr Consider Fmoc-Glu(O-2-PhiPr)-OH q3->pg_phiPr Yes G Orthogonal Deprotection and On-Resin Cyclization Workflow cluster_spps Solid-Phase Peptide Synthesis s1 1. Assemble linear peptide using Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH s2 2. Selective deprotection of OAll and Alloc groups (Pd(0) catalyst) s1->s2 s3 3. On-resin side-chain lactam bridge formation s2->s3 s4 4. N-terminal Fmoc deprotection and final cleavage from resin s3->s4 output Cyclized Peptide s4->output input Starting Resin input->s1 G Glutamatergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte glutamine Glutamine glutaminase Glutaminase glutamine->glutaminase glutamate_vesicle Glutamate in Synaptic Vesicle glutaminase->glutamate_vesicle glutamate_released Glutamate glutamate_vesicle->glutamate_released Action Potential (Ca²⁺ influx) receptor Glutamate Receptors (e.g., NMDA, AMPA) glutamate_released->receptor Binding eaat EAAT glutamate_released->eaat Reuptake signal Signal Transduction (Excitatory Postsynaptic Potential) receptor->signal glutamine_synthase Glutamine Synthetase eaat->glutamine_synthase glutamine_astro Glutamine glutamine_synthase->glutamine_astro glutamine_astro->glutamine Transport

References

A Head-to-Head Battle in Peptide Synthesis: H-Glu-OtBu vs. Boc-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of protected amino acid building blocks is a critical decision that profoundly impacts yield, purity, and overall efficiency. Among the myriad of choices for incorporating glutamic acid, two derivatives stand out, each representing a distinct strategic approach to solid-phase peptide synthesis (SPPS): H-Glu-OtBu, utilized in its Nα-Fmoc protected form (Fmoc-Glu(OtBu)-OH), and Boc-Glu(OBzl)-OH. This guide provides an objective, data-supported comparison of these two reagents to inform your selection process.

At the heart of this comparison are the two predominant—and philosophically different—strategies in SPPS: the Fmoc/tBu and the Boc/Bzl approaches. Fmoc-Glu(OtBu)-OH is a cornerstone of the former, which relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain tert-butyl (OtBu) group is cleaved by acid.[1][2] In contrast, Boc-Glu(OBzl)-OH is integral to the Boc/Bzl strategy, a quasi-orthogonal approach that leverages differential acid lability. The Nα-Boc group is removed with a moderate acid (like TFA), whereas the side-chain benzyl (OBzl) group requires a much stronger acid (such as HF) or hydrogenolysis for cleavage.[3][4]

At a Glance: Key Differences and Physicochemical Properties

The fundamental differences in the protection strategies dictate the chemical properties and handling requirements of each derivative.

PropertyThis compound (used as Fmoc-Glu(OtBu)-OH)Boc-Glu(OBzl)-OH
Chemical Formula C₂₄H₂₇NO₆ (for Fmoc-Glu(OtBu)-OH)C₁₇H₂₃NO₆
Molecular Weight 425.5 g/mol (for Fmoc-Glu(OtBu)-OH)337.37 g/mol
SPPS Strategy Fmoc/tBuBoc/Bzl
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Side-Chain Protection OtBu (tert-butyl ester)OBzl (benzyl ester)
Solubility Generally good in common SPPS solvents like DMF and NMP.[1]Soluble in common organic solvents.
Storage Conditions Typically 2-8°CTypically 2-8°C

Performance in Peptide Synthesis: A Comparative Analysis

While direct, peer-reviewed studies comparing the synthesis of the exact same peptide using Fmoc-Glu(OtBu)-OH versus Boc-Glu(OBzl)-OH are not abundant, a robust comparison can be constructed from the well-established performance characteristics of the Fmoc/tBu and Boc/Bzl strategies.

Performance MetricFmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH)Boc/Bzl Strategy (using Boc-Glu(OBzl)-OH)
Coupling Efficiency Very high, typically >99% with modern coupling reagents like HBTU, HATU.[5]High, but can be slightly lower for hindered residues.[6]
Deprotection Conditions Nα-Fmoc: Mild base (e.g., 20% piperidine in DMF).[5] Side-chain OtBu: Strong acid (e.g., TFA) during final cleavage.[2]Nα-Boc: Moderate acid (e.g., 25-50% TFA in DCM).[3] Side-chain OBzl: Strong acid (e.g., HF) or hydrogenolysis.[3]
Potential Side Reactions - Aspartimide formation (if Asp is present).[1] - Piperidine adducts (+84.08 Da).[7] - Diketopiperazine formation at the dipeptide stage.- Transesterification of the benzyl ester.[8] - N-terminal pyroglutamate formation. - Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations during Boc deprotection.
Crude Peptide Purity Typically high due to the efficiency of modern coupling and mild deprotection cycles.[7]Can be lower due to repeated acid treatments which may lead to cumulative side reactions.[4]
Overall Yield Generally high, though dependent on sequence length. A 99.5% stepwise yield over a 70-step synthesis results in a theoretical 50% overall yield.[9]Can be impacted by side reactions and incomplete couplings. A 97% stepwise yield over a 70-step synthesis results in a theoretical 1.4% overall yield.[9]
Safety & Handling Avoids the use of highly hazardous HF. Final cleavage with TFA is common.[2]Requires handling of highly corrosive and toxic HF for final cleavage in many cases.[3]

Experimental Protocols: A Step-by-Step Look

The following are generalized protocols for the incorporation of glutamic acid using both derivatives in manual solid-phase peptide synthesis.

Protocol 1: Fmoc-SPPS using Fmoc-Glu(OtBu)-OH

This protocol outlines a typical cycle for adding a Fmoc-Glu(OtBu)-OH residue to a growing peptide chain on a Rink Amide resin.

1. Resin Swelling:

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[5]

  • Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[5]

3. Coupling of Fmoc-Glu(OtBu)-OH:

  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[7]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin pre-activation (2-5 minutes).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Monitor coupling completion with a Kaiser test (should be negative).[5]

  • Wash the resin with DMF (5x) and DCM (3x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).[10]

  • Add the cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.[5]

  • Filter to collect the peptide solution and precipitate the crude peptide in cold diethyl ether.[5]

Protocol 2: Boc-SPPS using Boc-Glu(OBzl)-OH

This protocol outlines a typical cycle for adding a Boc-Glu(OBzl)-OH residue on a Merrifield or PAM resin.

1. Resin Swelling and Preparation:

  • Swell the resin in DCM.

  • If starting, couple the first Boc-protected amino acid to the resin.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[3]

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Filter and wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Wash the resin with isopropanol and then DCM.

  • Treat the resin with a 5-10% solution of DIPEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal amine TFA salt.[3]

  • Wash the resin thoroughly with DCM or NMP.

4. Coupling of Boc-Glu(OBzl)-OH:

  • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA in DMF.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

5. Chain Elongation:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • After the final coupling, wash the resin with DMF and DCM and dry thoroughly.

  • Transfer the peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., p-cresol, thioanisole) and anhydrous HF.[6]

  • Stir at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the OBzl and other benzyl-based side-chain protecting groups.

  • After evaporating the HF, precipitate the crude peptide in cold diethyl ether.

Visualizing the Workflow

The distinct chemical pathways for each strategy are visualized below.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification

Caption: Fmoc/tBu SPPS Workflow using Fmoc-Glu(OtBu)-OH.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (25-50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralize (DIPEA) Wash1->Neutralization Wash2 Wash (DCM/NMP) Neutralization->Wash2 Coupling Couple Boc-Glu(OBzl)-OH (DIC/HOBt) Wash2->Coupling Wash3 Wash (DCM/NMP) Coupling->Wash3 Wash3->Deprotection Cleavage Cleavage & Side-Chain Deprotection (Anhydrous HF) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification

Caption: Boc/Bzl SPPS Workflow using Boc-Glu(OBzl)-OH.

Conclusion and Recommendations

The choice between Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH is fundamentally a choice between the Fmoc/tBu and Boc/Bzl synthesis strategies.

Fmoc-Glu(OtBu)-OH is the dominant choice in modern peptide synthesis for several compelling reasons:

  • Milder Conditions: The base-labile Fmoc group avoids repeated acid treatments of the peptide chain, preserving the integrity of acid-sensitive sequences.[]

  • Safety: The final cleavage with TFA is significantly safer and requires less specialized equipment than handling anhydrous HF.[2]

  • Orthogonality: The true orthogonality of the Fmoc/tBu protecting groups allows for more complex synthetic manipulations, such as on-resin cyclization or side-chain modification.[1]

  • Automation-Friendly: The milder conditions and high efficiency have made it the standard for automated peptide synthesizers.

Boc-Glu(OBzl)-OH, while representing an older methodology, still holds relevance in specific applications:

  • Difficult Sequences: For peptides prone to aggregation, the repeated TFA washes in the Boc strategy can act as a chaotropic agent, disrupting secondary structures and improving synthesis outcomes.[4]

  • Cost-Effectiveness: In some cases, the raw materials for Boc-chemistry can be less expensive, which might be a consideration for large-scale production of certain peptides.[]

  • Legacy Processes: Many established, large-scale manufacturing processes for older peptide drugs were developed using the Boc/Bzl strategy.[]

For most research, discovery, and development applications, particularly for novel or complex peptides, the Fmoc/tBu strategy utilizing Fmoc-Glu(OtBu)-OH is the recommended approach . Its high efficiency, safety profile, and compatibility with a wide range of peptide modifications make it the more versatile and reliable choice. The Boc/Bzl strategy with Boc-Glu(OBzl)-OH remains a powerful tool for specific challenging sequences and in the context of established, large-scale manufacturing protocols where process changes are prohibitive.

References

A Researcher's Guide to the Validation of Peptides Synthesized with H-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is not the final step, but rather the beginning of a rigorous validation process. When incorporating glutamic acid using the side-chain protected derivative H-Glu(OtBu)-OH, a comprehensive analytical strategy is essential to ensure the identity, purity, and quantity of the target peptide. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and insights into potential side reactions associated with the use of the tert-butyl protecting group.

The use of H-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS) offers the advantage of a stable side-chain protection that is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin. This streamlined deprotection is a key reason for its widespread use. However, the validation of the final product requires a multi-pronged analytical approach to confirm that the synthesis and deprotection have proceeded as intended.

Comparative Analysis of Glutamic Acid Protecting Groups in SPPS

The choice of a protecting group for the side chain of glutamic acid can influence the overall success of peptide synthesis, affecting yield, purity, and the propensity for side reactions. While H-Glu(OtBu)-OH is a common choice, other derivatives offer different strategic advantages.

Protecting GroupKey AdvantagesPotential DisadvantagesTypical Purity Range (%)
tert-Butyl (OtBu) Stable to Fmoc deprotection conditions (piperidine). Cleaved with TFA in the final cleavage step.Can lead to tert-butyl cation-related side products if scavengers are not used.[1]> 95
Benzyl (Bzl) Orthogonal to the Boc protecting group strategy.Requires strong acid (e.g., HF) or catalytic transfer hydrogenation for removal, which can be harsh on the peptide.90 - 98
Allyl (OAll) Orthogonal to both Fmoc and Boc strategies. Can be removed under mild conditions using a palladium catalyst.Requires an additional deprotection step on the resin. The palladium catalyst must be thoroughly removed.> 95

Note: The purity ranges provided are typical and can vary significantly based on the peptide sequence, synthesis conditions, and purification protocol.

Core Validation Techniques: A Summary

A combination of chromatographic and spectrometric techniques is indispensable for the comprehensive validation of synthetic peptides.

Analytical TechniquePrimary PurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC) Purity AssessmentPercentage of the target peptide relative to impurities.
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the peptide, confirming the correct sequence was synthesized.
Amino Acid Analysis (AAA) QuantificationThe absolute amount of peptide in a lyophilized powder.

Experimental Protocols

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for analyzing the purity of a synthetic peptide using a C18 column.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution and centrifuge to pellet any insoluble material.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 30 °C.

    • Gradient: A typical gradient for a 20-amino acid peptide is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

  • Injection and Data Analysis: Inject 10-20 µL of the sample. The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.

Identity Confirmation by MALDI-TOF Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of a synthetic peptide.

Materials:

  • Peptide sample (from HPLC purity analysis or a separate stock)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% ACN, 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Co-crystallization: Mix 1 µL of the peptide sample solution with 1 µL of the MALDI matrix solution directly on the MALDI target plate. Allow the mixture to air-dry completely.

  • Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in the positive ion reflectron mode.

  • Data Analysis: Compare the observed monoisotopic mass of the peptide with the calculated theoretical mass. A close match confirms the identity of the synthesized peptide.

Quantification by Amino Acid Analysis (AAA)

This protocol describes the quantification of a peptide by hydrolyzing it into its constituent amino acids and analyzing them by HPLC.[2]

Materials:

  • Lyophilized peptide sample (accurately weighed)

  • 6 M Hydrochloric acid (HCl) with 1% phenol

  • Amino acid standards

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

Procedure:

  • Acid Hydrolysis: Place a known amount of the peptide (e.g., 100 µg) into a hydrolysis tube. Add 200 µL of 6 M HCl with 1% phenol. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the tube and open it carefully. Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. Re-dissolve the amino acid hydrolysate in a suitable buffer.

  • Derivatization: Derivatize a known volume of the hydrolysate and the amino acid standards with the OPA reagent according to the manufacturer's instructions.

  • HPLC Analysis: Analyze the derivatized samples by reversed-phase HPLC with fluorescence detection.

  • Quantification: Determine the amount of each amino acid in the sample by comparing the peak areas to those of the standards. The total peptide content is calculated from the sum of the individual amino acid amounts, taking into account the known sequence of the peptide.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation SPPS Solid-Phase Peptide Synthesis (incorporating H-Glu(OtBu)-OH) Cleavage Cleavage from Resin & Deprotection (TFA) SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Analysis) Crude_Peptide->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS AAA Amino Acid Analysis (Quantification) MS->AAA Pure_Peptide Validated Peptide AAA->Pure_Peptide

Figure 1. Experimental workflow for the synthesis and validation of peptides.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Peptide Glu-containing Peptide Ligand Peptide->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2. A simplified GPCR signaling pathway initiated by a glutamic acid-containing peptide.

References

A Comparative Analysis of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies for Peptides Containing H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the efficiency, purity, and ultimate success of the synthesis. This is particularly true when incorporating amino acids with reactive side chains, such as glutamic acid. The use of the tert-butyl (OtBu) protecting group for the side chain of glutamic acid (H-Glu-OtBu) is common to both strategies, offering a point of direct comparison. This guide provides an objective, data-driven analysis of the Fmoc and Boc strategies for the synthesis of peptides containing this compound.

Core Principles: A Dichotomy in Protective Group Chemistry

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal.[1]

  • Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group. Deprotection is achieved using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2] The side-chain protecting groups, including the OtBu group of glutamic acid, are acid-labile and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[][4] This orthogonality, where the N-terminal and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc strategy.[]

  • Boc Strategy: As the classic method for SPPS, the Boc strategy employs the acid-labile Boc group for Nα-protection.[1] Deprotection is carried out with a moderately strong acid, such as TFA.[6] The side-chain protecting groups, in this case, the OtBu of glutamic acid, are also removed by a strong acid, but typically require harsher conditions, such as treatment with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[7]

Performance Comparison: Fmoc vs. Boc with this compound

The choice of strategy can significantly impact the outcome of the peptide synthesis, especially for complex or aggregation-prone sequences. The following table summarizes the key performance indicators for each strategy when synthesizing peptides containing this compound, based on established principles and reported outcomes in the literature.

Performance MetricFmoc Strategy with Fmoc-Glu(OtBu)-OHBoc Strategy with Boc-Glu(OtBu)-OHKey Considerations
Coupling Efficiency Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[][]High, but can be sequence-dependent. Steric hindrance can sometimes be a factor.The bulky nature of the OtBu group can present steric challenges in both strategies, potentially requiring optimized coupling conditions or reagents for difficult sequences.[8]
Deprotection Yield Typically quantitative and rapid under mild basic conditions.Generally high, but repeated acid treatment can lead to premature side-chain deprotection or modification of sensitive residues.The milder deprotection conditions of the Fmoc strategy are advantageous for preserving the integrity of complex peptides.[]
Crude Peptide Purity Often higher due to fewer side reactions during deprotection cycles.[9]Can be lower due to side reactions initiated by repeated acid exposure.Side reactions such as pyroglutamate formation from N-terminal glutamic acid can occur in both strategies but may be exacerbated by the acidic conditions of the Boc method.[4][10]
Final Yield Generally good, influenced by peptide length and sequence complexity.Can be variable and is often dependent on the efficiency of the final, harsh cleavage step.For aggregation-prone peptides, the protonation of the N-terminus in the Boc strategy can sometimes improve solvation and coupling efficiency.[9]
Side Reactions Minimized due to mild deprotection conditions. Aspartimide formation from adjacent Asp residues is a known, though manageable, side reaction.[9][11]Higher risk of acid-catalyzed side reactions, including t-butylation of tryptophan residues and cleavage of acid-sensitive linkages.[9]The OtBu group is stable to the basic deprotection conditions of the Fmoc strategy but is cleaved during the final TFA treatment in both methods.

Experimental Protocols

The following protocols outline the key steps for the incorporation of a glutamic acid residue using both Fmoc and Boc strategies in manual solid-phase peptide synthesis.

Fmoc Strategy: Coupling of Fmoc-Glu(OtBu)-OH

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-Glu(OtBu)-OH:

  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[12]

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.[9]

  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether.[9]

Boc Strategy: Coupling of Boc-Glu(OtBu)-OH

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin, 0.5-1.0 mmol/g) in DCM for 1-2 hours.[9][13]

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[14]

  • Drain the solution.

  • Repeat the TFA treatment for 20-30 minutes.[14]

  • Wash the resin with DCM (3 times).[13]

3. Neutralization:

  • Wash the resin with DMF (3 times).[13]

  • Add a solution of 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step.[13]

  • Wash the resin with DMF (5 times).[13]

4. Coupling of Boc-Glu(OtBu)-OH:

  • In a separate vessel, dissolve Boc-Glu(OtBu)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 10-15 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.[13]

5. Final Cleavage and Deprotection:

  • After the final coupling cycle and deprotection, wash the resin with DMF and DCM and dry under vacuum.

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., p-cresol) and liquid HF.

  • Stir the mixture at 0°C for 1-2 hours.

  • After cleavage, the strong acid is evaporated.[13]

Visualizing the Workflow: Fmoc vs. Boc SPPS

The following diagrams illustrate the cyclical processes of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow resin Resin-AA(PG) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling (Fmoc-Glu(OtBu)-OH, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cleavage Final Cleavage (TFA Cocktail) wash2->cleavage Final Step cycle->deprotection peptide Crude Peptide cleavage->peptide

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow resin Resin-AA(PG) deprotection Boc Deprotection (TFA/DCM) resin->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Boc-Glu(OtBu)-OH, Coupling Reagent) wash2->coupling wash3 Wash (DMF) coupling->wash3 cycle Repeat Cycle wash3->cycle cleavage Final Cleavage (HF) wash3->cleavage Final Step cycle->deprotection peptide Crude Peptide cleavage->peptide

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Conclusion

Both Fmoc and Boc strategies can be successfully employed to synthesize peptides containing this compound. The Fmoc strategy, with its milder deprotection conditions and orthogonal protection scheme, is generally favored for its higher crude purity and reduced risk of side reactions, making it highly compatible with modern automated peptide synthesizers.[][9] The Boc strategy, while still a robust and effective method, requires more stringent handling of hazardous reagents like HF and carries a higher potential for acid-catalyzed side reactions.[7]

The selection of the optimal strategy will ultimately depend on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive amino acid residues, as well as the available laboratory infrastructure and expertise. For the synthesis of complex, sensitive peptides containing this compound, the Fmoc strategy often presents a more reliable and efficient path to obtaining a high-purity final product.

References

A Researcher's Guide to Characterizing H-Glu(OtBu)-Containing Peptides: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, identity, and quality. This guide provides a comprehensive comparison of key analytical techniques for characterizing peptides containing the tert-butyl protected glutamic acid residue (H-Glu-OtBu). Supported by experimental data and detailed protocols, this document offers an objective overview of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in this context.

The incorporation of H-Glu(OtBu) is a common strategy in solid-phase peptide synthesis (SPPS) to prevent side reactions at the glutamic acid side chain. The tert-butyl (OtBu) protecting group is favored for its stability during chain assembly and its susceptibility to cleavage under moderately acidic conditions. However, the presence of this bulky, hydrophobic protecting group influences the physicochemical properties of the peptide, necessitating tailored analytical approaches for accurate characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase. The presence of the hydrophobic OtBu group significantly increases the retention time of the peptide compared to its deprotected counterpart.

Comparative Performance of HPLC Columns

The choice of stationary phase is critical for optimal separation. Here, we compare the typical performance of commonly used columns for the analysis of H-Glu(OtBu)-containing peptides.

Column TypeStationary PhaseTypical Particle Size (µm)Pore Size (Å)Performance Characteristics for H-Glu(OtBu) Peptides
C18 Octadecyl-silica1.7 - 5100 - 300Excellent retention and resolution due to strong hydrophobic interactions. The long alkyl chains provide high surface area for interaction. Ideal for resolving closely related impurities.
C8 Octyl-silica3 - 5100 - 300Moderate retention , offering a good balance between resolution and analysis time. Can be advantageous for very hydrophobic peptides that may be too strongly retained on C18 columns.
Phenyl-Hexyl Phenyl-Hexyl-silica3 - 5100 - 300Alternative selectivity based on π-π interactions with aromatic residues in the peptide, in addition to hydrophobic interactions. Can be useful for separating peptides with similar hydrophobicity but different aromatic content.
C4 Butyl-silica3 - 5300Lower retention , suitable for very large and/or highly protected, hydrophobic peptides that might exhibit poor peak shape or irreversible binding on C18 or C8 columns.
Ion-Exchange Charged functional groups5 - 10>300Separation based on net charge. Less commonly used for primary purity assessment of protected peptides but can be a powerful tool for separating charge variants or as a complementary technique to RP-HPLC.
Experimental Protocol: RP-HPLC Analysis of an H-Glu(OtBu)-Containing Peptide

This protocol outlines a general method for the analytical RP-HPLC of a crude or purified peptide containing H-Glu(OtBu).

1. Sample Preparation:

  • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • If solubility is an issue, a small amount of organic solvent (e.g., acetonitrile or dimethyl sulfoxide) can be added, but the final concentration should be minimized.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).

  • Injection Volume: 10 µL.

3. Gradient Elution:

  • A typical linear gradient would be from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

4. Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS): Unveiling Molecular Identity and Sequence

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for obtaining sequence information through fragmentation analysis. The OtBu group imparts a characteristic fragmentation pattern that aids in its identification.

Comparison of Ionization Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques for peptide analysis.

Ionization TechniquePrincipleTypical Charge StateSample ThroughputTolerance to Buffers/SaltsKey Advantages for H-Glu(OtBu) Peptides
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.MultipleLower (online with LC)LowEasily coupled with HPLC (LC-MS) for online analysis of complex mixtures. Provides high mass accuracy and resolution.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.SingleHigh (offline)HighRapid analysis of multiple samples. Less prone to ion suppression effects.
Characteristic Fragmentation of H-Glu(OtBu)

In tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), peptides containing an H-Glu(OtBu) residue exhibit a characteristic neutral loss of 56.06 Da, corresponding to the loss of isobutylene from the tert-butyl group. This fragmentation is a valuable diagnostic tool for confirming the presence and location of the OtBu protecting group.

Experimental Protocol: LC-MS Analysis of an H-Glu(OtBu)-Containing Peptide

1. LC-MS System:

  • An HPLC system as described previously, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

2. MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS1 Scan Range: m/z 300 - 2000.

  • MS/MS (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to ensure comprehensive fragmentation.

3. Data Analysis:

  • Deconvolute the ESI mass spectrum to determine the monoisotopic molecular weight of the peptide.

  • Analyze the MS/MS spectra to confirm the amino acid sequence and identify the characteristic neutral loss of 56 Da from fragments containing the Glu(OtBu) residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Three-Dimensional Structure

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, enabling the confirmation of the primary structure and the elucidation of its three-dimensional conformation in solution.

Key NMR Experiments for Peptide Characterization
NMR ExperimentInformation ProvidedRelevance for H-Glu(OtBu) Peptides
1D ¹H NMR Provides an overview of the proton chemical environments.The tert-butyl protons of the OtBu group typically appear as a sharp singlet around 1.4 ppm.
2D COSY Correlates protons that are coupled through-bond (typically 2-3 bonds).Helps to identify the spin systems of the amino acid residues, including the α, β, and γ protons of the glutamic acid side chain.
2D TOCSY Correlates all protons within a spin system.Allows for the complete assignment of all protons within each amino acid residue.
2D NOESY/ROESY Correlates protons that are close in space (< 5 Å).Provides information about the peptide's conformation and secondary structure.
2D ¹H-¹³C HSQC Correlates protons with their directly attached carbons.Aids in the assignment of carbon resonances and provides an additional dimension of resolution.
2D ¹H-¹³C HMBC Correlates protons with carbons that are 2-3 bonds away.Useful for confirming the connectivity between amino acid residues.
Illustrative ¹H and ¹³C Chemical Shifts for H-Glu(OtBu) Residue

The following table provides approximate chemical shift ranges for the H-Glu(OtBu) residue within a peptide in a typical NMR solvent like DMSO-d₆. Actual chemical shifts will vary depending on the peptide sequence and conformation.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH4.0 - 4.552 - 55
β-CH₂1.8 - 2.127 - 30
γ-CH₂2.2 - 2.530 - 33
δ-C=O-171 - 174
OtBu C(CH₃)₃1.4 - 1.527 - 29
OtBu C (CH₃)₃-80 - 82
Experimental Protocol: NMR Sample Preparation

1. Sample Purity:

  • The peptide sample should be of high purity (>95% as determined by HPLC) to avoid interference from impurities in the NMR spectra.

2. Solvent Selection:

  • Choose a deuterated solvent in which the peptide is soluble (e.g., DMSO-d₆, D₂O, or a mixture).

  • For experiments in D₂O, amide protons will exchange with deuterium and become invisible.

3. Sample Concentration:

  • A typical concentration for 1D and 2D NMR experiments is 1-5 mM.

4. Sample Preparation:

  • Dissolve the peptide in the chosen deuterated solvent.

  • Add a small amount of a reference standard (e.g., TMS or DSS).

  • Filter the solution into a clean, high-quality NMR tube.

Visualizing the Workflow: From Synthesis to Characterization

The following diagrams illustrate the typical workflows for the synthesis and analytical characterization of H-Glu(OtBu)-containing peptides.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification Resin Resin Support Coupling_1 Couple Fmoc-AA-OH Resin->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection_1->Coupling_Glu Deprotection_2 Fmoc Deprotection Coupling_Glu->Deprotection_2 Coupling_n Couple Final Fmoc-AA-OH Deprotection_2->Coupling_n Final_Deprotection Final Fmoc Deprotection Coupling_n->Final_Deprotection Cleavage TFA Cleavage Cocktail Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Prep_HPLC Preparative RP-HPLC Lyophilization->Prep_HPLC Fraction_Analysis Analyze Fractions (LC-MS) Prep_HPLC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Lyophilization Lyophilization Pooling->Final_Lyophilization Final_Product Purified Peptide Final_Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of an H-Glu(OtBu)-containing peptide.

Analytical_Characterization_Workflow cluster_hplc Purity Assessment cluster_ms Identity Confirmation cluster_nmr Structural Elucidation Purified_Peptide Purified H-Glu(OtBu) Peptide HPLC_Analysis Analytical RP-HPLC Purified_Peptide->HPLC_Analysis LC_MS LC-MS Analysis Purified_Peptide->LC_MS NMR_Sample_Prep NMR Sample Preparation Purified_Peptide->NMR_Sample_Prep Purity_Determination Determine Purity (%) HPLC_Analysis->Purity_Determination Final_Report Comprehensive Characterization Report Purity_Determination->Final_Report Molecular_Weight Confirm Molecular Weight LC_MS->Molecular_Weight MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Sequence_Confirmation Confirm Sequence & OtBu Presence MS_MS->Sequence_Confirmation Sequence_Confirmation->Final_Report NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Spectral Analysis & Assignment NMR_Acquisition->NMR_Analysis Structure_Determination Determine 3D Structure NMR_Analysis->Structure_Determination Structure_Determination->Final_Report

Caption: Workflow for the analytical characterization of a purified H-Glu(OtBu)-containing peptide.

Conclusion

The successful characterization of H-Glu(OtBu)-containing peptides relies on the synergistic use of multiple analytical techniques. RP-HPLC is essential for determining purity, while mass spectrometry provides unambiguous confirmation of molecular identity and sequence. NMR spectroscopy offers an in-depth look at the peptide's structure in solution. By understanding the principles, advantages, and practical considerations of each technique, researchers can develop a robust analytical strategy to ensure the quality and integrity of their synthetic peptides, ultimately accelerating their research and development efforts.

A Comparative Guide: The Advantages of H-Glu-OtBu in Modern Peptide Synthesis Over the Classical Z-Glu(OtBu)-ONp Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Shift Towards Efficiency and Purity in Peptide Synthesis

In the landscape of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and overall efficiency. Historically, Z-Glu(OtBu)-ONp, a Z-protected and ONp-activated glutamic acid derivative, was a staple. However, modern peptide synthesis has largely transitioned to more efficient and versatile methodologies. This guide provides an objective comparison, supported by experimental data, of the advantages of using H-Glu-OtBu within a modern synthesis framework over the classical Z-Glu(OtBu)-ONp approach.

The primary drivers for this shift are the milder reaction conditions, faster coupling kinetics, and higher purity profiles offered by contemporary strategies, predominantly based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry. While this compound, with its free N-terminus, is not typically used directly in stepwise solid-phase peptide synthesis (SPPS) in the C-to-N direction, its N-terminally protected form, Fmoc-Glu(OtBu)-OH, is a cornerstone of modern peptide chemistry. This guide will compare the classical Z-Glu(OtBu)-ONp method with the modern approach that utilizes the core structure of this compound.

Performance Comparison: A Paradigm Shift in Efficiency

The transition from Z-protected active esters to in-situ activated Fmoc-protected amino acids represents a significant leap forward in peptide synthesis efficiency. The slower reaction kinetics of p-nitrophenyl (ONp) esters often lead to longer coupling times and a higher risk of incomplete reactions, resulting in deletion sequences in the final peptide.

ParameterZ-Glu(OtBu)-ONpModern Approach (e.g., Fmoc-Glu(OtBu)-OH + HATU)
Coupling Time Hours to daysMinutes to a few hours
Coupling Efficiency Moderate to high, but slower reaction can lead to incomplete coupling.Very high, often exceeding 99%.[1]
Typical Purity 85-95% (illustrative for Z-ONp esters).[2]>95%[2]
Deprotection Conditions Harsh: Catalytic hydrogenation (H₂/Pd) or strong acids (e.g., HBr/AcOH) for Z-group removal.[3]Mild: 20% piperidine in DMF for Fmoc-group removal.
Side Reaction Risk Higher potential for racemization with base catalysis; incomplete coupling leading to deletion sequences.[2][4]Low racemization with modern coupling reagents; potential for side reactions is minimized with optimized protocols.
Automation Compatibility Less suitable for modern automated synthesizers.Highly compatible with automated SPPS.

Experimental Protocols: From Classical Solution-Phase to Automated Solid-Phase

The methodologies for incorporating glutamic acid using these two approaches differ significantly, reflecting the evolution of peptide synthesis techniques.

Protocol 1: Classical Peptide Coupling using Z-Glu(OtBu)-ONp (Solution-Phase)

This protocol outlines the coupling of Z-Glu(OtBu)-ONp with an amino acid ester in solution.

Materials:

  • Z-Glu(OtBu)-ONp

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine

Procedure:

  • Preparation of the Amino Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C and add TEA or DIPEA (1.1 equivalents) dropwise to neutralize the salt and generate the free amine. Stir for 15-20 minutes.

  • Coupling Reaction: Add Z-Glu(OtBu)-ONp (1.05 equivalents) to the solution of the free amino acid ester. Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Modern Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol describes a typical manual coupling cycle on a solid support (e.g., Wang resin) for the incorporation of Fmoc-Glu(OtBu)-OH. This compound would be used in its N-Fmoc protected form in this standard C-to-N synthesis.

Materials:

  • Fmoc-protected resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction). Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group.

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product, which can then be purified by HPLC.

Visualization of Workflows and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, visualize the experimental workflows and a representative signaling pathway.

G Classical vs. Modern Peptide Synthesis Workflow cluster_0 Classical Approach: Z-Glu(OtBu)-ONp cluster_1 Modern Approach: Fmoc-Glu(OtBu)-OH Z_Start Start: Z-Glu(OtBu)-ONp + H-AA-OR Z_Coupling Solution-Phase Coupling (hours to overnight) Z_Start->Z_Coupling Z_Workup Aqueous Work-up & Extraction Z_Coupling->Z_Workup Z_Purification Purification (Chromatography) Z_Workup->Z_Purification Z_Deprotection Z-group Deprotection (Harsh: H2/Pd or strong acid) Z_Purification->Z_Deprotection Z_Final Deprotected Peptide Z_Deprotection->Z_Final Fmoc_Start Start: Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Mild base: Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling In-situ Activation & Coupling (e.g., HATU, minutes to hours) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Repeat Repeat Cycle Fmoc_Wash->Fmoc_Repeat for next AA Fmoc_Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Fmoc_Wash->Fmoc_Cleavage Final AA Fmoc_Repeat->Fmoc_Deprotection Fmoc_Final Crude Peptide -> HPLC Purification Fmoc_Cleavage->Fmoc_Final

Caption: Comparative workflow of classical vs. modern peptide synthesis.

G Peptide-Receptor Signaling Pathway Peptide Synthesized Peptide (e.g., containing Glu) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic peptide-receptor signaling pathway.

Conclusion: Embracing Modern Efficiency

While Z-Glu(OtBu)-ONp played a significant role in the history of peptide chemistry, the advantages of using this compound within the modern Fmoc-based SPPS framework are clear and substantial. The move towards milder deprotection conditions, faster and more efficient in-situ activation, and the resulting higher purity of crude peptides makes the modern approach the superior choice for researchers, scientists, and drug development professionals. This shift not only accelerates the synthesis of target peptides but also simplifies purification processes, ultimately leading to more reliable and cost-effective research and development.

References

The Strategic Impact of H-Glu-OtBu on Peptide Purity and Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of amino acid derivatives is a critical decision in solid-phase peptide synthesis (SPPS) that directly influences the final purity and yield of the target peptide. This guide provides an objective comparison of H-Glu-OtBu (L-Glutamic acid α-tert-butyl ester) with alternative glutamic acid derivatives, supported by experimental data, to inform strategic decisions in peptide synthesis.

The incorporation of glutamic acid into a peptide sequence requires the protection of its γ-carboxyl group to prevent side reactions. The choice of the protecting group is paramount, as it must be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide. The most common strategy in modern Fmoc-based SPPS is the use of the tert-butyl (OtBu) ester, as seen in Fmoc-Glu(OtBu)-OH. This guide will assess the performance of the OtBu group against other alternatives, namely the benzyl (Bzl) and allyl (OAll) esters.

Performance Comparison of Glutamic Acid Protecting Groups

The selection of a protecting group for the γ-carboxyl of glutamic acid is a trade-off between stability, orthogonality, and potential side reactions. While this compound is widely considered the safest and most efficient choice for standard Fmoc-SPPS, alternatives like Fmoc-Glu(OBzl)-OH and Fmoc-Glu(OAll)-OH offer advantages in specific synthetic contexts, such as the synthesis of protected peptide fragments or on-resin cyclization.[1]

ParameterThis compound (tert-Butyl)Fmoc-Glu(OBzl)-OH (Benzyl)Fmoc-Glu(OAll)-OH (Allyl)
Coupling Efficiency HighHighHigh
Prevention of Pyroglutamate ExcellentModerateGood
Prevention of Glutarimide ExcellentModerateGood
Orthogonality to Fmoc ExcellentExcellentExcellent
Cleavage Conditions Strong acid (e.g., TFA), simultaneous with resin cleavageCatalytic hydrogenation (e.g., H₂/Pd)Palladium(0)-catalyzed reaction
Key Advantages High stability to basic Fmoc deprotection conditions; minimizes side reactions.[1]Allows for the synthesis of protected peptide fragments.Fully orthogonal to both Fmoc and tBu groups, enabling selective on-resin modifications.[1]
Key Disadvantages Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected.[1]Can be partially cleaved under repeated acidic conditions; hydrogenation may not be compatible with other reducible groups (e.g., Cys, Met).[1]Requires a specific, sometimes sluggish, palladium-catalyzed deprotection step; potential for catalyst poisoning.[1]
Representative Purity Typically >95%Variable, can be affected by side reactions80-87%[2]
Representative Yield Generally highDependent on sequence and cleavage efficiencyModerate to high

Table 1. Qualitative and Quantitative Comparison of Common Glutamic Acid Protecting Groups.

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for key experiments in Fmoc-based SPPS are presented below. These protocols are based on standard procedures and can be adapted for specific peptide sequences.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin, incorporating a protected glutamic acid derivative.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).[3]

2. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH), a coupling reagent (e.g., HBTU), and an additive (e.g., HOBt) in DMF.

  • Add a base (e.g., DIEA) to the solution.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test.[4]

3. Washing:

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[4]

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide under vacuum.[5]

Orthogonal Deprotection of Allyl Group

For peptides synthesized with Fmoc-Glu(OAll)-OH, the following protocol can be used for on-resin deprotection of the allyl group.

  • Treat the peptide-resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM under an inert atmosphere.[6]

  • Repeat the treatment to ensure complete deprotection.

  • Wash the resin extensively to remove the palladium catalyst and scavenger.[6]

Data Presentation: Purity and Yield Analysis

The purity of the synthesized peptides is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity is confirmed by mass spectrometry (MS).[7]

Peptide SynthesisCrude Purity (by HPLC)Overall Yield
Model Peptide with this compound>95% (representative)[5]~75% (representative)
Branched gp41 variant with Fmoc-Glu(OAll)-OH87%[2]Not specified
Lactam-stapled gp41 variant with Fmoc-Glu(OAll)-OH80%[2]Not specified
Branched Afamelanotide variant with Fmoc-Glu(OAll)-OH84%[2]Not specified
Lactam-stapled Afamelanotide variant with Fmoc-Glu(OAll)-OH85%[2]Not specified

Table 2. Representative Purity and Yield Data for Peptides Synthesized with Different Glutamic Acid Derivatives.

Visualization of Key Processes

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Deprotection Strategies cluster_PG_Types Protecting Group (PG) Cleavage Conditions Peptide_Resin Peptide-Resin (Fmoc-AA...Glu(PG)...) Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Peptide_Resin->Fmoc_Removal Iterative Deprotection PG_Cleavage Side-Chain Protecting Group (PG) Cleavage Peptide_Resin->PG_Cleavage Final or Selective Step Fmoc_Removal->Peptide_Resin Next Coupling Cycle OtBu OtBu PG_Cleavage->OtBu Strong Acid (e.g., TFA) Bzl Bzl PG_Cleavage->Bzl Hydrogenolysis (H₂/Pd) OAll OAll PG_Cleavage->OAll Palladium(0) Catalysis

Caption: Orthogonal Protection Strategy in Fmoc-SPPS.

Conclusion

The use of this compound in Fmoc-based SPPS remains the gold standard for routine peptide synthesis, consistently delivering high purity and yield with minimal side reactions. Its key advantage lies in the stability of the OtBu group to the basic conditions of Fmoc deprotection, which simplifies the synthesis process. However, for more complex synthetic strategies, such as the on-resin cyclization or the synthesis of protected peptide fragments, alternative protecting groups like OAll and Bzl are indispensable. The choice of the glutamic acid derivative should, therefore, be a strategic one, based on the specific requirements of the final peptide product and the overall synthetic scheme. While direct quantitative comparisons are scarce, the available data and extensive practical experience support the robust performance of this compound for achieving high-purity synthetic peptides.

References

A Comparative Review of H-Glu-OtBu in Peptide Synthesis: Applications, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides a comprehensive literature review of L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu), a widely utilized building block. We will objectively compare its performance with alternative protecting groups for glutamic acid, supported by experimental data and detailed protocols, to inform rational decisions in the synthesis of therapeutic peptides and other complex biomolecules.

This compound, and its N-α-protected derivatives like Fmoc-Glu(OtBu)-OH and Z-Glu(OtBu)-ONp, are foundational reagents in modern peptide chemistry. The tert-butyl (OtBu) ester serves to mask the reactive γ-carboxyl group of the glutamic acid side chain, thereby preventing unwanted side reactions during peptide elongation. This protection strategy is integral to both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Performance Comparison of Glutamic Acid Side-Chain Protecting Groups

The choice of a protecting group for the glutamic acid side chain significantly impacts the overall efficiency, yield, and purity of the synthesized peptide. The most common protecting groups employed in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1]

Protecting GroupKey AdvantagesKey DisadvantagesCommon Deprotection ConditionsTypical Purity
tert-Butyl (OtBu) - High stability under basic conditions (e.g., piperidine for Fmoc removal).[1]- Efficiently prevents pyroglutamate and glutarimide formation.[1]- Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[1]- Not suitable for synthesizing protected peptide fragments where the side chain needs to remain intact after cleavage from the resin.[1]Strong acid (e.g., Trifluoroacetic acid)>95%
Benzyl (Bzl) - Orthogonal to the Fmoc group.[1]- Can be removed by catalytic hydrogenation, allowing for the synthesis of protected peptide fragments.[1]- Potential for incomplete deprotection.- Requires an additional, separate deprotection step.Catalytic Hydrogenation (e.g., H₂/Pd)Variable, dependent on sequence and hydrogenation efficiency.
Allyl (OAll) - Orthogonal to both Fmoc and tBu/Bzl groups.[2]- Stable to both acidic and basic conditions used in standard Fmoc-SPPS.[2]- Allows for selective deprotection on-resin for side-chain modification.[2]- Requires a specific palladium catalyst for removal, which can be costly and requires careful handling to avoid contamination.[2]Palladium catalyst (e.g., Pd(PPh₃)₄)Generally high, but catalyst removal is crucial.

Note: The purity values presented are illustrative and can vary significantly based on the peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Standard Coupling Protocol for Fmoc-Glu(OtBu)-OH in SPPS

This protocol outlines a general procedure for coupling Fmoc-Glu(OtBu)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-Glu(OtBu)-OH (4 eq.)

  • Coupling reagent (e.g., HBTU) (3.9 eq.)

  • Base (e.g., DIPEA) (8 eq.)

  • Solvent (e.g., DMF)

  • Peptide-resin

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF. Add DIPEA to the solution and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Deprotection of the OtBu Group

The final cleavage of the peptide from the resin and the simultaneous deprotection of the OtBu group is typically achieved using a strong acid cocktail.

Materials:

  • Peptide-resin with the fully synthesized and protected peptide.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Procedure:

  • Resin Preparation: Wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it.

  • Cleavage: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Applications and Outcomes in Drug Development

This compound is a crucial building block in the synthesis of numerous bioactive peptides and therapeutic agents. A prominent example is its use in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are used in the treatment of type 2 diabetes.[3][4] The inclusion of glutamic acid residues in these analogues is often critical for their potency and pharmacokinetic properties.

The use of Fmoc-Glu(OtBu)-OH in the SPPS of GLP-1 analogues ensures high yields and purity of the final peptide, which is paramount for therapeutic applications.[5] The stability of the OtBu group during the iterative coupling and deprotection cycles of SPPS minimizes the formation of deletion sequences and other impurities.

Visualizing Workflows and Relationships

Logical Relationship of Glutamic Acid Protecting Groups in Fmoc-SPPS

G Orthogonality of Glutamic Acid Protecting Groups in Fmoc-SPPS Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis Glu_OtBu Fmoc-Glu(OtBu)-OH Fmoc_SPPS->Glu_OtBu incorporates Glu_OBzl Fmoc-Glu(OBzl)-OH Fmoc_SPPS->Glu_OBzl incorporates Glu_OAll Fmoc-Glu(OAll)-OH Fmoc_SPPS->Glu_OAll incorporates Deprotection Deprotection Strategy Glu_OtBu->Deprotection Glu_OBzl->Deprotection Glu_OAll->Deprotection TFA_Cleavage Strong Acid (TFA) Deprotection->TFA_Cleavage OtBu & Bzl (partially) Hydrogenation Catalytic Hydrogenation Deprotection->Hydrogenation Bzl Palladium Palladium Catalyst Deprotection->Palladium OAll Protected_Fragments Protected Peptide Fragments Hydrogenation->Protected_Fragments OnResin_Modification On-Resin Side-Chain Modification Palladium->OnResin_Modification G SPPS Workflow with Fmoc-Glu(OtBu)-OH start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Coupling: Fmoc-Glu(OtBu)-OH HBTU, DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->fmoc_deprotection Next cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final step end End: Purified Peptide final_cleavage->end

References

Safety Operating Guide

Navigating the Safe Disposal of H-Glu-OtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of H-Glu-OtBu (L-Glutamic acid 5-tert-butyl ester), ensuring compliance with safety regulations and fostering a secure research environment.

Core Principles of this compound Waste Management

The fundamental principle for the disposal of this compound, as with any laboratory chemical, is to adhere to federal, state, and local environmental control regulations.[1][2][3] Waste generators are responsible for correctly identifying and classifying their waste to ensure it is handled by qualified personnel and directed to appropriate disposal facilities.

Immediate Actions: Spill and Leak Containment

In the event of a small spill or leak, appropriate tools should be used to carefully transfer the spilled material into a designated and properly labeled waste disposal container.[1][2][3] For larger spills, a shovel can be used to collect the material into a suitable container.[1][2][3] It is crucial to prevent the formation of dust during cleanup.[4][5]

Personal Protective Equipment (PPE)

When handling this compound waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[4][5] Essential PPE includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Collection and Storage

All this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, must be collected in a compatible, tightly sealed container.[6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "L-Glutamic acid 5-tert-butyl ester".[6] Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, in a cool and dry place.[6]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G This compound Disposal Workflow cluster_0 On-Site Waste Handling cluster_1 Institutional Disposal Protocol cluster_2 Final Disposition A Waste Generation (this compound & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Designated, Secure Area C->D E Contact Environmental Health & Safety (EHS) Office D->E F Provide Accurate Waste Information E->F G Arrange for Waste Pickup F->G H Professional Waste Management Service G->H I Compliant Disposal (e.g., Incineration, Landfill) H->I

This compound Disposal Workflow Diagram

Decontamination and Neutralization

Key Data Summary

Currently, specific quantitative data for disposal, such as concentration limits for neutralized solutions, are not provided in the available safety data sheets for this compound or its close analogs. Therefore, all waste, treated or untreated, should be managed as hazardous waste.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Chemical Safety Guidelines
Spill Cleanup Absorb and collect in a suitable container[1][2][3]
PPE Gloves, Safety Goggles, Lab Coat[4][5]
Waste Storage Labeled, sealed container in a designated area[6]
Disposal Method Contact Institutional EHS for professional disposal[6]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Glu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling H-Glu-OtBu (L-Glutamic acid γ-tert-butyl ester), ensuring the well-being of laboratory personnel and adherence to safety protocols. While specific toxicological properties for this compound have not been fully investigated, data from structurally similar compounds provide a strong basis for safe handling and disposal procedures.

Immediate Safety and Personal Protective Equipment

The first line of defense against potential chemical exposure is appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound and related compounds.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection GlovesChemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[1][2]
Body Protection Lab Coat/ClothingA standard lab coat is required. For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks. The following guide outlines safe handling procedures from preparation to use.

  • Preparation :

    • Gather Materials : Assemble all necessary equipment, including PPE, spatulas, weighing paper, and reaction vessels, inside a chemical fume hood.[2]

    • Don PPE : Put on all required personal protective equipment as detailed in the table above.[2]

  • Weighing and Dispensing :

    • Controlled Environment : Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[1]

    • Use Appropriate Tools : Utilize a clean spatula to transfer the desired amount of the compound.[2]

    • Container Management : Keep the primary container of this compound securely closed when not in use.[3][4]

  • In-Use :

    • Controlled Reactions : Keep all reactions involving this compound within the chemical fume hood.[2]

    • Avoid Contact : Prevent skin and eye contact.[1][2]

    • Maintain Ventilation : Ensure the fume hood sash is at the appropriate height to maintain proper airflow.[2]

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
Ingestion Do not induce vomiting.[1] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Designated Waste Container : Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves) in a clearly labeled, sealable hazardous waste container.[2][6]

    • Liquid Waste : Collect any liquid waste containing this compound in a separate, appropriately labeled hazardous waste container.[2]

  • Storage :

    • Secure Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Secondary Containment : It is best practice to store waste containers within a secondary containment bin to mitigate leaks.[2]

  • Final Disposal :

    • Licensed Disposal Service : The disposal of chemical waste must be handled by a licensed chemical destruction plant or a certified hazardous waste disposal company.[2]

    • Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of chemical waste.[2][6]

    • Prohibited Disposal : Do not dispose of this compound down the drain or in regular trash.[2]

Visualizing Safe Handling and Emergency Response

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the recommended workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_materials Gather Materials in Fume Hood don_ppe Don Appropriate PPE prep_materials->don_ppe Proceed weigh Weigh/Dispense in Fume Hood don_ppe->weigh in_use Conduct Experiment weigh->in_use Transfer collect_waste Collect Solid & Liquid Waste in_use->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Secondary Containment label_waste->store_waste dispose Contact EHS for Disposal store_waste->dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-Up exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove first_aid Administer First Aid remove->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report Report Incident to Supervisor/EHS seek_medical->report

Caption: Emergency response plan for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Glu-OtBu
Reactant of Route 2
H-Glu-OtBu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.